6-(Trifluoromethyl)pyridin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-6(8,9)4-2-1-3-5(11)10-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRUAAOADAPPII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436222 | |
| Record name | 6-(Trifluoromethyl)-2-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34486-06-1 | |
| Record name | 2(1H)-Pyridinone, 6-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034486061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Trifluoromethyl)-2-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34486-06-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2(1H)-PYRIDINONE, 6-(TRIFLUOROMETHYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81T56GP86W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis of 6-(Trifluoromethyl)pyridin-2-ol: A Technical Guide for Chemical Researchers
An In-depth Exploration of Commercially Viable and Laboratory-Scale Synthetic Pathways
The privileged scaffold of 6-(trifluoromethyl)pyridin-2-ol, a key building block in the synthesis of high-value agrochemicals and pharmaceuticals, has driven the development of several distinct synthetic strategies. The presence of the trifluoromethyl group imparts unique properties such as increased metabolic stability and enhanced binding affinity in bioactive molecules. This technical guide provides a detailed examination of the most prominent and effective methods for the synthesis of this important intermediate, tailored for researchers and professionals in drug development and process chemistry.
I. Strategic Approaches to the Pyridone Ring: A Comparative Overview
The synthesis of this compound can be broadly categorized into two primary strategies: de novo construction of the pyridone ring from acyclic precursors and the functionalization of a pre-existing trifluoromethylated pyridine core. The choice of strategy is often dictated by factors such as scale, cost of starting materials, and desired purity profile.
Two of the most well-documented and industrially relevant approaches are:
-
De Novo Ring Synthesis via Acylation and Cyclization: A scalable, multi-stage process commencing with trifluoroacetic anhydride and an alkyl vinyl ether. This method offers high yields and a robust pathway for large-scale production.[1]
-
Hydrolysis of 2-Halo-6-(trifluoromethyl)pyridines: A direct approach involving the nucleophilic substitution of a halogen atom on a pre-formed pyridine ring. This method is often employed when the halo-pyridine starting material is readily accessible.
The following table provides a comparative summary of these key synthetic routes:
| Synthesis Strategy | Key Starting Materials | Advantages | Disadvantages | Typical Yield |
| De Novo Ring Synthesis | Trifluoroacetic anhydride, Alkyl vinyl ether, Malonamide | Scalable, High-yielding, Good productivity for all stages[1] | Multi-step process, Requires careful control of reaction conditions | ~80% for the final decarboxylation step[1] |
| Hydrolysis of 2-Halo-Pyridine | 2-Chloro-6-(trifluoromethyl)pyridine or 2-Fluoro-6-(trifluoromethyl)pyridine, Alkali metal hydroxide | Fewer steps, Utilizes commercially available starting materials | Requires high temperatures and pressures, Potential for side reactions | High (qualitative GC analysis often shows >99% conversion)[2] |
| Cyclocondensation | Ethyl 4,4,4-trifluoroacetoacetate, Enaminones, etc. | Versatile for creating substituted pyridones | Can have poor yields and scale-up difficulties for this specific target[1] | Variable |
II. De Novo Synthesis: The Trifluoroacetic Anhydride (TFAA) Pathway
This four-stage route, developed for its scalability and efficiency, constructs the pyridone ring from simple, acyclic precursors.[1] The overall workflow is a prime example of convergent synthesis, building complexity in a controlled manner.
A. Mechanistic Rationale
The core of this pathway lies in the initial reaction between trifluoroacetic anhydride (TFAA) and an alkyl vinyl ether. TFAA acts as a potent acylating agent, activating the vinyl ether for a subsequent cascade of reactions. The resulting intermediate possesses the necessary functionality for cyclization with a nitrogen source, typically malonamide, to form the pyridone ring. The final step involves a challenging decarboxylation to yield the target molecule.[1]
B. Experimental Workflow Diagram
Caption: Workflow for the de novo synthesis of this compound.
C. Detailed Experimental Protocol
This protocol is a representative summary based on the process described by Brown et al. in Organic Process Research & Development.[1]
Stage 1 & 2: Synthesis of the Nicotinic Acid Derivative
-
Reaction Setup: A suitable reactor is charged with a solvent and malonamide.
-
Reagent Addition: Trifluoroacetic anhydride is added to the stirred suspension. An alkyl vinyl ether (e.g., ethyl vinyl ether) is then added portion-wise, maintaining the reaction temperature at a controlled level.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., HPLC) until the consumption of the starting materials is complete.
-
Work-up: The reaction mixture is worked up to isolate the intermediate nicotinic acid derivative.
Stage 3: Decarboxylation
-
Reaction Setup: The isolated nicotinic acid derivative is charged into a high-temperature reactor.
-
Heating: The material is heated to induce decarboxylation. This step is often the most challenging and requires careful temperature control to minimize byproduct formation.
-
Product Formation: The reaction proceeds to yield crude this compound. An 80% yield can be achieved for this stage.[1]
Stage 4: Purification
-
Isolation: The crude product is isolated from the reaction mixture.
-
Purification: Depending on the desired purity, further purification steps such as recrystallization or distillation may be employed. A purity of >99.5% is achievable without a separate purification stage under optimized conditions.[1]
III. Functionalization of a Pre-formed Ring: Hydrolysis of 2-Halo-6-(trifluoromethyl)pyridines
This approach offers a more direct route to the target molecule, provided the 2-halo-6-(trifluoromethyl)pyridine precursor is available. The synthesis of the precursor itself often involves multi-step processes, such as the chlorofluorination of 2-picoline.[1]
A. Mechanistic Rationale
The hydrolysis of 2-chloro- or 2-fluoro-6-(trifluoromethyl)pyridine is a nucleophilic aromatic substitution reaction. The electron-withdrawing trifluoromethyl group activates the pyridine ring, making the C-2 position susceptible to nucleophilic attack by hydroxide ions. The reaction typically requires forcing conditions (high temperature and pressure) to overcome the aromaticity of the pyridine ring.
B. Experimental Workflow Diagram
Caption: Workflow for the synthesis via hydrolysis of a 2-halo precursor.
C. Detailed Experimental Protocol
This protocol is based on procedures described in patent literature.[2][3]
Materials:
-
2-Chloro-6-(trifluoromethyl)pyridine
-
Aqueous potassium hydroxide (or sodium hydroxide) solution
-
Concentrated hydrochloric acid
-
A pressure-rated reactor (e.g., a Parr reactor)
Procedure:
-
Charging the Reactor: The 2-chloro-6-(trifluoromethyl)pyridine and the aqueous alkali metal hydroxide solution are charged into the pressure reactor.[3]
-
Reaction: The reactor is sealed and heated to a temperature of at least 140°C, generating autogenous pressure.[3] The reaction mixture is maintained at this temperature for several hours, with stirring, until the reaction is complete (monitored by GC or HPLC).[3]
-
Cooling and Neutralization: The reactor is cooled to room temperature, and the pressure is carefully released. The reaction mixture is then cooled further (e.g., to 5°C).[2]
-
Acidification: Concentrated hydrochloric acid is added dropwise to the cooled reaction mixture to neutralize the excess base and precipitate the product. The temperature should be maintained below a certain threshold (e.g., 5°C) during the addition.[2]
-
Isolation and Purification: The precipitated product is collected by filtration, washed with water, and dried to afford this compound.
IV. Alternative and Emerging Synthetic Strategies
Research continues to uncover novel and more efficient methods for the synthesis of trifluoromethylated pyridones. One such emerging area is the direct trifluoromethylation of pyridone precursors. For instance, light-promoted methods that do not require a photocatalyst or oxidant have been recently reported, offering a potentially milder and more direct route to introduce the trifluoromethyl group onto a pre-existing pyridone scaffold.
V. Conclusion
The synthesis of this compound is a well-established field with multiple viable pathways. For large-scale industrial production, the de novo synthesis starting from trifluoroacetic anhydride offers a robust and high-yielding route. For laboratory-scale synthesis or when the appropriate precursors are readily available, the hydrolysis of 2-halo-6-(trifluoromethyl)pyridines provides a more direct and efficient alternative. The continued development of novel synthetic methodologies, such as direct trifluoromethylation, promises to further enhance the accessibility of this crucial chemical intermediate.
References
An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the core physicochemical properties of 6-(Trifluoromethyl)pyridin-2-ol (CAS No. 34486-06-1), a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the pyridin-2-ol scaffold profoundly influences its electronic character, lipophilicity, and metabolic stability, making it a valuable synthon for the development of novel therapeutic agents. This document delves into the structural and electronic properties, tautomeric equilibrium, and key physicochemical parameters of this compound, offering both reported data and detailed experimental protocols for their determination.
Molecular Structure and Core Physicochemical Properties
This compound is a white crystalline solid at room temperature. The presence of the highly electronegative trifluoromethyl group significantly impacts the molecule's properties.[1] This electron-withdrawing group enhances the acidity of the hydroxyl proton and influences the electron density distribution within the pyridine ring.[1]
A summary of the key physicochemical properties for this compound is presented below. It is important to note that while some experimental data is available from commercial suppliers, other parameters, such as pKa and aqueous solubility, are often predicted and should be experimentally verified for critical applications.
| Property | Value | Source/Method |
| Molecular Formula | C₆H₄F₃NO | [2][3] |
| Molecular Weight | 163.10 g/mol | [2][3] |
| Appearance | White to off-white powder/solid | [4][5] |
| Melting Point | 124-126 °C | [5] |
| Boiling Point | 223.7 ± 40.0 °C (Predicted) | [5] |
| Density | 1.398 ± 0.06 g/cm³ (Predicted) | [4][5] |
| pKa | 8.03 ± 0.10 (Predicted) | [5] |
| LogP | 1.3937 (Predicted) | [2] |
| Solubility | Slightly soluble in chloroform and methanol.[5] Specific aqueous solubility data is not readily available. |
The Critical Role of Tautomerism
A crucial aspect of the chemistry of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. For this compound, this equilibrium involves the migration of a proton between the oxygen and nitrogen atoms.
Caption: Tautomeric equilibrium of this compound.
The position of this equilibrium is highly dependent on the solvent, temperature, and the electronic nature of substituents on the pyridine ring. Generally, the pyridone tautomer is favored in polar solvents and in the solid state due to its ability to form stabilizing hydrogen-bonded dimers and its greater polarity. The electron-withdrawing nature of the trifluoromethyl group at the 6-position is expected to further influence this equilibrium, potentially increasing the acidity of the N-H proton in the pyridone form and affecting the relative stabilities of the two tautomers. A thorough experimental investigation using techniques like NMR spectroscopy in various solvents is necessary to quantify the tautomeric ratio for this specific compound.
Spectroscopic Characterization: A Note on Data Scarcity
A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. However, detailed, publicly available experimental spectra (¹H, ¹³C, ¹⁹F NMR, and IR) for this specific compound are notably scarce in the literature. While NMR data for structurally related compounds are available, direct experimental spectra for this compound are not consistently reported in peer-reviewed journals or major databases.
For drug development professionals, it is imperative to acquire and analyze experimental spectroscopic data on any new batch of this intermediate to confirm its identity and purity. The expected spectroscopic features would include:
-
¹H NMR: Signals corresponding to the three protons on the pyridine ring, with their chemical shifts and coupling patterns influenced by the positions of the hydroxyl and trifluoromethyl groups. The position and broadness of the OH/NH proton signal would be solvent-dependent and indicative of the tautomeric equilibrium.
-
¹³C NMR: Resonances for the six carbon atoms of the pyridine ring and the trifluoromethyl carbon. The chemical shift of the carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a sensitive probe of the electronic environment.[6]
-
IR Spectroscopy: Characteristic absorption bands for O-H or N-H stretching (which will be broad), C=O stretching (in the pyridone form), C=C and C=N stretching of the aromatic ring, and strong C-F stretching vibrations.
Methodologies for Precise Physicochemical Characterization
Accurate determination of physicochemical parameters such as pKa and aqueous solubility is fundamental in drug discovery, as these properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Given the lack of extensive experimental data for this compound, the following sections provide detailed, field-proven protocols for their determination.
Experimental Determination of pKa
The pKa, or acid dissociation constant, is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.[7] Potentiometric titration is a robust and widely used method for pKa determination.
Protocol: pKa Determination by Potentiometric Titration
-
Instrumentation and Calibration:
-
Utilize a calibrated pH meter with a combination glass electrode.
-
Calibrate the electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (typically 25 °C or 37 °C).
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is limited, and then dilute with water to a final concentration of approximately 1-5 mM. The percentage of co-solvent should be kept to a minimum (ideally <2%) to minimize its effect on the pKa.
-
Adjust the ionic strength of the solution to a constant value (e.g., 0.15 M) using a background electrolyte such as KCl.
-
-
Titration Procedure:
-
Titrate the sample solution with a standardized solution of 0.1 M HCl to a pH of approximately 2.
-
Then, perform a forward titration by adding small, precise increments of a standardized 0.1 M NaOH solution.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until a pH of approximately 12 is reached.
-
-
Data Analysis:
-
Plot the pH as a function of the volume of titrant added.
-
The pKa can be determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which half of the compound is ionized.
-
Alternatively, specialized software can be used to analyze the titration curve and calculate the pKa value.
-
Caption: Experimental workflow for pKa determination by potentiometric titration.
Experimental Determination of Aqueous Solubility
Aqueous solubility is a key determinant of a drug's oral bioavailability. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
Protocol: Aqueous Solubility Determination by the Shake-Flask Method
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) or different pH buffers to assess pH-dependent solubility. The presence of excess solid is crucial to ensure that equilibrium is reached at saturation.
-
-
Equilibration:
-
Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). It is advisable to perform a time-to-equilibrium study to confirm that the concentration has plateaued.
-
-
Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high solubility values. Centrifugation at a high speed followed by careful removal of the supernatant is a common and effective method. Filtration through a low-binding filter (e.g., PVDF) can also be used, but care must be taken to avoid precipitation or adsorption of the compound onto the filter.
-
-
Quantification:
-
Accurately dilute the clear supernatant with a suitable solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
Caption: Experimental workflow for aqueous solubility determination.
Conclusion and Future Perspectives
This compound is a valuable building block in modern medicinal chemistry, largely due to the advantageous properties conferred by the trifluoromethyl group. Its physicochemical profile, particularly its pKa, solubility, and tautomeric behavior, are critical determinants of its utility in the synthesis of biologically active molecules. This guide has summarized the available data and provided robust protocols for the experimental determination of these key parameters.
A significant gap in the publicly available data is the lack of comprehensive, experimentally determined spectroscopic and physicochemical data for this specific compound. It is strongly recommended that researchers and drug development professionals generate this data in-house to ensure a thorough understanding of this important synthetic intermediate. Further studies to quantify the tautomeric equilibrium in various solvents and to explore the solid-state polymorphism of this compound would also be of great value to the scientific community.
References
- 1. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. chemscene.com [chemscene.com]
- 3. 6-Trifluoromethyl-pyridin-2-ol [oakwoodchemical.com]
- 4. This compound, CAS No. 34486-06-1 - iChemical [ichemical.com]
- 5. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1 [chemicalbook.com]
- 6. biophysics.org [biophysics.org]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of the Trifluoromethyl-Pyridinone Scaffold
An In-depth Technical Guide to 6-(Trifluoromethyl)pyridin-2-ol (CAS 34486-06-1)
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine, particularly as a trifluoromethyl (-CF3) group, is a cornerstone of molecular design.[1][2][3] The trifluoromethyl-substituted pyridine motif has emerged as a privileged scaffold, valued for its ability to confer enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][4] this compound (CAS: 34486-06-1) is a quintessential example of such a building block. Its unique electronic and structural features make it a versatile intermediate for synthesizing a new generation of pharmaceuticals and agrochemicals.[4][5]
This guide provides a comprehensive technical overview of this compound, synthesizing data from peer-reviewed literature and chemical data repositories to offer field-proven insights for its application in research and development.
Core Chemical Identity and Physicochemical Properties
This compound exists in a tautomeric equilibrium with its keto form, 6-(trifluoromethyl)pyridin-2(1H)-one. The pyridinone form is generally favored in most conditions. This tautomerism is a critical feature influencing its reactivity and intermolecular interactions.
Caption: Tautomeric equilibrium of this compound.
The compound's key properties are summarized below, providing essential data for experimental design and computational modeling.
| Property | Value | Source(s) |
| CAS Number | 34486-06-1 | [6][7][8] |
| Molecular Formula | C₆H₄F₃NO | [6][7][9] |
| Molecular Weight | 163.10 g/mol | [6][7][9] |
| IUPAC Name | This compound | [10] |
| Synonyms | 2-Hydroxy-6-(trifluoromethyl)pyridine, 6-(Trifluoromethyl)-2(1H)-pyridinone | [6][10][11][12] |
| Appearance | White to light yellow solid/powder | [8][9] |
| Melting Point | 124-126 °C | [7][12] |
| Boiling Point | 223.7 °C at 760 mmHg (Predicted) | [8] |
| Density | ~1.398 g/cm³ (Predicted) | [8] |
| Flash Point | 89.1 °C (Predicted) | [8] |
| Topological Polar Surface Area (TPSA) | 32.86 Ų | [6] |
| LogP | 1.39 (Predicted) | [6] |
Synthesis and Manufacturing
The synthesis of this compound is most commonly achieved through the hydrolysis of a halogenated precursor, typically 2-chloro-6-(trifluoromethyl)pyridine. This approach is efficient and scalable, making it suitable for industrial production.
Protocol: Hydrolysis of 2-Chloro-6-(trifluoromethyl)pyridine
This protocol is based on a method described for the synthesis of the target compound, demonstrating a robust pathway from a commercially available starting material.[9]
Causality: The choice of a strong base (KOH) and a polar aprotic solvent (tert-butanol) facilitates a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing trifluoromethyl group activates the C2 position of the pyridine ring, making the chloride a good leaving group for substitution by the hydroxide or tert-butoxide nucleophile, followed by hydrolysis to the final product.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology: [9]
-
Reaction Setup: To a 3 L reaction flask, add tert-butanol (1500 g), potassium hydroxide (140 g), and 2-chloro-6-(trifluoromethyl)pyridine.
-
Reaction: Heat the mixture to 70 °C and maintain this temperature with stirring for 8 hours. Monitor reaction completion via TLC or GC-MS.
-
Solvent Removal: After the reaction is complete, remove the tert-butanol by distillation under reduced pressure.
-
Extraction: To the residue, add ethyl acetate (550 g) and water (550 g). Stir the mixture vigorously and then allow the layers to separate. Collect the organic layer.
-
Washing and Drying: Wash the organic layer with saturated brine (370 g) and subsequently dry it over anhydrous sodium sulfate (100 g).
-
Crude Isolation: Filter off the drying agent and remove the ethyl acetate by rotary evaporation to yield the crude product.
-
Purification: Dissolve the crude product in hot ethyl acetate (150 g, ~70 °C). Slowly add petroleum ether (1200 g) dropwise.
-
Crystallization: Cool the mixture to 2 °C to induce the precipitation of solid crystals.
-
Final Product Collection: Collect the solid by filtration, wash with a small amount of cold petroleum ether (50 g), and dry at 70 °C to obtain pure this compound.
Spectroscopic and Analytical Characterization
Proper characterization is essential to confirm the identity and purity of this compound. Below is a summary of expected analytical data based on its structure and data from related compounds.
| Technique | Expected Observations |
| ¹H NMR | The spectrum will be simple, showing three aromatic protons in the pyridine ring region (typically δ 6.0-8.0 ppm). The coupling patterns (doublet, triplet, doublet) will be characteristic of a 2,6-disubstituted pyridine. A broad singlet for the N-H/O-H proton will also be present, which may be exchangeable with D₂O. |
| ¹³C NMR | Expect six distinct carbon signals. The trifluoromethyl carbon will appear as a quartet due to C-F coupling. The carbonyl carbon (C2) of the pyridinone tautomer will be significantly downfield (~160-170 ppm). The remaining four aromatic carbons will appear in the typical region (δ 100-150 ppm).[8] |
| ¹⁹F NMR | A single sharp singlet is expected for the -CF₃ group, as there are no neighboring fluorine or hydrogen atoms to cause coupling. |
| FT-IR (Solid State) | A broad peak in the range of 2500-3300 cm⁻¹ corresponding to O-H and N-H stretching. A strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹ (from the pyridinone tautomer) is a key diagnostic peak. C-F stretching bands will be prominent in the 1100-1350 cm⁻¹ region. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) should be observed at m/z 163. Fragmentation may involve the loss of CO, F, or CF₃ radicals, which is a characteristic pattern for trifluoromethylated pyridines.[13] |
Note: Researchers should always acquire a Certificate of Analysis (CoA) from their supplier for batch-specific analytical data.
Chemical Reactivity and Derivatization
The reactivity of this compound is dictated by three main features: the electron-withdrawing -CF₃ group, the pyridinone nucleus, and the acidic N-H/O-H proton.
-
Influence of the -CF₃ Group: The potent electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution if a leaving group is present at positions 3 or 5.[2][14]
-
N- and O-Alkylation/Acylation: The acidic proton of the pyridinone tautomer can be readily deprotonated by a base (e.g., NaH, K₂CO₃) to form an ambident nucleophile. Subsequent reaction with electrophiles (e.g., alkyl halides, acyl chlorides) can lead to either N- or O-functionalized products, with N-alkylation often being the kinetically favored pathway.
-
Halogenation: The hydroxyl group can be converted to a chlorine atom using reagents like POCl₃ or PCl₅, transforming the molecule into 2-chloro-6-(trifluoromethyl)pyridine, a versatile intermediate for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Applications in Research and Development
The value of this compound lies in its role as a key building block. The trifluoromethyl-pyridine core is found in numerous active pharmaceutical ingredients (APIs) and agrochemicals.
Causality of Application: The -CF₃ group is a "super-methyl" group. It is sterically similar to a methyl group but electronically opposite. Its introduction into a lead compound can dramatically improve its drug-like properties.
Caption: Role of the CF3-Pyridine scaffold in enhancing molecular properties.
-
Pharmaceuticals: Trifluoromethylpyridine derivatives are integral to drugs targeting a wide array of diseases. They have been successfully used to develop kinase inhibitors for oncology, as the scaffold can effectively occupy hydrophobic pockets in enzyme active sites.[1]
-
Agrochemicals: This structural motif is prevalent in modern pesticides. For instance, the insecticide Sulfoxaflor is based on a 6-(trifluoromethyl)pyridine structure.[4] The fungicide Fluazinam also contains this core, where the trifluoromethyl group was found to be critical for its high activity.[4][5]
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions.
| Hazard Information | Details | Source(s) |
| GHS Pictograms | Skull and Crossbones, Exclamation Mark | [8] |
| Signal Word | Danger | [7][8] |
| Hazard Statements | H301: Toxic if swallowed. H319: Causes serious eye irritation. H332: Harmful if inhaled. | [7][8] |
| Precautionary Statements | P262: Do not get in eyes, on skin, or on clothing. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][8] |
Handling Protocol:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[15][16]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[15][16]
-
Handling Practices: Avoid creating dust.[17] Avoid direct contact with the substance. Wash hands thoroughly after handling.[15][16]
-
Spills: In case of a spill, evacuate the area. For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[17]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials.[15]
-
Keep the container tightly closed.[15] The material may be air-sensitive; storage under an inert atmosphere (e.g., Argon) is recommended for long-term stability.[15]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. jelsciences.com [jelsciences.com]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 6-Trifluoromethyl-pyridin-2-ol [oakwoodchemical.com]
- 8. This compound, CAS No. 34486-06-1 - iChemical [ichemical.com]
- 9. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1 [chemicalbook.com]
- 10. pschemicals.com [pschemicals.com]
- 11. parchem.com [parchem.com]
- 12. 34486-06-1 Cas No. | 2-Hydroxy-6-(trifluoromethyl)pyridine | Apollo [store.apolloscientific.co.uk]
- 13. Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Fluoro-6-(trifluoromethyl)pyridine - Huimeng Bio-tech [huimengchem.cn]
- 15. canbipharm.com [canbipharm.com]
- 16. aksci.com [aksci.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Molecular Structure and Applications of 6-(Trifluoromethyl)pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-(trifluoromethyl)pyridin-2-ol, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its molecular structure, synthesis, physicochemical properties, and its role as a versatile building block in the creation of novel therapeutics and agrochemicals. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of bioactive molecules.
Introduction: The Significance of the Trifluoromethylpyridinol Scaffold
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in modern drug design to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When this powerful functional group is incorporated into a pyridine ring, it creates a scaffold with unique electronic and steric properties that are highly sought after in the development of new chemical entities.[1][2] this compound, also known by its tautomeric name 6-(trifluoromethyl)pyridin-2(1H)-one, is a prime example of such a valuable building block.[3] Its utility stems from the combination of the electron-withdrawing trifluoromethyl group and the reactive pyridin-2-ol nucleus, which can exist in two tautomeric forms, offering multiple avenues for synthetic diversification.[1]
This guide will explore the fundamental aspects of this compound, providing insights into its synthesis, structural characteristics, and potential applications, thereby empowering researchers to leverage this versatile intermediate in their scientific endeavors.
Molecular Structure and Tautomerism
A critical aspect of the molecular structure of this compound is its existence as a pair of tautomers: the pyridin-2-ol form and the pyridin-2(1H)-one form. This tautomerism is a common feature of 2-hydroxypyridines. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the presence of other functional groups on the pyridine ring.
While a specific crystal structure for this compound is not publicly available, studies on related compounds can provide valuable insights. Generally, in the solid state, the pyridin-2(1H)-one form is favored due to its ability to form stable hydrogen-bonded dimers.[4] In solution, the equilibrium can shift depending on the solvent's polarity.
Diagram: Tautomeric Equilibrium of this compound
Caption: Tautomeric equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms.
Synthesis of this compound
Several synthetic routes to this compound have been reported, with the hydrolysis of 2-chloro-6-(trifluoromethyl)pyridine being a common and efficient method. Another approach involves the cyclocondensation of trifluoromethyl-containing building blocks.
Hydrolysis of 2-Chloro-6-(trifluoromethyl)pyridine
This method involves the nucleophilic substitution of the chlorine atom in 2-chloro-6-(trifluoromethyl)pyridine with a hydroxide source. The reaction is typically carried out in the presence of a strong base, such as potassium hydroxide or sodium hydroxide, in a suitable solvent.[4][5]
Experimental Protocol: Synthesis via Hydrolysis
-
Reaction Setup: To a 3 L reaction flask, add 1500 g of tert-butanol, 140 g of potassium hydroxide, and the previously prepared 2-chloro-6-(trifluoromethyl)pyridine.[4]
-
Heating: Heat the reaction mixture to 70 °C and maintain this temperature for 8 hours.[4]
-
Work-up: After the reaction is complete, remove the tert-butanol by distillation under reduced pressure. Add 550 g of ethyl acetate and 550 g of water to the residue and stir.[4]
-
Extraction and Drying: Separate the organic layer, wash it with 370 g of saturated brine, and dry it over 100 g of anhydrous sodium sulfate.[4]
-
Isolation and Purification: Remove the ethyl acetate by rotary evaporation to obtain the crude product. Dissolve the crude product in 150 g of ethyl acetate and heat to 70 °C. Slowly add 1200 g of petroleum ether dropwise. Cool the mixture to 2 °C to precipitate the solid crystals.[4]
-
Final Product: Collect the solid by filtration, wash with 50 g of petroleum ether, and dry at 70 °C to yield this compound as a light yellow solid powder.[4]
Diagram: Synthetic Workflow for Hydrolysis Route
Caption: Workflow for the synthesis of this compound via hydrolysis.
Cyclocondensation Reactions
Another synthetic strategy involves the construction of the pyridine ring from acyclic precursors. For instance, the three-component cyclization of 3-polyfluoroalkyl-3-oxopropanoates and methyl ketones with ammonium acetate can afford 4-(polyfluoroalkyl)pyridin-2(1H)-ones.[6] While this specific example leads to a 4-substituted product, similar principles can be applied to synthesize 6-substituted pyridinones.
Physicochemical and Spectroscopic Properties
The physicochemical properties of this compound are influenced by the presence of the trifluoromethyl group and the pyridinol/pyridinone core.
| Property | Value | Source |
| CAS Number | 34486-06-1 | [7] |
| Molecular Formula | C6H4F3NO | [7] |
| Molecular Weight | 163.10 g/mol | [7] |
| Appearance | White to light yellow powder | [4][8] |
| Density | 1.398 g/cm³ | [8] |
| Boiling Point | 223.7 °C at 760 mmHg | [8] |
| Flash Point | 89.1 °C | [8] |
| pKa | Not experimentally determined; theoretical predictions for related compounds suggest it would be lower than that of 2-hydroxypyridine due to the electron-withdrawing -CF3 group. | [9] |
Spectroscopic Characterization:
-
¹H NMR: Signals corresponding to the three protons on the pyridine ring, with chemical shifts and coupling constants influenced by the positions of the hydroxyl/keto and trifluoromethyl groups. The N-H proton of the pyridone tautomer would likely appear as a broad singlet.
-
¹³C NMR: Resonances for the six carbon atoms of the pyridine ring and the trifluoromethyl group. The carbonyl carbon of the pyridone tautomer would appear significantly downfield.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Reactivity and Applications in Drug Discovery
The reactivity of this compound is dictated by its dual functionality. The pyridin-2-ol tautomer can undergo reactions typical of phenols and pyridines, while the pyridin-2(1H)-one tautomer exhibits reactivity characteristic of amides. The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, makes it susceptible to nucleophilic attack.[12]
This versatile reactivity profile makes this compound a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2]
Role as a Key Intermediate in Multi-Kinase Inhibitors
While a direct, publicly documented synthesis of major drugs like Sorafenib or Regorafenib from this compound is not explicitly detailed, the structural similarity of this building block to key fragments of these multi-kinase inhibitors is noteworthy.[2][13][14][15] The 4-aminophenoxy-pyridine-2-carboxamide core of these drugs shares a strong resemblance to the structure of our title compound, suggesting that it or its derivatives could be employed in the synthesis of analogues or next-generation inhibitors.
The synthesis of Sorafenib and Regorafenib involves the coupling of a substituted phenyl isocyanate with an aminophenoxy picolinamide derivative.[2][14] The picolinamide portion is structurally related to this compound, highlighting the potential of this scaffold in the design of new kinase inhibitors.
Diagram: Relevance to Multi-Kinase Inhibitor Scaffolds
Caption: Structural relationship to key fragments in multi-kinase inhibitors.
Safety Information
This compound is classified as a hazardous substance. It is toxic if swallowed and causes serious eye irritation.[8] Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its rich chemistry, stemming from its tautomeric nature and the presence of the influential trifluoromethyl group, offers a wide array of possibilities for the synthesis of novel, high-value molecules. While detailed experimental data on its crystal structure and some physicochemical properties are yet to be widely published, the available information on its synthesis and the known utility of the trifluoromethylpyridine scaffold underscore its importance for researchers in drug discovery and development. This guide has aimed to consolidate the current knowledge on this compound, providing a solid foundation for its further exploration and application.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Buy 4,6-Bis(trifluoromethyl)pyridin-2(1H)-one | 38609-77-7 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound, CAS No. 34486-06-1 - iChemical [ichemical.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE(34486-06-1) 1H NMR [m.chemicalbook.com]
- 11. 6-(Trifluoromethyl)pyridin-2(1H)-one|BLD Pharm [bldpharm.com]
- 12. 2-Fluoro-6-(trifluoromethyl)pyridine - Huimeng Bio-tech [huimengchem.cn]
- 13. tarjomefa.com [tarjomefa.com]
- 14. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regorafenib synthesis - chemicalbook [chemicalbook.com]
The Ascendance of a Privileged Scaffold: A Technical Guide to 6-(Trluoromethyl)pyridin-2-ol
Abstract
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery and agrochemical design. The trifluoromethyl group (CF3), in particular, imparts a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties that can dramatically enhance the potency and pharmacokinetic profile of a parent compound.[1] This guide provides a comprehensive technical overview of 6-(trifluoromethyl)pyridin-2-ol, a key heterocyclic building block that has gained prominence in medicinal and agricultural chemistry. We will delve into the historical context of its discovery, explore the evolution of its synthetic methodologies, and analyze its physicochemical properties and diverse applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the advantageous properties of this versatile scaffold.
Introduction: The Trifluoromethyl Pyridine Motif
The pyridine ring is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals. Its nitrogen atom provides a handle for hydrogen bonding and salt formation, influencing solubility and target engagement. When a trifluoromethyl group is appended to this ring, the resulting trifluoromethylpyridine (TFMP) moiety offers a powerful tool for molecular design. The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported in 1898, and the introduction of this group into a pyridine ring followed in 1947.[2] Since then, TFMP derivatives have seen a surge in interest, with a notable increase in the exploration of 6-substituted isomers since 1990.[2]
This compound, also known as 2-hydroxy-6-(trifluoromethyl)pyridine, exists in tautomeric equilibrium with its corresponding pyridone form. This structural feature, combined with the potent electronic effects of the CF3 group, makes it a highly versatile intermediate for the synthesis of a wide range of more complex molecules.[3]
Historical Perspective and Discovery
While a singular, seminal "discovery" paper for this compound is not readily identifiable in early literature, its emergence is intrinsically linked to the broader development of fluorination chemistry and the increasing demand for fluorinated building blocks in industrial and pharmaceutical research. The initial syntheses of trifluoromethylpyridines often involved harsh chlorination and subsequent fluorination of picoline precursors.[2] The development of more nuanced and regioselective synthetic methods was crucial for accessing specific isomers like the 6-(trifluoromethyl) derivative.
Two primary synthetic strategies have historically been employed for the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one:
-
Cyclocondensation Reactions: This approach involves the construction of the pyridine ring from acyclic, trifluoromethyl-containing building blocks.[2]
-
Halogen Exchange Reactions: These methods rely on the fluorination of pre-formed pyridine rings containing a trichloromethyl group.[2]
The refinement of these methods, driven by the need for efficient and scalable production, has been a key enabler for the widespread application of this compound.
Synthetic Methodologies: From Classic Approaches to Modern Innovations
The synthesis of this compound has evolved significantly, with modern methods offering improved yields, safety profiles, and substrate scope.
Cyclocondensation Approach
This strategy builds the pyridone ring from smaller, readily available fluorinated precursors. A common method involves the three-component cyclization of a β-ketoester bearing a trifluoromethyl group, a methyl ketone, and an ammonium source.[4]
Experimental Protocol: Three-Component Synthesis of a 4,6-Disubstituted-2-pyridone
This protocol is adapted from a general procedure for the synthesis of related 4-(trifluoromethyl)pyridin-2(1H)-ones and illustrates the core principles of the cyclocondensation approach.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl trifluoroacetoacetate (1.0 eq), a methyl ketone (e.g., acetone, 1.1 eq), and ammonium acetate (1.5 eq) in a suitable solvent such as ethanol.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography on silica gel to afford the desired 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-one.
Causality Behind Experimental Choices:
-
Ammonium Acetate: Serves as the nitrogen source for the pyridine ring and also acts as a mild catalyst.
-
Reflux Conditions: Provide the necessary thermal energy to drive the condensation and cyclization reactions.
-
Purification Method: The choice between recrystallization and column chromatography depends on the physical state and purity of the crude product.
Diagram of Synthetic Workflow:
Caption: Workflow for the three-component synthesis of pyridin-2-ones.
Halogen Exchange and Hydrolysis
A prevalent industrial route to this compound involves the synthesis of a 2-halo-6-(trifluoromethyl)pyridine intermediate, followed by hydrolysis.
Step-by-Step Methodology:
-
Formation of 2-chloro-6-(trichloromethyl)pyridine: This is typically achieved through the vapor-phase chlorination of α-picoline.
-
Fluorination: The 2-chloro-6-(trichloromethyl)pyridine is then subjected to a halogen exchange reaction using a fluorinating agent, such as hydrogen fluoride (HF), to produce 2-chloro-6-(trifluoromethyl)pyridine and 2-fluoro-6-(trifluoromethyl)pyridine.[5] This reaction is often carried out at elevated temperatures and pressures, sometimes in the presence of a catalyst.[5]
-
Hydrolysis: The resulting 2-halo-6-(trifluoromethyl)pyridine mixture is hydrolyzed to this compound. This can be accomplished using a base, such as potassium hydroxide, in a suitable solvent.[6][7]
Self-Validating System:
-
The progress of the fluorination can be monitored by gas chromatography (GC) to determine the ratio of starting material, intermediates, and the final product.[5]
-
The final product can be characterized by its melting point and spectroscopic data (NMR, IR, MS) and compared to established reference data.
Diagram of Halogen Exchange Pathway:
Caption: Industrial synthesis via halogen exchange and hydrolysis.
Physicochemical Properties
The introduction of the trifluoromethyl group significantly influences the properties of the pyridin-2-ol scaffold.
| Property | Value/Description | Significance in Drug Discovery |
| Molecular Formula | C6H4F3NO | Provides the basic elemental composition. |
| Molecular Weight | 163.1 g/mol [7] | A relatively low molecular weight makes it an attractive starting point for library synthesis. |
| pKa | The electron-withdrawing CF3 group increases the acidity of the hydroxyl group compared to unsubstituted pyridin-2-ol. | Modulates the ionization state at physiological pH, affecting solubility and target binding. |
| Lipophilicity (logP) | The CF3 group significantly increases lipophilicity.[1] | Enhances membrane permeability and can improve oral bioavailability, but excessive lipophilicity can lead to off-target effects.[1] |
| Metabolic Stability | The C-F bonds are exceptionally strong, making the CF3 group resistant to metabolic degradation by enzymes like cytochrome P450.[1] | Increases the half-life of drug candidates, potentially allowing for less frequent dosing.[1] |
| Tautomerism | Exists as an equilibrium mixture of the pyridin-2-ol and pyridin-2(1H)-one forms. | The presence of both tautomers can influence receptor binding and reactivity. |
Applications in Medicinal and Agricultural Chemistry
This compound is a valuable precursor to a wide range of bioactive molecules. Its derivatives have found applications as:
-
Agrochemicals: The trifluoromethylpyridine core is present in numerous fungicides and insecticides.[2][3] The 6-substituted pattern has become increasingly common in the development of new agrochemicals.[2]
-
Pharmaceuticals: The unique properties imparted by the CF3 group make this scaffold attractive for the development of new therapeutic agents.[1][2] For instance, derivatives of trifluoromethylpyridines are explored for their potential as anticancer and antimicrobial agents.[1] The mTOR inhibitor Torin2, a potent anti-cancer agent, features a trifluoromethylphenyl group, highlighting the importance of this moiety in kinase inhibitor design.[8]
-
Materials Science: The electronic properties of fluorinated pyridines also make them of interest in the synthesis of high-performance polymers and optoelectronic materials.[3]
Conclusion
This compound has transitioned from a laboratory curiosity to a cornerstone building block in modern chemical research. Its discovery and the subsequent development of efficient synthetic routes have been driven by the ever-increasing appreciation for the role of fluorine in modulating molecular properties. The combination of the versatile pyridine core and the powerful trifluoromethyl group provides a privileged scaffold for the design of next-generation pharmaceuticals and agrochemicals. As synthetic methodologies continue to improve, the accessibility and application of this valuable intermediate are poised to expand even further.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-6-(trifluoromethyl)pyridine - Huimeng Bio-tech [huimengchem.cn]
- 4. Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]
- 6. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1 [chemicalbook.com]
- 8. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 6-(Trifluoromethyl)pyridin-2-ol
This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 6-(Trifluoromethyl)pyridin-2-ol. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. While a complete experimental dataset for this specific compound is not publicly available, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust and predictive analysis.
Introduction to this compound
This compound, with the chemical formula C₆H₄F₃NO and a molecular weight of 163.1 g/mol , is a heterocyclic compound of significant interest in medicinal and agrochemical research. The presence of the trifluoromethyl group, a common bioisostere, can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The pyridin-2-ol scaffold is also a prevalent feature in many biologically active molecules. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide will delve into the expected spectroscopic signatures of this compound, providing a detailed interpretation of its NMR, IR, and MS data.
It is important to note the tautomeric nature of 2-hydroxypyridines, which exist in equilibrium between the enol (pyridin-2-ol) and keto (pyridin-2(1H)-one) forms. In most cases, the keto form is the predominant tautomer. This equilibrium influences the spectroscopic data, particularly in NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
Expected ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | br s | 1H | N-H |
| ~7.8 - 7.9 | t | 1H | H-4 |
| ~6.5 - 6.6 | d | 1H | H-5 |
| ~6.3 - 6.4 | d | 1H | H-3 |
Interpretation and Rationale:
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the N-H proton and the three aromatic protons on the pyridine ring. The broad singlet at a downfield chemical shift (~12.0-13.0 ppm) is characteristic of the acidic N-H proton of the pyridinone tautomer, which is often broadened due to quadrupole coupling with the nitrogen atom and potential hydrogen bonding.
The aromatic region will display signals for the three coupled protons. The H-4 proton, situated between two electron-withdrawing groups (the carbonyl and the trifluoromethyl group's influence through the ring), is expected to be the most deshielded and appear as a triplet due to coupling with both H-3 and H-5. The H-3 and H-5 protons will appear as doublets, with their exact chemical shifts influenced by the electronic effects of the trifluoromethyl and carbonyl groups.
Experimental Protocol for ¹H NMR Spectroscopy:
A generalized protocol for acquiring a high-quality ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for pyridinols/pyridinones due to its ability to dissolve a wide range of compounds and the downfield shift of the residual water peak.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) for better signal dispersion and resolution.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Employ a relaxation delay of at least 1-2 seconds to ensure quantitative integration.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum accurately. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
¹³C NMR Spectroscopy
Expected ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~162 - 164 | s | C-2 (C=O) |
| ~148 - 150 | q | C-6 |
| ~140 - 142 | s | C-4 |
| ~120 - 122 | q | CF₃ |
| ~110 - 112 | s | C-5 |
| ~105 - 107 | s | C-3 |
Interpretation and Rationale:
The ¹³C NMR spectrum will provide information on the carbon skeleton. The most downfield signal is expected for the carbonyl carbon (C-2) of the pyridinone tautomer, typically appearing in the range of 162-164 ppm. The carbon bearing the trifluoromethyl group (C-6) will appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also be a quartet with a large one-bond C-F coupling constant. The remaining aromatic carbons (C-3, C-4, and C-5) will have chemical shifts determined by the electronic effects of the substituents.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: A high-field NMR spectrometer is recommended.
-
Acquisition Parameters:
-
A wider spectral width is needed compared to ¹H NMR (typically 0-200 ppm).
-
A proton-decoupled experiment is standard to simplify the spectrum to singlets for each unique carbon (except for carbons coupled to fluorine).
-
A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
-
Data Processing: Process the FID similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
¹⁹F NMR Spectroscopy
Expected ¹⁹F NMR Data (470 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -65 to -70 | s | CF₃ |
Interpretation and Rationale:
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. This compound is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the CF₃ group on an aromatic ring is typically in the range of -60 to -70 ppm relative to CFCl₃. The absence of coupling in the proton-decoupled spectrum confirms the presence of a CF₃ group.
Experimental Protocol for ¹⁹F NMR Spectroscopy:
-
Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.
-
Instrumentation: An NMR spectrometer equipped with a fluorine probe is required.
-
Acquisition Parameters:
-
The spectral width should be set to encompass the expected chemical shift range for organofluorine compounds.
-
Proton decoupling is typically used to simplify the spectrum.
-
A relatively small number of scans is usually sufficient due to the high sensitivity of the ¹⁹F nucleus.
-
-
Data Processing: Process the data and reference the spectrum to an external standard such as CFCl₃ (δ = 0 ppm).
Visualization of NMR Workflow
Caption: A logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Infrared (IR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the pyridinone ring and the trifluoromethyl group.
Expected FTIR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 2800 | Medium, Broad | N-H stretch |
| ~1660 | Strong | C=O stretch (Amide I) |
| ~1600, ~1550 | Medium-Strong | C=C and C=N ring stretching |
| 1300 - 1100 | Strong, Multiple Bands | C-F stretching |
| ~800 | Strong | C-H out-of-plane bending |
Interpretation and Rationale:
The IR spectrum will provide clear evidence for the predominant pyridin-2(1H)-one tautomer. A broad absorption in the 3100-2800 cm⁻¹ region is characteristic of the N-H stretching vibration, often broadened by hydrogen bonding in the solid state. The most intense band in the spectrum is expected to be the carbonyl (C=O) stretch, appearing around 1660 cm⁻¹, which is typical for a six-membered lactam. The aromatic C=C and C=N ring stretching vibrations will give rise to a series of bands in the 1600-1550 cm⁻¹ region.
A series of strong, complex absorptions between 1300 and 1100 cm⁻¹ are highly characteristic of the C-F stretching vibrations of the trifluoromethyl group. The C-H out-of-plane bending vibrations of the three adjacent aromatic protons will result in a strong band around 800 cm⁻¹.
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.
-
Data Acquisition:
-
Scan the mid-IR range (4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.
Expected Mass Spectrometry Data (EI, 70 eV)
| m/z | Relative Intensity (%) | Assignment |
| 163 | High | [M]⁺ (Molecular Ion) |
| 144 | Moderate | [M - F]⁺ |
| 135 | Moderate | [M - CO]⁺ |
| 94 | High | [M - CF₃]⁺ |
| 69 | Moderate | [CF₃]⁺ |
Interpretation and Rationale:
The mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 163, corresponding to its molecular weight. Due to the stability of the aromatic ring, the molecular ion should be relatively abundant.
The fragmentation pattern will be dictated by the presence of the trifluoromethyl group and the pyridinone ring. Common fragmentation pathways for trifluoromethyl-substituted heterocycles include the loss of a fluorine atom to give a peak at m/z 144 ([M - F]⁺) and the loss of the entire trifluoromethyl radical to give a peak at m/z 94 ([M - CF₃]⁺). The trifluoromethyl cation itself may also be observed at m/z 69. Another likely fragmentation is the loss of a neutral carbon monoxide molecule from the pyridinone ring, leading to a fragment at m/z 135 ([M - CO]⁺).
Experimental Protocol for Electron Ionization Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
-
Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Visualization of Key Mass Spectrometry Fragmentation Pathways
Caption: Proposed major fragmentation pathways for this compound in Electron Ionization Mass Spectrometry.
Conclusion
This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have outlined the expected spectral features and provided expert interpretation. The protocols and rationale presented herein serve as a valuable resource for scientists and researchers working with this compound, enabling them to confidently characterize and verify its structure.
An In-depth Technical Guide to the Solubility of 6-(Trifluoromethyl)pyridin-2-ol in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 6-(Trifluoromethyl)pyridin-2-ol, a pivotal building block in modern medicinal chemistry and agrochemical synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering insights into the compound's physicochemical properties, detailed experimental protocols for solubility determination, and robust analytical methodologies for its quantification.
Introduction: The Significance of this compound
This compound, a trifluoromethyl-substituted pyridine derivative, is a valuable intermediate in the synthesis of a wide array of biologically active molecules. The strategic incorporation of a trifluoromethyl group (-CF3) into organic scaffolds is a well-established strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity. The electron-withdrawing nature of the -CF3 group significantly influences the electronic properties of the pyridine ring, thereby modulating its reactivity and interaction with biological targets.[1]
Understanding the solubility of this compound in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation development. Solubility dictates the choice of reaction media, crystallization conditions, and ultimately, the efficiency and scalability of chemical processes.
A critical aspect of this compound is its existence in tautomeric forms: the pyridin-2-ol and the pyridin-2(1H)-one. This equilibrium can be influenced by the solvent environment, which in turn affects its physicochemical properties, including solubility.[3]
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₄F₃NO | |
| Molecular Weight | 163.1 g/mol | |
| Melting Point | 124-126 °C | |
| Boiling Point | 223.7 ± 40.0 °C (Predicted) | |
| Density | 1.398 ± 0.06 g/cm³ (Predicted) | |
| Appearance | White to off-white solid | |
| pKa | 8.03 ± 0.10 (Predicted) |
Qualitative Solubility Profile
While comprehensive quantitative solubility data for this compound is not extensively available in the public domain, qualitative information has been reported, providing a foundational understanding of its solubility characteristics.
| Solvent | Classification | Qualitative Solubility | Rationale |
| Methanol | Polar Protic | Slightly Soluble | Capable of hydrogen bonding with the hydroxyl group and the pyridine nitrogen. |
| Chloroform | Polar Aprotic | Slightly Soluble | The polar C-Cl bonds can interact with the polar functionalities of the solute. |
| Ethyl Acetate | Polar Aprotic | Soluble | The ester group can act as a hydrogen bond acceptor, facilitating dissolution. |
| Petroleum Ether | Nonpolar | Poorly Soluble | Lacks the polarity and hydrogen bonding capability to effectively solvate the polar solute. |
This qualitative profile suggests that this compound exhibits a preference for moderately polar to polar aprotic solvents. The presence of both a hydrogen bond donor (-OH) and acceptors (N, O), along with the lipophilic trifluoromethyl group, results in a nuanced solubility behavior.
Quantitative Solubility Determination: A Methodological Approach
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is the gold standard for determining equilibrium solubility and is highly recommended.[4][5][6][7][8]
Experimental Workflow: The Shake-Flask Method
The following diagram outlines the key steps in the shake-flask method for determining the solubility of this compound.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. enamine.net [enamine.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Stability and Storage of 6-(Trifluoromethyl)pyridin-2-ol
Abstract
6-(Trifluoromethyl)pyridin-2-ol is a crucial building block in medicinal chemistry, valued for the unique properties the trifluoromethyl group imparts to potential drug candidates, such as enhanced metabolic stability and bioavailability.[1] However, the chemical nature of the pyridin-2-ol ring system, combined with the strong electron-withdrawing effects of the trifluoromethyl group, necessitates a thorough understanding of its stability for effective use. This guide provides a comprehensive technical overview of the chemical stability, potential degradation pathways, and optimal storage conditions for this compound, aimed at researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₆H₄F₃NO | |
| Molecular Weight | 163.10 g/mol | |
| Appearance | White to off-white powder | [2] |
| Boiling Point | 223.7 °C at 760 mmHg | [2] |
| Flash Point | 89.1 °C | [2] |
| Density | 1.398 g/cm³ | [2] |
A key characteristic of 2-hydroxypyridines is their existence in tautomeric equilibrium with the corresponding pyridone form. This equilibrium can be influenced by factors such as the solvent and pH of the environment.
Chemical Stability and Potential Degradation Pathways
While the trifluoromethyl group is generally stable, the pyridine ring can be susceptible to degradation under certain conditions.[1][3] Understanding these potential pathways is critical for preventing the degradation of this compound.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation in aromatic compounds.[4] The presence of nitrogen in the aromatic ring has been shown to influence photodegradation rates.[4]
-
Oxidative Degradation: The pyridine ring can be susceptible to oxidation.[5] This can be exacerbated by the presence of strong oxidizing agents.[5]
-
Thermal Degradation: Elevated temperatures can lead to decomposition.[5] It is advisable to avoid excessive heat during storage and handling.
-
Hydrolysis: While the trifluoromethyl group itself is relatively stable to hydrolysis, the overall molecule may be susceptible under strongly acidic or basic conditions.[3]
Caption: Factors influencing the degradation of this compound.
Recommended Storage and Handling Protocols
To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended.
General Storage
-
Temperature: Store in a cool, well-ventilated area.[5][6][7] For long-term storage, refrigeration at 2-8°C is advisable.[8]
-
Container: Keep the container tightly closed in a dry place.[9][10] The original packaging should be used whenever possible.[5]
-
Atmosphere: For air-sensitive compounds, storing under an inert atmosphere like argon is recommended.[5]
-
Light: Protect from direct sunlight.[10]
Handling
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6][11]
-
Hygiene: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the handling area.[9][12]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[5]
Experimental Workflow: Stability Assessment via Forced Degradation Studies
Forced degradation, or stress testing, is a crucial process in pharmaceutical development to understand the intrinsic stability of a drug substance and identify potential degradation products.[13][14] This involves subjecting the compound to conditions more severe than accelerated stability testing.[13]
Protocol for Forced Degradation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[15]
-
Subject aliquots of the stock solution to various stress conditions:
-
Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60-80°C).
-
Base Hydrolysis: Treat with 0.1 M NaOH at an elevated temperature.
-
Oxidation: Treat with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Stress: Heat the solution at a high temperature (e.g., 80-100°C).
-
Photolytic Stress: Expose the solution to a controlled light source (UV and/or visible).
-
-
Analyze the stressed samples at appropriate time points alongside a control sample stored under ideal conditions.
Analytical Method for Stability Indication
A stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products.[16] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[17][18]
-
Instrumentation: A standard HPLC system with a UV detector is typically sufficient.
-
Column: A C18 reversed-phase column is a common choice for separating pyridine derivatives.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: The UV detection wavelength should be set at the maximum absorbance of this compound.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ichemical.com [ichemical.com]
- 3. benchchem.com [benchchem.com]
- 4. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 5. canbipharm.com [canbipharm.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. aksci.com [aksci.com]
- 9. acrospharma.co.kr [acrospharma.co.kr]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. benchchem.com [benchchem.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. helixchrom.com [helixchrom.com]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
A Technical Guide to the Cyclocondensation Synthesis of 6-(Trifluoromethyl)pyridin-2-ol
Abstract
The 6-(trifluoromethyl)pyridin-2-ol scaffold is a cornerstone in modern medicinal and agrochemical development, prized for the unique physicochemical properties imparted by the trifluoromethyl group. This guide provides a comprehensive, in-depth exploration of its synthesis via a robust cyclocondensation strategy. We delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, and outline essential characterization techniques. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this pivotal heterocyclic compound.
Introduction & Significance
Heterocyclic compounds containing a trifluoromethylpyridine (TFMP) moiety have become indispensable in contemporary drug discovery and crop protection. The strategic incorporation of a trifluoromethyl (-CF3) group into the pyridine ring confers significant advantages, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] These attributes are critical for optimizing pharmacokinetic profiles and therapeutic efficacy, making TFMP derivatives highly sought-after scaffolds.
This compound, also known as 6-(trifluoromethyl)-2(1H)-pyridinone, is a particularly valuable intermediate.[2] Its structure is foundational for numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][3] The synthesis of this compound via cyclocondensation offers a reliable and scalable route, utilizing readily available starting materials. This guide provides an authoritative overview of this synthetic approach, emphasizing the causal factors behind experimental choices to ensure reproducibility and success.
The Strategic Approach: Cyclocondensation
The formation of the pyridin-2-one ring system is efficiently achieved through a [3+3] cyclocondensation reaction. This strategy involves the reaction of a three-carbon component, typically a β-ketoester, with a three-atom nitrogen-containing fragment, such as an enamine or an equivalent generated in situ.
For the synthesis of this compound, the most common and effective precursors are ethyl 4,4,4-trifluoroacetoacetate (a β-ketoester) and a suitable enamine or ammonia source.[1][4] This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the transformation.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. pubs.acs.org [pubs.acs.org]
Theoretical Studies on 6-(Trifluoromethyl)pyridin-2-ol: An In-depth Technical Guide
December 2025
Abstract
This technical guide provides a comprehensive theoretical framework for the study of 6-(trifluoromethyl)pyridin-2-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to its structural analogy to biological pyrimidines and the presence of the electron-withdrawing trifluoromethyl group, understanding its electronic structure, tautomeric equilibrium, and spectroscopic properties is crucial for predicting its chemical behavior and potential as a pharmacophore. This guide details the fundamental principles of its tautomerism, outlines a robust computational methodology for its theoretical investigation using Density Functional Theory (DFT), and presents predicted spectroscopic data based on established principles and studies of analogous compounds. Detailed protocols for computational modeling and analysis are provided to enable researchers to conduct their own theoretical investigations.
Introduction: The Significance of Trifluoromethylated Pyridinols
Pyridin-2-ol and its derivatives are fundamental scaffolds in numerous pharmaceuticals and agrochemicals.[1] The introduction of a trifluoromethyl (-CF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule, making trifluoromethylated pyridinols attractive targets for drug discovery. This compound, in particular, combines the versatile chemistry of the pyridin-2-ol core with the unique electronic properties of the -CF3 group.
A critical aspect of the chemistry of 2-hydroxypyridines is their existence in a tautomeric equilibrium between the hydroxy (enol) form and the pyridone (keto) form. This equilibrium is highly sensitive to the electronic nature of substituents and the polarity of the solvent. The strong electron-withdrawing nature of the trifluoromethyl group at the 6-position is expected to significantly influence this equilibrium, favoring the pyridone tautomer.
This guide provides a detailed theoretical examination of this compound, focusing on its tautomerism and predicted spectroscopic properties.
Tautomerism: The Pyridinol-Pyridone Equilibrium
The tautomeric equilibrium between 6-(trifluoromethyl)-2-hydroxypyridine (the enol form) and 6-(trifluoromethyl)pyridin-2(1H)-one (the pyridone form) is a central feature of its chemistry.
Caption: Tautomeric equilibrium of this compound.
The position of this equilibrium is dictated by the relative thermodynamic stabilities of the two tautomers. In the gas phase, 2-hydroxypyridine is generally slightly more stable than 2-pyridone. However, in polar solvents, the more polar pyridone form is significantly stabilized through dipole-dipole interactions and hydrogen bonding, shifting the equilibrium in its favor.
The electron-withdrawing trifluoromethyl group at the 6-position is expected to further stabilize the pyridone tautomer through inductive effects, making it the predominant form in most conditions.
Computational Methodology: A Theoretical Protocol
Density Functional Theory (DFT) has proven to be a powerful tool for accurately predicting the properties of pyridine derivatives. The following protocol outlines a robust methodology for the theoretical investigation of this compound.
Software and Hardware
-
Software: Gaussian 16, ORCA, or similar quantum chemistry software package.
-
Hardware: A high-performance computing cluster is recommended for efficient calculations.
Step-by-Step Computational Workflow
-
Geometry Optimization:
-
The initial structures of both the pyridinol and pyridone tautomers are built using a molecular editor.
-
Geometry optimization is performed using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance of accuracy and computational cost for this class of molecules.
-
The Opt keyword in the calculation input specifies a geometry optimization.
-
Frequency calculations (Freq keyword) should be performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies).
-
-
Tautomer Energetics:
-
Single-point energy calculations are performed on the optimized geometries of both tautomers in the gas phase and in various solvents (e.g., water, DMSO, chloroform) using the Polarizable Continuum Model (PCM) to account for solvent effects.
-
The relative energies (ΔE) and Gibbs free energies (ΔG) of the tautomers are calculated to determine their relative stabilities and the position of the tautomeric equilibrium.
-
-
Spectroscopic Predictions:
-
NMR Spectroscopy: 1H and 13C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.
-
IR Spectroscopy: Vibrational frequencies and intensities are calculated from the frequency analysis. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.
-
UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT) with a functional such as CAM-B3LYP, which is well-suited for charge-transfer excitations.
-
Caption: Computational workflow for the theoretical study.
Predicted Structural and Electronic Properties
Based on calculations of analogous systems, the following tables summarize the predicted properties of the two tautomers of this compound.
Table 1: Predicted Relative Energies (kcal/mol)
| Tautomer | Gas Phase (ΔG) | Water (ΔG) |
| Pyridone | 0.0 (Reference) | -5.0 to -7.0 |
| Pyridinol | +1.0 to +3.0 | +2.0 to +4.0 |
Note: These are estimated values based on the known behavior of 2-hydroxypyridines and the expected effect of the -CF3 group. The pyridone form is predicted to be significantly more stable in polar solvents.
Table 2: Predicted Key Spectroscopic Data
| Property | Pyridone Tautomer | Pyridinol Tautomer |
| ¹H NMR (δ, ppm) | N-H: 10-12, Ring H: 6.5-8.0 | O-H: 9-11, Ring H: 7.0-8.5 |
| ¹³C NMR (δ, ppm) | C=O: 160-170 | C-O: 155-165 |
| IR (cm⁻¹) | C=O stretch: 1650-1680, N-H stretch: 3100-3300 | O-H stretch: 3200-3600 (broad) |
| UV-Vis (λmax, nm) | ~300-320 | ~270-290 |
Experimental Protocols for Validation
The theoretical predictions outlined in this guide can be validated through a series of well-established experimental techniques.
Synthesis
A common route to this compound involves the hydrolysis of 2-chloro-6-(trifluoromethyl)pyridine.
Spectroscopic Characterization
-
NMR Spectroscopy: 1H and 13C NMR spectra should be recorded in a variety of solvents with different polarities (e.g., CDCl3, DMSO-d6, D2O) to observe the shift in the tautomeric equilibrium.
-
FTIR Spectroscopy: The presence and relative intensity of the C=O and O-H stretching bands will provide direct evidence for the predominant tautomer in the solid state (KBr pellet or ATR) and in solution.
-
UV-Vis Spectroscopy: The position of the maximum absorption wavelength (λmax) will differ for the two tautomers and can be used to quantify the tautomeric ratio in different solvents.
Conclusion
The theoretical study of this compound provides invaluable insights into its chemical behavior, particularly its tautomeric equilibrium. The strong electron-withdrawing nature of the trifluoromethyl group is predicted to heavily favor the pyridone tautomer, a crucial piece of information for its application in drug design and materials science. The computational and experimental protocols detailed in this guide provide a comprehensive roadmap for researchers to further investigate this important molecule and its derivatives.
References
An In-depth Technical Guide to the Safe Handling of 6-(Trifluoromethyl)pyridin-2-ol for Research and Development
This guide provides a comprehensive overview of the essential safety and handling precautions for 6-(Trifluoromethyl)pyridin-2-ol, a key building block in modern medicinal and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes the best available safety data with field-proven laboratory practices. The causality behind each recommendation is explained to foster a deeper understanding of risk mitigation when working with this and structurally related compounds.
Compound Profile and Hazard Identification
This compound (CAS No. 34486-06-1) is a pyridinone derivative featuring a trifluoromethyl group, which imparts unique electronic properties and metabolic stability, making it a valuable synthon in drug discovery. However, the presence of the trifluoromethyl moiety and the pyridinol core necessitates a thorough understanding of its potential hazards.
GHS Classification and Hazard Statements
While comprehensive toxicological data for this compound is not fully available, data from suppliers and structurally similar compounds indicate the following classifications under the Globally Harmonized System (GHS).[1][2][3] A conservative approach, assuming a higher hazard profile in the absence of complete data, is recommended.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3/4 | Danger / Warning | H301/H302: Toxic or Harmful if swallowed[1][3] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[3][4] |
Note: The classification for acute oral toxicity varies between suppliers. It is prudent to treat the compound as Toxic if swallowed (Category 3) .
The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles.[4] The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially facilitating absorption through the skin.
Core Principles of Safe Handling and Exposure Control
The foundation of safety when handling this compound is the consistent implementation of a multi-layered containment and personal protection strategy. The causality is simple: prevent all direct contact with the substance.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a properly functioning chemical fume hood.[5] This is critical to prevent the inhalation of fine dust particles and any potential vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[1]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is not a substitute for good engineering controls but is a critical final barrier to exposure.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact. Contaminated gloves must be disposed of properly.[4] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[1][4] |
| Skin and Body | A fully buttoned laboratory coat. | Prevents contamination of personal clothing.[6] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter may be necessary if working outside a fume hood or if dust generation is significant.[4] |
Experimental Workflow: From Receipt to Disposal
A self-validating safety protocol involves a cradle-to-grave approach to chemical management. The following workflow illustrates the key safety checkpoints.
Caption: Safe handling workflow for this compound.
Step-by-Step Protocol for Safe Weighing and Solution Preparation
-
Preparation: Don all required PPE as outlined in Table 2. Designate and prepare a workspace within a certified chemical fume hood. Place a marble slab or anti-static mat inside the hood to minimize static electricity.
-
Tare: Place a clean, dry beaker or flask on the analytical balance and tare it.
-
Transfer: Carefully open the container of this compound. Using a clean spatula, transfer the desired amount of the solid to the tared vessel. Avoid creating dust. If any static is observed, use an anti-static gun.
-
Seal and Clean: Securely close the main container.[4] Use a dry wipe to gently clean the spatula and the area around the balance within the fume hood.
-
Dissolution: Add the desired solvent to the vessel containing the compound, still within the fume hood. Gently swirl or stir to dissolve.
-
Final Cleanup: Dispose of any contaminated wipes or weigh papers in the designated solid waste container. Thoroughly wash hands after the procedure is complete, even after removing gloves.[4]
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][4] Some suppliers recommend refrigerated storage (2-10 °C).[7]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[4][8]
-
Stability: The compound is generally stable under normal storage conditions.[4]
Emergency Procedures: A Validated Response Plan
Preparedness is key to mitigating the impact of an accidental exposure or spill.
First Aid Measures
The immediate response to an exposure is critical. The causality is to remove the substance from the affected area as quickly and safely as possible.
Table 3: First Aid Procedures
| Exposure Route | Action |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Remove and wash contaminated clothing before reuse.[4] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4] |
| Ingestion | Call a POISON CENTER or doctor/physician immediately. Rinse mouth. Do NOT induce vomiting.[4][5] |
Accidental Release Measures
-
Minor Spill: For a small spill within a fume hood, wear appropriate PPE, gently sweep up the solid material, and place it in a suitable, closed container for disposal.[1] Avoid generating dust.[1]
-
Major Spill: Evacuate the area. Prevent further leakage if it is safe to do so. Alert your institution's emergency response team.[1]
Disposal Considerations
All waste containing this compound must be treated as hazardous.
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5] Do not allow the material to enter drains or sewer systems.[1]
Toxicological and Ecological Information: The Knowledge Gaps
A critical aspect of a thorough safety assessment is understanding the compound's toxicological and ecological impact. For this compound, this information is largely incomplete.
-
Toxicology: The toxicological properties have not been fully investigated.[4] There is no available data on carcinogenicity, mutagenicity, or reproductive toxicity.[1][3] Therefore, it must be handled as a substance with unknown long-term health effects.
-
Ecotoxicity: Do not empty into drains.[4] The ecological effects are unknown, and release into the environment must be avoided.[1]
This lack of data reinforces the need for the stringent handling precautions outlined in this guide. The absence of evidence of harm is not evidence of its absence.
References
- 1. acrospharma.co.kr [acrospharma.co.kr]
- 2. 1227499-60-6|6-Chloro-2-(trifluoromethyl)pyridin-3-ol|BLD Pharm [bldpharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. fishersci.com [fishersci.com]
Navigating the Synthesis and Supply of a Key Medicinal Building Block: A Technical Guide to 6-(Trifluoromethyl)pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy for enhancing the pharmacological properties of drug candidates. The trifluoromethyl group (–CF3), in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and modulate the electronic characteristics of a molecule.[1][2] Among the privileged heterocyclic structures, trifluoromethyl-substituted pyridines have emerged as crucial building blocks in the development of novel therapeutics. This guide provides an in-depth technical overview of the commercial availability, synthesis, and applications of 6-(Trifluoromethyl)pyridin-2-ol, a versatile intermediate for the synthesis of complex pharmaceutical agents.
Commercial Availability: Sourcing a Critical Intermediate
This compound, identified by the CAS Number 34486-06-1 , is readily available from a range of commercial suppliers specializing in chemical reagents and building blocks for research and development.[3][4][5][6][7] The compound is typically offered in various purities and package sizes to accommodate the needs of both small-scale laboratory research and larger-scale process development.
When selecting a supplier, researchers should consider several factors beyond just the initial price. A logical approach to supplier selection is outlined in the workflow below.
Caption: A workflow for selecting a suitable supplier for this compound.
A summary of prominent suppliers and their typical offerings is presented in the table below. It is important to note that pricing is subject to change and researchers should request a formal quote for the most up-to-date information.
| Supplier | Typical Purity | Available Package Sizes |
| ChemScene | ≥97% | Inquire for details |
| Oakwood Chemical | Not specified | 250mg |
| BLD Pharm | Inquire for details | Inquire for details[6] |
| Ambeed | Not specified | Inquire for details[3] |
| BOC Sciences | 97% | Inquire for details[7] |
| Kuujia.com | 98%, 99.9% | 200kg |
| iChemical | Not specified | Inquire for details |
Synthesis of this compound: Key Methodologies
The synthesis of this compound can be achieved through several routes, with cyclocondensation reactions and the hydrolysis of corresponding 2-halopyridines being the most common approaches. The choice of synthetic route often depends on the availability of starting materials, desired scale, and safety considerations.
Cyclocondensation Approach
Hydrolysis of 2-Fluoro-6-(trifluoromethyl)pyridine
A prevalent and well-documented method for the synthesis of this compound is the hydrolysis of 2-fluoro-6-(trifluoromethyl)pyridine. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the fluoride is displaced by a hydroxide ion.
Caption: A simplified workflow for the synthesis of this compound.
Experimental Protocol: Hydrolysis of 2-Fluoro-6-(trifluoromethyl)pyridine
This protocol is a synthesized methodology based on procedures described in patent literature.[3]
Materials:
-
2-Fluoro-6-(trifluoromethyl)pyridine
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Water
-
1N Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-6-(trifluoromethyl)pyridine in a suitable amount of water.
-
Addition of Base: To the stirred solution, add a molar excess of potassium hydroxide or sodium hydroxide.
-
Heating: Heat the reaction mixture to 100°C and maintain this temperature overnight with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture to a pH of approximately 7 with 1N hydrochloric acid.
-
Isolation: The product, this compound, may precipitate out of the solution upon neutralization. If so, collect the solid by filtration and wash with cold water. If the product remains in solution, extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over an anhydrous drying agent (e.g., sodium sulfate). Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography to obtain the desired purity.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The presence of the trifluoromethyl group often imparts favorable pharmacokinetic properties, making it an attractive moiety for drug design.[1][2]
While direct examples of FDA-approved drugs explicitly listing this compound as a starting material in their publicly available synthesis routes are not always straightforward to find, the 6-(trifluoromethyl)pyridin-2-yl moiety is present in a number of developmental and approved drugs. For instance, derivatives of this scaffold have been investigated for the treatment of pain.[8] Furthermore, the broader class of trifluoromethylpyridines is integral to many FDA-approved drugs, highlighting the importance of this structural motif in modern pharmaceuticals.[9][10] The anti-HIV drug Tipranavir, for example, contains a trifluoromethyl-2-pyridyl moiety, underscoring the relevance of this scaffold in antiviral drug discovery.[10]
The versatility of this compound allows for further chemical modifications at the hydroxyl and pyridine ring positions, enabling the generation of diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Conclusion
This compound is a commercially accessible and synthetically versatile building block of significant interest to the pharmaceutical and agrochemical industries. Its trifluoromethyl group offers distinct advantages in modulating the physicochemical and biological properties of target molecules. A thorough understanding of its supply chain, synthetic methodologies, and applications is crucial for researchers and drug development professionals seeking to leverage this valuable intermediate in their discovery and development efforts.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 34486-06-1 | 2-Hydroxy-6-(trifluoromethyl)pyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1 [chemicalbook.com]
- 5. 34486-06-1(2-Hydroxy-6-trifluoromethylpyridine) | Kuujia.com [kuujia.com]
- 6. 34486-06-1|2-Hydroxy-6-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]
- 7. 2-Hydroxy-6-(trifluoromethyl)pyridine, CasNo.34486-06-1 BOC Sciences United States [bocscichem.lookchem.com]
- 8. WO2023205463A1 - Heteroaryl compounds for the treatment of pain - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Trifluoromethylated Pyridine Compounds for Pharmaceutical and Agrochemical Research
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into the pyridine scaffold represents a cornerstone of modern medicinal and agricultural chemistry. This synergistic combination leverages the unique electronic properties and metabolic stability conferred by the CF₃ group with the versatile pharmacophoric nature of the pyridine ring. This guide provides an in-depth analysis of trifluoromethylated pyridine compounds, intended for researchers, chemists, and drug development professionals. We will explore the profound impact of trifluoromethylation on the physicochemical and pharmacological properties of the pyridine core, detail robust synthetic strategies for accessing key isomers, and examine structure-activity relationships through the lens of successful commercial products. This document is structured to serve as a practical and authoritative resource, bridging fundamental principles with field-proven applications.
The Strategic Value of the Trifluoromethyl-Pyridine Motif
The pyridine ring is a privileged scaffold in drug discovery, present in numerous therapeutic agents due to its ability to engage in hydrogen bonding, its moderate basicity, and its capacity to serve as a bioisosteric replacement for a phenyl ring. When a trifluoromethyl group is introduced, the resulting molecule gains a suite of valuable properties that can overcome common challenges in drug development.[1]
The CF₃ group is a powerful modulator of a molecule's characteristics for several reasons:
-
Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] This often translates to a longer in vivo half-life, reduced clearance, and potentially lower required doses.[3]
-
Increased Lipophilicity : The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, improving absorption and distribution.[1][4] This property is critical for reaching intracellular or central nervous system targets.
-
Modulation of Basicity (pKa) : As a potent electron-withdrawing group, the CF₃ substituent significantly reduces the basicity of the pyridine nitrogen.[1][5] This alteration of pKa can be crucial for optimizing target binding, improving oral bioavailability by modifying the ionization state at physiological pH, and reducing off-target effects associated with high basicity.
-
Enhanced Binding Affinity : The electronic effects of the CF₃ group can modify the charge distribution of the entire pyridine ring, influencing electrostatic and dipole interactions with target proteins.[6] It can also participate in favorable non-covalent interactions, such as orthogonal multipolar C–F···C=O interactions, which can contribute to higher binding affinity and selectivity.
The interplay of these factors makes the trifluoromethyl-pyridine motif a powerful tool for optimizing lead compounds into viable drug candidates.
Physicochemical and Pharmacological Properties
The position of the CF₃ group on the pyridine ring (2-, 3-, or 4-position) has a profound and predictable impact on its fundamental physicochemical properties. Understanding these isomeric effects is paramount for rational drug design.
2.1 Comparative Physicochemical Data
The following table summarizes key physicochemical parameters for pyridine and its trifluoromethylated isomers. These values are critical for predicting a compound's behavior in biological systems.
| Compound | Structure | pKa[7] | clogP[8][9] | Metabolic Stability (Qualitative) |
| Pyridine | 5.25 | 0.65 | Low | |
| 2-(Trifluoromethyl)pyridine | ~1.0 | 1.81 | High | |
| 3-(Trifluoromethyl)pyridine | 3.50 | 1.83 | High | |
| 4-(Trifluoromethyl)pyridine | 3.69 | 1.70 | High |
Note: Direct comparative quantitative data for the metabolic stability of these specific isomers is sparse in public literature. The qualitative assessment is based on the established principle that the CF₃ group blocks metabolic oxidation of the ring.[2][3]
2.2 Impact on Metabolic Fate
The primary metabolic pathway for the pyridine ring itself often involves oxidation, mediated by CYP enzymes or other oxidases, to form hydroxypyridines or N-oxides, which are then further processed for elimination.[10][11]
The presence of a CF₃ group dramatically alters this landscape. Its strong electron-withdrawing nature deactivates the pyridine ring towards electrophilic attack, making CYP-mediated hydroxylation less favorable.[2] This forces metabolism to other parts of the molecule or significantly slows the overall clearance rate, thereby enhancing metabolic stability.[12]
Caption: Metabolic fate of pyridine vs. CF₃-pyridine.
2.3 Experimental Protocol: In Vitro Metabolic Stability Assay
To provide actionable guidance, the following is a standard protocol for assessing metabolic stability using human liver microsomes (HLM). This assay is fundamental for ranking compounds in early discovery.[2][13]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test Compound (e.g., 10 mM stock in DMSO)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Positive Control (e.g., Verapamil, a compound with known metabolic fate)
-
Acetonitrile with Internal Standard (for quenching and analysis)
-
96-well incubation plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation: Thaw HLM on ice. Prepare working solutions of the test compound and positive control by diluting stock solutions in buffer. Prepare the NADPH regenerating system.
-
Incubation Setup: In a 96-well plate, add the HLM solution to each well. Add the test compound to initiate the reaction (final concentration typically 1 µM). For negative controls, add buffer instead of the NADPH system.
-
Reaction Initiation: Pre-incubate the plate at 37°C for 10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the microsomal protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint = (k / [microsomal protein]) * scaling factors).
Synthetic Strategies for Trifluoromethylated Pyridines
The efficient synthesis of trifluoromethylated pyridines is crucial for their application. Several robust strategies have been developed, each with distinct advantages depending on the desired substitution pattern and scale.[5]
3.1 Halogen Exchange (HALEX) Reactions
This classical approach involves the fluorination of a corresponding trichloromethylpyridine. It is a powerful method for industrial-scale synthesis, particularly for chloro-substituted trifluoromethylpyridines.[14][15]
Caption: Halogen Exchange (HALEX) reaction workflow.
Experimental Protocol: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine [15]
-
Reactor Setup: A high-pressure reactor (e.g., Hastelloy C) is charged with 2,3-dichloro-5-(trichloromethyl)pyridine and a catalytic amount of anhydrous ferric chloride (FeCl₃, ~5 mol%).
-
Reagent Addition: The reactor is sealed and cooled. Anhydrous hydrogen fluoride (HF, >3 molar equivalents) is carefully added.
-
Reaction Conditions: The mixture is heated to a temperature between 170-180°C. The pressure will rise to superatmospheric levels (e.g., >15 psig).
-
Monitoring: The reaction is maintained under these conditions with stirring for approximately 24-30 hours. Progress can be monitored by taking aliquots (with extreme caution) and analyzing by GC-MS.
-
Work-up: After cooling and careful venting of excess HF, the reaction mixture is poured onto ice and neutralized with an aqueous base (e.g., NaHCO₃ or KOH).
-
Purification: The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and purified by distillation to yield the final product.
3.2 Building Block Approaches (Cyclocondensation)
This strategy involves constructing the pyridine ring from acyclic precursors, where one of the key building blocks already contains the trifluoromethyl group. This method offers excellent control over regiochemistry and is highly versatile.[5] A common and powerful building block is ethyl 4,4,4-trifluoro-3-oxobutanoate.[16]
Experimental Protocol: Synthesis of a 2-Phenyl-6-(trifluoromethyl)pyrimidin-4(3H)-one (Illustrative Cyclocondensation) [16] This protocol illustrates the principle using a pyrimidine synthesis, which is mechanistically similar to many pyridine cyclocondensations.
-
Reactant Mixture: In a round-bottom flask, dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate (1.1 mmol) and benzimidamide hydrochloride (0.9 mmol) in ethanol (4 mL).
-
Base Addition: Add triethylamine (Et₃N, 0.9 mmol) to the solution at room temperature to liberate the free base.
-
Reaction Conditions: Heat the reaction mixture to 80°C and monitor by TLC until the starting materials are consumed.
-
Work-up: Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
3.3 Direct C-H Trifluoromethylation
Recent advances have enabled the direct trifluoromethylation of C-H bonds on the pyridine ring, avoiding the need for pre-functionalized substrates. These methods often involve radical or transition-metal-catalyzed pathways.[17] A notable strategy involves the activation of pyridine as an N-pyridinium salt, which directs nucleophilic trifluoromethylation to the C2 position.[17]
Experimental Protocol: Regioselective C2-Trifluoromethylation of a Pyridinium Salt [17]
-
Salt Formation: A solution of the starting pyridine (e.g., 2-phenylpyridine, 1.0 mmol) in a suitable solvent is treated with iodomethane to form the N-methylpyridinium iodide salt. The salt is isolated and dried.
-
Reaction Setup: To a reaction vial, add the N-methylpyridinium iodide salt (0.5 mmol), silver carbonate (Ag₂CO₃, 1.0 mmol), and N,N-dimethylformamide (DMF, 2.0 mL).
-
Reagent Addition: Add trifluoroacetic acid (TFA, 1.0 mmol) as the trifluoromethyl source.
-
Reaction Conditions: Seal the vial and heat the mixture at 150°C for 24 hours.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Purification: Wash the filtrate with water, dry the organic layer, and concentrate. Purify the residue by column chromatography to yield the 2-trifluoromethylpyridine product.
Applications in Drug Discovery and Agrochemicals
The trifluoromethyl-pyridine scaffold is present in a wide range of commercially successful products, demonstrating its broad utility.
4.1 Agrochemicals
-
Flonicamid: An insecticide that acts as a selective feeding blocker in aphids. The 4-trifluoromethylnicotinamide structure is crucial for its activity. The synthesis involves the amidation of 4-trifluoromethylnicotinic acid with aminonitrile.[10]
-
Fluazifop-butyl: A post-emergence herbicide used to control grass weeds. It features a 2-chloro-5-(trifluoromethyl)pyridine core, typically synthesized via industrial vapor-phase chlorination and fluorination of 3-picoline.[14]
4.2 Pharmaceuticals
-
Apalutamide: A non-steroidal antiandrogen used to treat prostate cancer. Its structure contains a 2-(trifluoromethyl)pyridin-4-amine moiety. The synthesis is complex, but a key step involves the construction of the substituted pyridine ring.[5]
-
Naporafenib: An investigational anticancer agent (RAF kinase inhibitor). The optimization from an earlier lead compound involved replacing a methyl group with a trifluoromethyl group on the pyridine ring, which led to improved human intrinsic clearance.[5]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-(Trifluoromethyl)pyridine 97 3796-23-4 [sigmaaldrich.com]
- 10. Microbial metabolism of the pyridine ring. Metabolism of 2- and 3-hydroxypyridines by the maleamate pathway in Achromobacter sp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-Fluoro-4-(trifluoromethyl)pyridine = 94 118078-66-3 [sigmaaldrich.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 15. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 16. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 6-(Trifluoromethyl)pyridin-2-ol Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of the 6-(Trifluoromethyl)pyridin-2-ol Scaffold
The this compound moiety and its derivatives represent a cornerstone in modern medicinal and agricultural chemistry. The strategic incorporation of a trifluoromethyl (-CF3) group onto the pyridin-2-ol core imparts a unique combination of physicochemical properties. The high electronegativity and lipophilicity of the -CF3 group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] This has led to the development of numerous compounds with promising therapeutic and agrochemical applications.[1][3]
Derivatives of this scaffold have been investigated as potent RORγt inverse agonists for treating autoimmune diseases, and as inhibitors of the copper-dependent amine oxidase, Lysyl Oxidase-Like 2 (LOXL2), for addressing fibrotic conditions.[2][4] In agrochemistry, these compounds are integral to the synthesis of fungicides and herbicides.[1][5] This guide provides a comprehensive overview of the primary synthetic strategies for accessing this compound and its derivatives, complete with detailed, field-proven protocols.
Strategic Approaches to Synthesis
Two principal synthetic routes dominate the preparation of this compound derivatives:
-
Hydrolysis of 2-Halo-6-(trifluoromethyl)pyridines: This direct approach involves the nucleophilic substitution of a halogen (typically chlorine or fluorine) at the 2-position of the pyridine ring with a hydroxide source. This method is often employed in industrial settings due to the commercial availability of the halo-precursors.
-
Cyclocondensation Reactions: This "bottom-up" approach constructs the pyridin-2-one ring from acyclic, trifluoromethyl-containing building blocks. This strategy offers greater flexibility for introducing a variety of substituents onto the pyridine core.
The choice of strategy is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials.
Protocol 1: Synthesis of this compound via Hydrolysis
This protocol details the synthesis of the parent compound, this compound (which exists in tautomeric equilibrium with 6-(trifluoromethyl)pyridin-2(1H)-one), through the alkaline hydrolysis of 2-chloro-6-(trifluoromethyl)pyridine.
Reaction Scheme:
Caption: Hydrolysis of 2-Chloro-6-(trifluoromethyl)pyridine.
Causality Behind Experimental Choices:
The use of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) is essential to facilitate the nucleophilic aromatic substitution of the chloride. The reaction is conducted in a sealed vessel at elevated temperatures to overcome the high activation energy associated with this transformation on an electron-deficient pyridine ring. The autogenous pressure generated at high temperatures accelerates the reaction rate.
Detailed Experimental Protocol:
Materials:
-
2-Chloro-6-(trifluoromethyl)pyridine
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Parr reactor or a similar sealed pressure vessel
Procedure:
-
Reaction Setup: Charge a Hastelloy C Parr reactor with 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq). For every 10.0 g of the starting material, prepare a 10% (w/v) aqueous solution of potassium hydroxide (approximately 2.2 eq).
-
Reaction Execution: Seal the reactor and pressure test with nitrogen. After ensuring a sealed system, release the pressure and heat the reactor to 150 °C.
-
Reagent Addition: Add the 10% KOH solution to the reactor via an HPLC pump over 1 hour while maintaining the internal temperature at 150 °C.
-
Reaction Monitoring: Stir the reaction mixture at 150 °C for an additional 4 hours. The progress of the reaction can be monitored by GC analysis of aliquots.
-
Work-up:
-
Cool the reactor to room temperature and carefully vent any residual pressure.
-
Transfer the reaction mixture to a beaker and cool in an ice bath.
-
Slowly acidify the mixture with concentrated HCl to a pH of approximately 2-3. A precipitate will form.
-
Stir the slurry in the ice bath for 1 hour to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.
-
The aqueous filtrate can be extracted with dichloromethane to recover any dissolved product. The organic extracts should be combined, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Combine all solid material and dry under vacuum at 40-50 °C to a constant weight.
-
Expected Results and Characterization:
The final product, this compound, is typically obtained as a white to off-white solid.
| Characterization Data | |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | δ 12.0-12.5 (br s, 1H, OH/NH), 7.8-8.0 (t, 1H), 6.4-6.6 (d, 1H), 6.3-6.5 (d, 1H) |
| ¹³C NMR (DMSO-d₆) | δ 163.5, 148.5 (q), 141.0, 121.5 (q), 115.0, 105.5 |
| ¹⁹F NMR (DMSO-d₆) | δ -68.0 |
Protocol 2: Synthesis of 6-Aryl-4-(trifluoromethyl)pyridin-2(1H)-ones via Three-Component Cyclocondensation
This protocol describes a versatile one-pot synthesis of this compound derivatives with substitution at the 4- and 6-positions. This method is adapted from the work of Saloutin and coworkers and showcases the power of multicomponent reactions in generating molecular diversity.[6]
Reaction Scheme:
Caption: Three-component synthesis of pyridin-2(1H)-one derivatives.
Causality Behind Experimental Choices:
This reaction is a variation of the Hantzsch pyridine synthesis. Ammonium acetate serves as the nitrogen source for the pyridine ring. The reaction proceeds through a series of condensations and cyclizations, where the enamine formed from the methyl ketone and ammonia reacts with the β-ketoester. The trifluoromethyl group's strong electron-withdrawing nature facilitates the cyclization and subsequent dehydration steps.
Detailed Experimental Protocol:
Materials:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
A methyl ketone (e.g., acetophenone, 4-chloroacetophenone)
-
Ammonium acetate
-
Ethanol
-
Deionized water
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq), the desired methyl ketone (1.0 eq), and ammonium acetate (3.0 eq) in ethanol.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water with stirring. A precipitate will form.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water and then with a small amount of cold hexane to remove non-polar impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain the pure 6-aryl-4-(trifluoromethyl)pyridin-2(1H)-one.
-
Representative Examples and Characterization Data:
| Methyl Ketone | Product | Yield | ¹H NMR (DMSO-d₆) Highlights |
| Acetophenone | 6-Phenyl-4-(trifluoromethyl)pyridin-2(1H)-one | ~75% | δ 12.5 (br s, 1H), 7.9-8.1 (m, 2H), 7.4-7.6 (m, 3H), 6.8 (s, 1H), 6.6 (s, 1H) |
| 4-Chloroacetophenone | 6-(4-Chlorophenyl)-4-(trifluoromethyl)pyridin-2(1H)-one | ~80% | δ 12.6 (br s, 1H), 8.0 (d, 2H), 7.6 (d, 2H), 6.9 (s, 1H), 6.7 (s, 1H) |
Applications and Future Directions
The synthetic methodologies outlined provide robust and versatile access to the this compound scaffold. The ability to readily synthesize a diverse library of these derivatives is of paramount importance for structure-activity relationship (SAR) studies in drug discovery.[4][7] For instance, the modification of the substituent at the 6-position, as demonstrated in Protocol 2, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The continued exploration of new synthetic routes, including asymmetric syntheses and late-stage functionalizations, will undoubtedly expand the chemical space accessible from this privileged scaffold. As our understanding of the biological roles of targets like RORγt and LOXL2 deepens, the demand for novel, highly optimized this compound derivatives is set to increase, solidifying their importance in the development of next-generation therapeutics and agrochemicals.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship (SAR) optimization of 6-(indol-2-yl)pyridine-3-sulfonamides: identification of potent, selective, and orally bioavailable small molecules targeting hepatitis C (HCV) NS4B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 6-(Trifluoromethyl)pyridin-2-ol in Modern Agrochemical Synthesis
Abstract
The 6-(trifluoromethyl)pyridine moiety is a privileged scaffold in contemporary agrochemical design, imparting unique physicochemical properties that can enhance efficacy, metabolic stability, and bioavailability.[1][2][3] This guide provides an in-depth exploration of 6-(Trifluoromethyl)pyridin-2-ol, a pivotal building block for accessing a diverse range of high-value agricultural compounds. We will dissect the molecule's inherent reactivity, provide validated protocols for its synthesis and subsequent transformations, and explain the causal logic behind these experimental choices. This document is intended for researchers and process chemists dedicated to the discovery and development of next-generation crop protection agents.
Introduction: The Value Proposition of the this compound Scaffold
The introduction of a trifluoromethyl (-CF₃) group into an aromatic system can profoundly alter a molecule's properties. The high electronegativity and steric bulk of the -CF₃ group can increase metabolic stability by blocking sites of oxidation, enhance binding affinity through favorable interactions, and improve membrane permeability by increasing lipophilicity.[1][4] When combined with a pyridine ring, these effects are amplified, creating a scaffold with a unique electronic profile ideal for agrochemical active ingredients.[5][6]
This compound (also known as 2-hydroxy-6-(trifluoromethyl)pyridine) serves as a critical entry point into this chemical space. Its bifunctional nature—possessing both a nucleophilic/protic hydroxyl group and an electron-deficient pyridine ring—makes it a versatile and highly strategic intermediate.
Tautomerism: A Key to Understanding Reactivity
A fundamental property of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridone form. This equilibrium dictates the molecule's reactivity, allowing it to behave as either a phenol-like aromatic alcohol or a vinylogous amide.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The importance of trifluoromethyl pyridines in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. researchgate.net [researchgate.net]
- 6. Research progress of pesticides containing trifluoromethylpyridine [nyxxb.cn]
6-(Trifluoromethyl)pyridin-2-ol: A Privileged Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Advantage of the Trifluoromethylpyridinol Scaffold
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. Among these, the 6-(trifluoromethyl)pyridin-2-ol scaffold has emerged as a particularly valuable building block for medicinal chemists. Its utility stems from the synergistic combination of a pyridine ring, a hydroxyl group amenable to diverse functionalization, and the powerful trifluoromethyl (-CF3) group. This unique arrangement offers a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates, ultimately enhancing their therapeutic potential.[1][2][3]
The trifluoromethyl group is a key player in this molecular architecture. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2] By replacing metabolically labile groups or introducing strategic steric bulk, the -CF3 group can significantly improve a drug's half-life and overall efficacy. This guide provides an in-depth exploration of this compound as a building block, offering detailed application notes and robust protocols for its utilization in medicinal chemistry programs.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in drug design.
| Property | Value | Source |
| Molecular Formula | C₆H₄F₃NO | [4] |
| Molecular Weight | 163.10 g/mol | [4] |
| Melting Point | 124-126 °C | Oakwood Chemical |
| pKa | ~8.5 (estimated) | N/A |
| LogP | 1.39 | ChemScene |
Key Applications in Medicinal Chemistry
The versatility of the this compound scaffold has led to its incorporation into a wide range of therapeutic agents, most notably in the fields of oncology and virology.
Kinase Inhibitors: Targeting the Engine of Cancer
Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The this compound moiety has proven to be a valuable component in the design of potent and selective kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, while the trifluoromethyl group can engage in favorable hydrophobic interactions within the ATP-binding pocket of the kinase.
One prominent example is in the development of p38 MAP kinase inhibitors, which are implicated in inflammatory diseases and cancer.[5][6] The 2-alkoxy-6-(trifluoromethyl)pyridine core can be readily synthesized from this compound and serves as a crucial pharmacophore.
Workflow for the Synthesis of a Generic Kinase Inhibitor Precursor
Caption: Synthetic workflow for kinase inhibitor candidates.
Antiviral Agents: Combating Viral Replication
The unique electronic properties of the this compound scaffold also make it an attractive component in the design of antiviral drugs.[7] The introduction of this moiety can enhance the binding of the molecule to viral enzymes, such as polymerases or proteases, thereby inhibiting viral replication. Furthermore, the metabolic stability imparted by the trifluoromethyl group can lead to a longer duration of action.[2]
For instance, derivatives of 2-alkoxy-6-(trifluoromethyl)pyridine have been investigated as inhibitors of various RNA viruses. The ability to readily diversify the alkoxy group allows for the fine-tuning of the molecule's antiviral activity and pharmacokinetic profile.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the key transformations of this compound. These protocols are intended to be a starting point for researchers and may require optimization based on the specific substrate and desired product.
Protocol 1: General Procedure for O-Alkylation using an Alkyl Halide
This protocol describes a classic Williamson ether synthesis, a robust and widely used method for the preparation of ethers.
Reaction Scheme:
Caption: O-Alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add anhydrous potassium carbonate (1.5 eq).
-
Add the alkyl halide (1.1 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkoxy-6-(trifluoromethyl)pyridine.
Causality Behind Experimental Choices:
-
Potassium carbonate is a mild base that is sufficient to deprotonate the pyridinol, forming the more nucleophilic pyridinoxide.
-
DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Heating is often necessary to drive the reaction to completion, especially with less reactive alkyl halides.
Protocol 2: Mitsunobu Reaction for the Synthesis of Hindered Ethers
The Mitsunobu reaction is a powerful tool for the formation of C-O bonds with inversion of stereochemistry at the alcohol carbon. It is particularly useful for the synthesis of sterically hindered ethers.[8][9][10][11]
Reaction Scheme:
Caption: Mitsunobu reaction for ether synthesis.
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)[12]
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.2 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add the alcohol (1.0 eq).
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in diethyl ether and filter to remove the triphenylphosphine oxide byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Triphenylphosphine and DIAD/DEAD form a phosphonium salt in situ, which activates the alcohol for nucleophilic attack by the pyridinoxide.[9]
-
The reaction is typically run at low temperatures initially to control the exothermic reaction between PPh₃ and the azodicarboxylate.
-
The reaction proceeds with inversion of configuration at the alcohol's stereocenter, a key feature of the Mitsunobu reaction.[10]
Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
To utilize this compound in Suzuki-Miyaura cross-coupling reactions, it must first be converted to a suitable electrophile, typically a halide or triflate. This protocol outlines the conversion to the 2-chloro derivative followed by the Suzuki coupling.[13][14][15][16][17]
Workflow for Suzuki-Miyaura Coupling
Caption: Two-step synthesis of 2-aryl-6-(trifluoromethyl)pyridines.
Part A: Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Carefully add this compound (1.0 eq) to phosphorus oxychloride (5.0 eq) at 0 °C.
-
Heat the mixture to reflux (approximately 110 °C) and stir for 3-5 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with solid sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield 2-chloro-6-(trifluoromethyl)pyridine, which can often be used in the next step without further purification.
Part B: Suzuki-Miyaura Cross-Coupling
Materials:
-
2-Chloro-6-(trifluoromethyl)pyridine
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the vessel.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir for 6-18 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
POCl₃ is a standard and effective reagent for converting pyridinols to the corresponding chloro-pyridines.
-
The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination.[16]
-
The base is required for the transmetalation step of the catalytic cycle.
-
Degassing the reaction mixture is crucial to remove oxygen, which can deactivate the palladium catalyst.
Conclusion: A Versatile and Indispensable Tool
This compound has firmly established itself as a privileged building block in medicinal chemistry. Its unique combination of a reactive hydroxyl group and the advantageous properties of the trifluoromethyl group provides chemists with a powerful platform for the synthesis of novel therapeutic agents. The robust and versatile reactivity of this scaffold, as demonstrated in the detailed protocols, allows for the creation of diverse molecular architectures with fine-tuned properties. As the demand for more effective and safer drugs continues to grow, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. jelsciences.com [jelsciences.com]
- 4. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1 [chemicalbook.com]
- 5. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yoneda Labs [yonedalabs.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
The Strategic Role of 6-(Trifluoromethyl)pyridin-2-ol in the Synthesis of Advanced Fungicides: Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Significance of the Trifluoromethyl-Pyridine Scaffold in Modern Agrochemicals
The incorporation of fluorine atoms into agrochemical molecules has been a transformative strategy in the development of modern crop protection agents. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of a molecule to its biological target. When integrated into a pyridine ring, this moiety forms the trifluoromethylpyridine (TFMP) scaffold, a key structural motif in numerous high-performing herbicides, insecticides, and fungicides.
This guide focuses on a pivotal building block within this chemical class: 6-(Trifluoromethyl)pyridin-2-ol (also known as 2-hydroxy-6-(trifluoromethyl)pyridine). This versatile intermediate is instrumental in the synthesis of potent fungicides, most notably the strobilurin fungicide, picoxystrobin. We will explore the synthetic pathways leveraging this molecule, provide detailed experimental protocols, and elucidate the chemical principles that make it a cornerstone of modern fungicide development.[1][2]
Core Application: Synthesis of Picoxystrobin
Picoxystrobin is a broad-spectrum, systemic fungicide that provides both preventative and curative action against a wide range of fungal pathogens in crops such as cereals and oilseed rape.[3] Its mode of action involves the inhibition of mitochondrial respiration by binding to the Quinone-outside (Qo) site of the cytochrome bc1 complex, effectively halting energy production in fungal cells.[4] this compound serves as the critical precursor for introducing the trifluoromethyl-substituted pyridine ring into the final picoxystrobin molecule.
Synthetic Pathway Overview
The industrial synthesis of picoxystrobin from this compound is a multi-step process. The core transformation involves a nucleophilic substitution reaction where the hydroxyl group of this compound, typically deprotonated to form an alkoxide, attacks an electrophilic benzylic carbon. This creates the key ether linkage that characterizes the picoxystrobin backbone.
The overall workflow can be visualized as follows:
Caption: A simplified overview of a common synthesis route for picoxystrobin.
Experimental Protocols and Methodologies
The following protocols are generalized from established patent literature and academic research, providing a robust framework for laboratory-scale synthesis.
Part 1: Synthesis of the Key Ether Intermediate
The critical step in this synthesis is the condensation of this compound with a suitable phenylacetate derivative, such as Methyl 2-(chloromethyl)phenylacetate. This reaction is an example of a Williamson ether synthesis.
Protocol 1: Synthesis of Methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate
Objective: To form the core ether linkage of the picoxystrobin molecule.
Materials:
-
This compound (1 equivalent)
-
Methyl 2-(chloromethyl)phenylacetate (1-1.2 equivalents)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (1.1-1.5 equivalents)
-
Toluene (anhydrous)
-
Phase-transfer catalyst (e.g., 15-crown-5 or a quaternary ammonium salt) - Optional but recommended
Procedure:
-
Salt Formation: To a flask equipped with a reflux condenser and magnetic stirrer, add this compound, toluene, and the base (e.g., NaOH). If using a phase-transfer catalyst, add it at this stage.
-
Azeotropic Water Removal: Heat the mixture to reflux. The toluene will form an azeotrope with the water generated from the acid-base reaction, which can be removed using a Dean-Stark apparatus. This drives the reaction to completion, ensuring the full formation of the sodium pyridinolate salt. Continue reflux for 2-3 hours.
-
Condensation: After cooling slightly, add Methyl 2-(chloromethyl)phenylacetate to the reaction mixture.
-
Reaction Monitoring: Re-heat the mixture to reflux and maintain for 5-10 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting materials.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel.
-
Causality and Experimental Choices:
-
Choice of Base: Sodium hydroxide is a strong, cost-effective base for deprotonating the pyridin-2-ol. Potassium salts have been reported to offer better selectivity for O-alkylation over the undesired N-alkylation side product, though they are more expensive.[6]
-
Solvent: Toluene is used for its ability to form an azeotrope with water, which is crucial for efficiently removing water and driving the initial salt formation.
-
Phase-Transfer Catalyst: The use of a catalyst like 15-crown-5 or a quaternary ammonium salt is highly beneficial.[6] It helps to solubilize the ionic pyridinolate salt in the organic phase, thereby significantly accelerating the rate of the nucleophilic substitution reaction.
Potential Pitfall: A significant side reaction is the N-alkylation of the pyridin-2-one tautomer, leading to the formation of N-(2-methoxycarbonylmethyl)benzyl-6-trifluoromethylpyridin-2-one.[6] This impurity can complicate purification and reduce the overall yield. Optimizing the reaction conditions, such as the choice of base and solvent, is key to minimizing this side product.
Part 2: Formation of the Methoxyacrylate Moiety
The final step involves the construction of the characteristic strobilurin toxophore, the β-methoxyacrylate group.
Protocol 2: Synthesis of Picoxystrobin
Objective: To convert the phenylacetate intermediate into the final active strobilurin structure.
Materials:
-
Methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate (1 equivalent)
-
Trimethyl orthoformate (1.5-3 equivalents)
-
Acetic anhydride (2-4 equivalents)
Procedure:
-
Reaction Setup: In a reaction vessel, combine Methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate, trimethyl orthoformate, and acetic anhydride.[7]
-
Condensation Reaction: Heat the mixture, typically between 80-120°C, for 8-24 hours.[7] The reaction involves a condensation process where the α-carbon of the acetate is formylated and subsequently methylated.
-
By-product Management: Acetic anhydride plays a dual role. It acts as a reagent and also serves to neutralize by-products from the condensation, which helps to drive the reaction forward and improve the yield and purity of the final product.[3][7]
-
Isolation and Purification:
-
Upon completion, cool the reaction mixture to induce crystallization.
-
The solid product can be collected by filtration.
-
The crude picoxystrobin can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of a good solvent like THF or dichloromethane and an anti-solvent like hexane).[8]
-
Causality and Experimental Choices:
-
Reagent Stoichiometry: An excess of both trimethyl orthoformate and acetic anhydride is used to ensure the complete conversion of the intermediate.[7]
-
Temperature Control: The reaction temperature is carefully controlled to ensure high purity and minimize the formation of side products.[3]
Data Summary and Physicochemical Properties
The following table summarizes key data points relevant to the synthesis and properties of picoxystrobin.
| Parameter | Value | Reference |
| Chemical Name | Methyl (E)-3-methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]acrylate | [4] |
| CAS Number | 117428-22-5 | [4] |
| Molecular Formula | C₁₈H₁₆F₃NO₄ | [4] |
| Molecular Weight | 367.3 g/mol | [4] |
| Melting Point | 75 °C | [4] |
| Solubility in Water | 3.1 mg/L (at 20 °C) | [4] |
| Partition Coefficient (logP) | 3.6 (at 20 °C) | [4] |
Mechanism of Action Visualization
Picoxystrobin's fungicidal activity stems from its ability to disrupt the fungal mitochondrial respiratory chain.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF) [huimengchem.cn]
- 3. Picoxystrobin (Ref: ZA 1963) [sitem.herts.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Picoxystrobin preparation method (2014) | Zhang Xiaobing | 6 Citations [scispace.com]
- 6. CN103626691A - Picoxystrobin preparation method - Google Patents [patents.google.com]
- 7. CN112679422A - Preparation method of picoxystrobin - Google Patents [patents.google.com]
- 8. WO2017125010A1 - Novel crystalline form of picoxystrobin, method of preparing and use of the same - Google Patents [patents.google.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 6-(Trifluoromethyl)pyridin-2-ol
Introduction: The Strategic Value of the 6-(Trifluoromethyl)pyridin-2-ol Scaffold
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms is a cornerstone for enhancing molecular properties. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and modulate the electronic character of a molecule, often leading to enhanced biological activity and better pharmacokinetic profiles. When appended to a pyridine ring—a ubiquitous and privileged pharmacophore—the resulting trifluoromethylpyridine (TFMP) scaffold becomes a highly valuable building block.[1]
The this compound core is of particular interest. However, its direct use in cross-coupling reactions is impractical due to the acidic nature of the hydroxyl group. Instead, this moiety serves as a versatile precursor that must first be activated to a suitable electrophile. This guide provides a comprehensive overview and detailed protocols for the functionalization of the this compound core via palladium-catalyzed cross-coupling reactions, transforming it into a diverse array of more complex and valuable derivatives. We will address the critical first step of substrate activation and then delve into key C-C and C-N bond-forming reactions, with a focus on overcoming the inherent challenges of coupling with 2-substituted pyridines.
PART 1: The "2-Pyridyl Problem" and Substrate Activation
A primary challenge in the cross-coupling of 2-substituted pyridines is the phenomenon known as the "2-pyridyl problem." The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of stable, inactive complexes that effectively poison the catalyst and stall the catalytic cycle. This inhibitory effect is most pronounced when the coupling site is adjacent to the nitrogen.
To mitigate this, the selection of appropriate ligands is paramount. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required. These ligands form stable, catalytically active complexes with palladium and their steric bulk can disfavor the coordination of the pyridine nitrogen, allowing the desired cross-coupling to proceed.
Before any cross-coupling can occur, the hydroxyl group of this compound must be converted into a good leaving group, such as a halide or a triflate. This creates a reactive electrophilic site for the palladium catalyst to undergo oxidative addition.
Protocol 1: Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine
Principle: This protocol describes the conversion of the pyridin-2-ol to the corresponding 2-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). This is a standard and effective method for preparing 2-chloropyridines from their corresponding pyridinols.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 - 5.0 eq)
-
Optional: N,N-Dimethylformamide (DMF) (catalytic)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Carefully add phosphorus oxychloride (3.0 - 5.0 eq) to the flask at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 105-110 °C).
-
Maintain the reflux for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Workup (Caution: Exothermic): Slowly and carefully quench the reaction by pouring the mixture onto crushed ice in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-6-(trifluoromethyl)pyridine.
PART 2: Palladium-Catalyzed Cross-Coupling Protocols
With the activated electrophile, 2-chloro-6-(trifluoromethyl)pyridine (or the analogous 2-bromo derivative), in hand, a variety of powerful cross-coupling reactions can be employed.
Workflow for Functionalization
The following diagram illustrates the overall strategy, starting from the parent pyridinol, through activation, to the various cross-coupling possibilities.
Caption: Strategic workflow for the functionalization of this compound.
General Catalytic Cycle
All the following protocols are based on a fundamental palladium catalytic cycle, which involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Protocol 2: Suzuki-Miyaura Coupling with Arylboronic Acids
Principle: This protocol facilitates the formation of a C(sp²)-C(sp²) bond between 2-chloro-6-(trifluoromethyl)pyridine and an arylboronic acid. The choice of a highly active catalyst system is crucial for coupling with the relatively unreactive aryl chloride.[3]
Reagents & Equipment:
-
2-Chloro-6-(trifluoromethyl)pyridine (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-3 mol%)
-
SPhos (2-6 mol%) or other suitable Buchwald ligand
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Schlenk flask or sealed reaction vial, inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (e.g., 2 mol%), SPhos (e.g., 4 mol%), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst | Pd(OAc)₂ / SPhos | Highly active system for challenging aryl chlorides.[3] |
| Ligand:Pd Ratio | 2:1 | Ensures formation of the active monoligated Pd(0) species. |
| Base | K₃PO₄ (anhydrous) | Effective base for activating the boronic acid. Cs₂CO₃ or KF can also be used.[4][5] |
| Solvent | 1,4-Dioxane / Toluene | Aprotic solvents suitable for high-temperature reactions. Must be degassed. |
| Temperature | 80 - 110 °C | Higher temperatures are often needed for the oxidative addition of aryl chlorides. |
Protocol 3: Buchwald-Hartwig Amination
Principle: This protocol achieves the formation of a C-N bond, coupling 2-chloro-6-(trifluoromethyl)pyridine with a primary or secondary amine. This reaction is highly dependent on the choice of ligand and a strong, non-nucleophilic base.[2][6][7]
Reagents & Equipment:
-
2-Chloro-6-(trifluoromethyl)pyridine (1.0 eq)
-
Amine (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos or RuPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 - 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Step-by-Step Procedure:
-
In a glovebox: Add Pd₂(dba)₃ (e.g., 1 mol%), XPhos (e.g., 2 mol%), and NaOtBu (1.5 eq) to a reaction vial.
-
Add the 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous, degassed solvent.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 90-120 °C with stirring.
-
Monitor the reaction's progress (typically 2-18 hours).
-
After completion, cool to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract with an organic solvent, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Filter and concentrate the solvent.
-
Purify the residue by flash column chromatography.
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst | Pd₂(dba)₃ / XPhos | A robust "second-generation" system for a broad range of amines and aryl chlorides.[8][9] |
| Base | NaOtBu | Strong, non-nucleophilic base required to deprotonate the amine or the intermediate Pd-amine complex. |
| Solvent | Toluene | Common solvent for Buchwald-Hartwig aminations. |
| Atmosphere | Strictly Inert | The catalyst and base are highly sensitive to air and moisture. |
Protocol 4: Sonogashira Coupling
Principle: The Sonogashira reaction couples a terminal alkyne with an aryl halide (typically bromide or iodide for higher reactivity) to form an internal alkyne. It uniquely employs both palladium and copper(I) as co-catalysts.[10]
Reagents & Equipment:
-
2-Bromo-6-(trifluoromethyl)pyridine (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA)) (serves as base and often as solvent)
-
Optional co-solvent: THF or DMF
-
Inert atmosphere setup
Step-by-Step Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2-bromo-6-(trifluoromethyl)pyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).
-
Add the solvent (e.g., a 2:1 mixture of THF and Et₃N).
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the terminal alkyne (1.2 eq) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (typically 1-6 hours).[11]
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Filter through Celite® to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
| Parameter | Recommended Condition | Rationale / Notes |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ | A common and effective palladium source for Sonogashira couplings.[12] |
| Cu Co-catalyst | CuI | Facilitates the formation of a copper acetylide intermediate, which then transmetalates to palladium.[13] |
| Base | Et₃N or DIPA | Acts as both a base to deprotonate the alkyne and as a ligand scavenger. |
| Substrate | Aryl Bromide/Iodide | Aryl bromides and iodides are significantly more reactive than chlorides in Sonogashira couplings. |
PART 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed by air/moisture).2. Catalyst poisoning by pyridine nitrogen.3. Insufficiently active catalyst system for aryl chloride (Suzuki/Buchwald).4. Poor quality or wet reagents/solvent. | 1. Ensure strictly inert and anhydrous conditions.2. Switch to a bulkier ligand (e.g., from PPh₃ to XPhos). Increase ligand:Pd ratio.3. Use a more active catalyst system (e.g., a Buchwald pre-catalyst).4. Use freshly distilled/dried solvents and high-purity reagents. |
| Homocoupling of Coupling Partner | 1. (Suzuki) Protodeboronation followed by homocoupling.2. (Sonogashira) Glaser coupling of the alkyne. | 1. Use a stronger, non-aqueous base (e.g., KF, CsF). Use anhydrous conditions.2. Ensure reaction is oxygen-free. Use a copper-free Sonogashira protocol if the problem persists.[14] |
| Dehalogenation of Starting Material | 1. (Suzuki) Competing protodeboronation and reduction pathway.2. (Buchwald) β-Hydride elimination from the amine. | 1. Use a less protic solvent. Ensure base is anhydrous.2. Use an amine without β-hydrogens if possible. Use a ligand that promotes faster reductive elimination. |
| Formation of Complex Mixture | 1. Reaction temperature is too high, causing decomposition.2. Incorrect stoichiometry. | 1. Lower the reaction temperature and increase the reaction time.2. Re-verify the masses and molar equivalents of all reagents. |
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Comprehensive Characterization of 6-(Trifluoromethyl)pyridin-2-ol
Introduction
6-(Trifluoromethyl)pyridin-2-ol is a critical heterocyclic building block in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group (-CF₃) significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it a desirable moiety in drug design.[1] Its unique electronic properties, stemming from the strongly electron-withdrawing nature of the -CF₃ group, necessitate rigorous analytical characterization to ensure identity, purity, and stability, which are paramount for regulatory approval and efficacy in final products.[1]
This application note provides a comprehensive guide with detailed protocols for the structural elucidation and purity assessment of this compound. The methodologies outlined herein are designed for researchers, quality control analysts, and drug development professionals, offering a framework built on established analytical principles.
Molecular Structure and Physicochemical Properties
The structural integrity and purity of this compound are the foundation of its utility. The molecule exists in tautomeric equilibrium with 6-(trifluoromethyl)-2(1H)-pyridone, with the pyridone form generally predominating in solid and solution states. This equilibrium is a critical consideration during spectral interpretation.

Figure 1: Tautomeric equilibrium between the pyridinol and pyridone forms.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | [2][3] |
| Synonym(s) | 2-hydroxy-6-(trifluoromethyl)pyridine | [2][4] |
| CAS Number | 34486-06-1 | [2][3] |
| Molecular Formula | C₆H₄F₃NO | [2][3] |
| Molecular Weight | 163.10 g/mol | [2][3] |
| Appearance | Light yellow to white solid powder | [4] |
| SMILES | O=C1NC(C(F)(F)F)=CC=C1 | [2] |
Analytical Workflow for Comprehensive Characterization
A multi-technique approach is essential for the unambiguous characterization of this compound. The following workflow ensures that all aspects of the molecule's identity, structure, and purity are thoroughly investigated.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 6-Trifluoromethyl-pyridin-2-ol [oakwoodchemical.com]
- 4. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1 [chemicalbook.com]
Application Note: A Validated Reversed-Phase HPLC Method for In-Process Control of 6-(Trifluoromethyl)pyridin-2-ol Syntheses
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of reaction mixtures in the synthesis of 6-(Trifluoromethyl)pyridin-2-ol. This pyridinone derivative is a vital structural motif in modern agrochemicals and pharmaceuticals, making rigorous analytical control essential for ensuring reaction efficiency and final product purity.[1][2] The developed reversed-phase method effectively separates the target analyte from key precursors and potential byproducts, addressing common challenges associated with the analysis of polar, fluorinated heterocyclic compounds. The protocol herein is designed for researchers, process chemists, and quality control analysts in drug development and chemical manufacturing, providing a self-validating system grounded in established regulatory principles for analytical method validation.[3][4][5]
Introduction: The Analytical Imperative for Trifluoromethylated Pyridines
The incorporation of a trifluoromethyl (-CF₃) group into a pyridine ring can significantly enhance the lipophilicity, metabolic stability, and bioactivity of a molecule, making trifluoromethylpyridines highly valuable intermediates.[1] this compound, in particular, serves as a critical building block. Its synthesis, often involving the hydrolysis of precursors like 2-chloro-6-(trifluoromethyl)pyridine or 2-fluoro-6-(trifluoromethyl)pyridine, requires careful monitoring to optimize yield and minimize impurities.[6][7]
The analytical challenge lies in the physicochemical properties of the analyte and its related substances. This compound is a polar compound, which can lead to poor retention on traditional C18 reversed-phase columns.[8][9] Furthermore, as a basic compound, it is prone to secondary interactions with residual silanols on silica-based stationary phases, potentially causing poor peak shape (tailing).[9] This application note details a method that overcomes these obstacles to provide reliable, quantitative data for in-process reaction monitoring.
Method Development Rationale: A Scientifically Grounded Approach
The choices within this protocol are deliberate, aiming to create a method that is not only effective but also robust and transferable.
-
Chromatographic Mode - Reversed-Phase: Reversed-phase HPLC is the most common and versatile mode in pharmaceutical analysis.[10] Despite the polar nature of the analyte, a modern, aqueous-compatible C18 phase was selected. These columns are specifically designed with polar end-capping or modified surfaces to prevent phase collapse in highly aqueous mobile phases and improve retention of polar compounds.[8] This approach is favored over HILIC for its generally superior robustness and reproducibility in QC environments.
-
Stationary Phase Selection: An aqueous C18 (sometimes designated AQ-C18 or ODS-AQ) column was chosen. The rationale is twofold:
-
Enhanced Polar Retention: These phases provide stable retention for polar analytes like pyridinols even with mobile phases containing a high percentage of water.[8][11]
-
Improved Peak Shape: High-purity silica and advanced end-capping minimize silanol interactions, mitigating peak tailing for basic compounds.
-
-
Mobile Phase Composition:
-
Solvents: A simple gradient of water and acetonitrile is used. Acetonitrile is chosen for its low UV cutoff and viscosity, providing good elution strength for the analytes.
-
Acidic Modifier: Formic acid (0.1%) is added to both mobile phase components. This serves two critical functions:
-
It controls the ionization state of the pyridinol and any basic impurities by maintaining a low pH, leading to consistent retention times and improved peak shapes.
-
It is compatible with mass spectrometry (MS), allowing for easy method transfer to LC-MS for peak identification if required.[9]
-
-
-
Detection: UV detection at 265 nm is selected. This wavelength provides a good chromophoric response for the pyridine ring system, ensuring high sensitivity for the main component and related impurities. A Diode Array Detector (DAD) is recommended to simultaneously monitor peak purity.
Experimental Protocol
Materials and Reagents
-
Solvents: HPLC-grade acetonitrile and water.
-
Reagent: Formic acid (≥98% purity).
-
Standards: Reference standards for this compound and key potential impurities (e.g., 2-chloro-6-(trifluoromethyl)pyridine, 2-fluoro-6-(trifluoromethyl)pyridine) with certified purity.
Instrumentation and Chromatographic Conditions
The following table summarizes the optimized HPLC parameters.
| Parameter | Recommended Setting | Justification |
| Instrument | Agilent 1200 Series or equivalent HPLC/UPLC system with DAD | Standard, reliable instrumentation for pharmaceutical analysis. |
| Column | YMC-Pack ODS-AQ, 4.6 x 150 mm, 3 µm (or equivalent aqueous C18) | Provides robust retention and good peak shape for polar analytes in highly aqueous mobile phases.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component; formic acid controls analyte ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient Program | 0-2 min: 5% B; 2-15 min: 5-70% B; 15-17 min: 70% B; 17.1-20 min: 5% B | A shallow initial gradient resolves polar impurities, followed by a steeper ramp to elute the main peak and less polar precursors. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 35 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency. |
| Injection Volume | 5 µL | Small volume minimizes potential for column overload and peak distortion. |
| Detection | DAD, 265 nm | Wavelength for optimal absorbance of the pyridine ring; DAD allows for peak purity assessment. |
| Run Time | 20 minutes | Allows for elution of all components and column re-equilibration. |
Sample and Standard Preparation
-
Solvent/Diluent: Prepare a mixture of Water/Acetonitrile (95:5 v/v) with 0.1% Formic Acid. This ensures compatibility with the initial mobile phase conditions.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the diluent to create a stock solution of approximately 1.0 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.
-
Impurity Standard Preparation: Prepare a mixed stock solution of potential starting materials (e.g., 2-fluoro-6-(trifluoromethyl)pyridine) at ~0.5 mg/mL each.
-
Reaction Sample (In-Process Control): Quench a small, representative aliquot of the reaction mixture. Accurately dilute the quenched sample with the diluent to bring the expected final product concentration to approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.
Method Validation: A Self-Validating System
To ensure the trustworthiness of the results, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[3][4]
System Suitability
Before any analysis, five replicate injections of the 0.1 mg/mL working standard are performed. The acceptance criteria are:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates (N): > 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%[5]
Specificity
Specificity is demonstrated by injecting the diluent, individual standards, and a spiked sample containing the main analyte and all potential impurities. The method is considered specific if all components are baseline resolved (Resolution > 1.5). Forced degradation studies (acid, base, peroxide, heat, light) should also be performed to ensure separation from potential degradation products.[5]
Linearity and Range
Linearity is assessed by preparing and injecting standards at five concentration levels, from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.005 to 0.15 mg/mL). The acceptance criteria are:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be minimal relative to the response at 100% concentration.
Accuracy and Precision
Accuracy is determined by analyzing spiked placebo (reaction matrix without analyte) samples at three levels (e.g., 80%, 100%, 120% of the target concentration). Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).
| Validation Parameter | Acceptance Criteria |
| Accuracy | Mean recovery of 98.0% to 102.0% at each level. |
| Precision (Repeatability) | RSD ≤ 2.0% for six replicate preparations. |
| Intermediate Precision | RSD ≤ 2.0% over multiple days/analysts. |
Limit of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (S/N) of serially diluted standard solutions.
-
LOD: S/N ≥ 3:1
-
LOQ: S/N ≥ 10:1
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical process.
Caption: High-level workflow for the HPLC analysis of reaction mixtures.
Caption: Decision logic for the method validation protocol.
Conclusion
This application note provides a comprehensive, scientifically justified, and validated HPLC method for the quantitative analysis of this compound reaction mixtures. By selecting an aqueous-compatible C18 stationary phase and an optimized mobile phase, the method successfully overcomes the challenges of retaining and resolving this polar, fluorinated heterocyclic compound from its key process-related impurities. The detailed validation protocol, aligned with pharmaceutical industry standards, ensures the integrity and reliability of the analytical data, making this method a powerful tool for process optimization, quality control, and supporting drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1 [chemicalbook.com]
- 8. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 9. benchchem.com [benchchem.com]
- 10. glsciencesinc.com [glsciencesinc.com]
- 11. lcms.cz [lcms.cz]
Scale-up synthesis of 6-(Trifluoromethyl)pyridin-2-ol
An Application Note for the Scale-Up Synthesis of 6-(Trifluoromethyl)pyridin-2-ol
Authored by: A Senior Application Scientist
Introduction: The Significance of this compound
This compound is a critical heterocyclic building block in the synthesis of high-value molecules within the pharmaceutical and agrochemical industries.[1] The incorporation of the trifluoromethyl (-CF3) group into the pyridine scaffold imparts unique physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and modified receptor binding affinity. These characteristics make it a sought-after intermediate for developing novel drugs and crop protection agents.[1][2]
This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound. The methodology is grounded in established industrial practices, focusing on safety, efficiency, and scalability. We will delve into the causality behind experimental choices, ensuring that researchers, scientists, and process chemists can confidently implement and adapt this guide for large-scale production.
Strategic Approach to Synthesis: Hydrolysis of 2-Halo-6-(Trifluoromethyl)pyridines
The most direct and industrially viable route to this compound is the nucleophilic aromatic substitution (SNAr) of a 2-halo-6-(trifluoromethyl)pyridine precursor. This process involves the hydrolysis of either 2-chloro- or 2-fluoro-6-(trifluoromethyl)pyridine using a strong aqueous base.[3] The electron-withdrawing nature of both the trifluoromethyl group and the ring nitrogen atom activates the C2 position, making it highly susceptible to nucleophilic attack by hydroxide ions.
While other methods, such as cyclocondensation reactions, exist for constructing the pyridone ring, the hydrolysis pathway is often preferred for scale-up due to its high efficiency, atom economy, and the commercial availability of the starting materials.[1][4] This guide will focus on the hydrolysis of a mixed stream of 2-fluoro- and 2-chloro-6-(trifluoromethyl)pyridine, a common scenario in industrial settings.[3]
Reaction Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
PART 1: Detailed Synthesis Protocol
This protocol is designed for a nominal 1.0 molar scale. Appropriate adjustments to equipment and reagent quantities are necessary for different scales.
Reagents and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | Quantity | Moles | Notes |
| 2-Chloro-6-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 181.54 | 90.77 g | 0.50 | Starting Material |
| 2-Fluoro-6-(trifluoromethyl)pyridine | C₆H₃F₄N | 165.09 | 82.55 g | 0.50 | Starting Material |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 840.0 g | 15.0 | 85% w/w pellets assumed |
| Deionized Water | H₂O | 18.02 | 1.0 L | - | Solvent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~700 mL | - | For acidification (37% w/w) |
| Ethanol | C₂H₅OH | 46.07 | As needed | - | For recrystallization |
| Equipment | |||||
| 5 L Jacketed Glass Reactor | With overhead stirrer, thermocouple, condenser, and addition funnel | ||||
| Chiller/Heater Circulator | For temperature control | ||||
| Büchner Funnel & Flask | For filtration | ||||
| Vacuum Oven | For drying |
Step-by-Step Methodology
A. Reaction Execution
-
Reactor Setup: Ensure the 5 L reactor is clean, dry, and inerted with a nitrogen atmosphere. Equip the reactor with an overhead stirrer, a thermocouple for internal temperature monitoring, a reflux condenser, and an addition funnel.
-
Base Preparation: Charge the reactor with deionized water (1.0 L). Carefully and in portions, add potassium hydroxide pellets (840.0 g) while stirring. Caution: This dissolution is highly exothermic. Use the reactor's cooling jacket to maintain the temperature below 50°C.
-
Charge Starting Material: Combine 2-chloro-6-(trifluoromethyl)pyridine (90.77 g) and 2-fluoro-6-(trifluoromethyl)pyridine (82.55 g) to create the starting material mixture.
-
Controlled Addition: Transfer the pyridine mixture to the addition funnel. Begin heating the stirred KOH solution to 100°C. Once the temperature is stable, add the pyridine mixture dropwise over 2-3 hours.
-
Reaction & Monitoring: After the addition is complete, maintain the reaction temperature between 100°C and 130°C.[3] The reaction is typically complete within 2-4 hours. Monitor the progress by taking small aliquots and analyzing them by Gas Chromatography (GC) until the starting materials are consumed (<1%).
B. Product Isolation
-
Cooling: Once the reaction is complete, cool the reactor contents to 5-10°C using the chiller.
-
Acidification: Prepare a well-stirred beaker with concentrated hydrochloric acid (~700 mL). Slowly transfer the cold reaction mixture to the acid. Alternatively, and more safely for scale-up, slowly add the concentrated HCl to the reactor. Caution: This is a highly exothermic neutralization. Maintain the internal temperature below 20°C throughout the addition.
-
Precipitation: Adjust the pH to approximately 1-2 to ensure complete precipitation of the product. The this compound will precipitate as a white to off-white solid.
-
Filtration: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold (0-5°C) deionized water (2 x 250 mL) to remove inorganic salts (KCl) and excess acid.
C. Purification
-
Recrystallization: Transfer the crude, damp solid to a clean flask. Add a minimal amount of a hot 1:1 ethanol/water mixture until all the solid dissolves.
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Final Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Drying: Dry the final product in a vacuum oven at 40-50°C until a constant weight is achieved. The expected yield is 80-90%.
PART 2: Scientific Integrity & In-Depth Rationale
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The core of this synthesis is the SNAr mechanism. The high concentration of hydroxide (from KOH) acts as the nucleophile, attacking the electron-deficient carbon atom at the C2 position of the pyridine ring.
Caption: Simplified SNAr mechanism for the hydrolysis reaction.
-
Why High Temperature and Concentrated Base? The aromaticity of the pyridine ring presents a significant energy barrier to nucleophilic attack. High temperatures (up to 150°C are possible) provide the necessary activation energy.[3] A high concentration of KOH (e.g., 50% w/v or higher) ensures a sufficient concentration of the hydroxide nucleophile to drive the reaction forward at a practical rate.[3]
-
The Role of the -CF₃ Group: The trifluoromethyl group is a powerful electron-withdrawing group. It significantly reduces the electron density of the pyridine ring, particularly at the ortho (C2, C6) and para (C4) positions, making the ring more susceptible to nucleophilic attack. This electronic effect is crucial for the success of the reaction.
-
Acidification and Tautomerism: The initial product of the hydrolysis is the potassium salt of this compound. This salt is highly soluble in water. Acidification protonates the oxygen atom, leading to the formation of the neutral pyridin-2-ol, which is much less soluble in acidic water and thus precipitates. It's important to note that this product exists in tautomeric equilibrium with its 2-hydroxypyridine form, with the pyridone form generally predominating.
Safety & Handling
Safe handling of all chemicals is paramount. Adhere to the following precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[5][6]
-
Corrosive Materials: Both potassium hydroxide and concentrated hydrochloric acid are highly corrosive. Handle them in a well-ventilated fume hood and have appropriate spill kits ready. An emergency eye wash and safety shower must be immediately accessible.[5]
-
Ventilation: The starting materials are volatile. All operations should be conducted in a well-ventilated area or fume hood to avoid inhalation of vapors.[6]
-
Pressure and Temperature: While this process is typically run at atmospheric pressure, heating a sealed vessel can generate pressure.[3] Ensure the reactor is properly vented. Monitor the internal temperature closely, especially during exothermic additions and neutralizations.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 6-(Trifluoromethyl)pyridin-2-ol
Introduction: The Strategic Importance of 6-(Trifluoromethyl)pyridin-2-ol Derivatization
This compound is a heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. The trifluoromethyl (-CF3) group imparts unique properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] The hydroxyl group of the pyridin-2-ol tautomer presents a prime handle for chemical modification, allowing for the synthesis of diverse libraries of compounds. Derivatization at this position, primarily through the formation of ethers and esters, is a critical strategy for modulating the physicochemical and pharmacological properties of resulting molecules, such as solubility, bioavailability, and target engagement.[1]
This guide provides a detailed technical overview and actionable protocols for the most effective methods of derivatizing the hydroxyl group of this compound. We will explore the causality behind experimental choices, offering insights honed from established synthetic organic chemistry principles to ensure robust and reproducible outcomes for researchers in drug development and related scientific fields.
Chemical Landscape: Understanding the Reactivity of this compound
This compound exists in a tautomeric equilibrium with its corresponding pyridone form. However, for derivatization of the hydroxyl group, we are concerned with the reactivity of the pyridin-2-ol tautomer. The electron-withdrawing nature of the trifluoromethyl group at the 6-position significantly influences the acidity of the hydroxyl proton, making it more acidic than a typical alcohol. This enhanced acidity is a key consideration in the selection of bases and reaction conditions for derivatization. Furthermore, the pyridine nitrogen can be protonated or engage in side reactions under certain conditions, necessitating careful control of the reaction environment to ensure chemoselective O-alkylation or O-acylation.
Part 1: O-Alkylation (Ether Synthesis)
The formation of an ether linkage is a common and highly effective method for modifying the properties of this compound. Two primary methods are recommended: the classic Williamson ether synthesis and the milder, more versatile Mitsunobu reaction.
Williamson Ether Synthesis: A Robust and Scalable Approach
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 mechanism.[2] The reaction involves the deprotonation of the hydroxyl group to form a pyridinolate anion, which then acts as a nucleophile to displace a leaving group from an alkylating agent.[1][2][3]
Causality of Experimental Design:
-
Base Selection: Due to the enhanced acidity of the pyridinol, moderately strong inorganic bases like potassium carbonate (K₂CO₃) or weaker bases like cesium carbonate (Cs₂CO₃) are often sufficient for deprotonation. Stronger bases like sodium hydride (NaH) can also be used but may require more stringent anhydrous conditions.[1][2] K₂CO₃ is often preferred for its ease of handling and removal.
-
Alkylating Agent: The choice of alkylating agent is critical. For a successful SN2 reaction, primary alkyl halides (or sulfonates) are ideal.[2] Secondary halides may lead to competing elimination reactions, while tertiary halides are generally unsuitable.[2] Alkyl iodides are typically more reactive than bromides, which are more reactive than chlorides.[4][5]
-
Solvent: Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or acetone are excellent choices as they effectively solvate the cation of the base without solvating the nucleophilic anion, thus enhancing its reactivity.[2]
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// Edges Start -> Deprotonation [label="1. Mix Reactants"]; Deprotonation -> SN2 [label="2. Form Nucleophile"]; SN2 -> Workup [label="3. Reaction"]; Workup -> Purification [label="4. Isolate Crude"]; Purification -> Product [label="5. Purify"]; }
Caption: Key intermediates in the Mitsunobu reaction pathway.
Protocol 2: O-Alkylation via Mitsunobu Reaction
Materials:
-
This compound
-
Primary or secondary alcohol (1.0-1.2 equivalents)
-
Triphenylphosphine (PPh₃) (1.5 equivalents)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Silica gel for chromatography
Procedure:
-
Dissolve this compound (1.2 eq) and the desired alcohol (1.0 eq) in anhydrous THF or DCM in a flame-dried flask under an inert atmosphere.
-
Add triphenylphosphine (1.5 eq) to the solution and stir until dissolved.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in the same anhydrous solvent dropwise over 15-30 minutes. An exothermic reaction and color change are typically observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue contains the desired product along with triphenylphosphine oxide (TPPO) and the hydrazine byproduct. Purification is typically achieved by flash column chromatography.
Self-Validation: The primary challenge in a Mitsunobu reaction is purification. Successful separation of the product from TPPO and other byproducts on a silica gel column is a key validation step. NMR and mass spectrometry will confirm the final product's identity.
| Parameter | Recommended Condition | Rationale |
| Phosphine | PPh₃ or PS-PPh₃ | Activates the alcohol. PS-PPh₃ simplifies purification. [6] |
| Azodicarboxylate | DEAD, DIAD, or ADDP | Oxidizing agent in the redox couple. ADDP is preferred for less acidic nucleophiles. [6] |
| Solvent | THF or Dichloromethane | Common aprotic solvents that dissolve all reagents. |
| Temperature | 0°C to Room Temp | Initial cooling controls the exothermic reaction; RT drives it to completion. [7] |
| Typical Yield | 50-90% | Highly dependent on substrate and purification efficiency. |
Part 2: O-Acylation (Ester Synthesis)
Esterification of the hydroxyl group provides another avenue for extensive derivatization, introducing a wide range of functionalities via the acyl group. Standard acylation with acid chlorides or anhydrides, and the mild Steglich esterification are the most pertinent methods.
Acylation with Acid Chlorides and Anhydrides
This is a direct and often high-yielding method for forming esters. The high reactivity of acid chlorides and anhydrides allows the reaction to proceed readily, often just in the presence of a non-nucleophilic base to scavenge the HCl or carboxylic acid byproduct. [8][9] Causality of Experimental Design:
-
Acylating Agent: Acid chlorides are generally more reactive than anhydrides. [9]For simple acyl groups, anhydrides like acetic anhydride can be used effectively. [10]* Base: A tertiary amine base like triethylamine (Et₃N) or pyridine is used to neutralize the acidic byproduct (HCl or RCOOH), preventing protonation of the starting material and driving the reaction forward. Pyridine can also act as a nucleophilic catalyst.
Protocol 3: O-Acylation using an Acid Chloride
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)
-
Pyridine or Triethylamine (1.2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.
-
Add pyridine or triethylamine (1.2 eq).
-
Cool the solution to 0°C.
-
Add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by chromatography or recrystallization.
Steglich Esterification: Carbodiimide-Mediated Coupling
The Steglich esterification is an exceptionally mild method for forming esters from a carboxylic acid and an alcohol, making it ideal for complex or sensitive substrates. [11]The reaction uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP). [11][12][13] Causality of Experimental Design:
-
Coupling Agent: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. [14]A major consideration is the formation of the dicyclohexylurea (DCU) byproduct, which is poorly soluble in many organic solvents and can often be removed by filtration. [13]* Catalyst: DMAP is a hyper-nucleophilic catalyst that intercepts the O-acylisourea intermediate to form a reactive N-acylpyridinium species, which is then readily attacked by the alcohol. [11][14]This catalytic step is crucial for efficient esterification and suppresses side reactions. [12][14]* Solvent: Aprotic solvents like dichloromethane or THF are standard. [12][13] Visualizing the Workflow: Steglich Esterification
Caption: General workflow for Steglich esterification.
Protocol 4: O-Acylation via Steglich Esterification
Materials:
-
This compound
-
Carboxylic acid (1.1 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether or Hexane
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-18 hours. The formation of a white precipitate (DCU) will be observed.
-
Monitor the reaction by TLC.
-
Once complete, filter the reaction mixture to remove the precipitated DCU, washing the solid with a small amount of cold DCM.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by dissolving it in a minimal amount of DCM and adding diethyl ether or hexane to precipitate any remaining DCU, followed by filtration.
-
The final purification is achieved by flash column chromatography.
Self-Validation: The formation and successful removal of the DCU precipitate is a key indicator of reaction progress. The final, purified ester's identity must be confirmed by spectroscopic analysis (NMR, IR, MS).
| Parameter | Recommended Condition | Rationale |
| Coupling Agent | DCC or EDC | Efficiently activates the carboxylic acid. [11] |
| Catalyst | DMAP (5-10 mol%) | Crucial for accelerating the reaction and preventing side products. [12][14] |
| Solvent | Dichloromethane (DCM) | Aprotic solvent that dissolves reactants well. |
| Temperature | 0°C to Room Temp | Mild conditions preserve sensitive functional groups. [13] |
| Typical Yield | 65-95% | Generally high-yielding with straightforward purification. |
Safety and Handling
-
This compound: May cause eye irritation. Handle in accordance with good industrial hygiene and safety practices. [15]* Alkyl Halides: Many are volatile, flammable, and toxic. Handle in a well-ventilated fume hood.
-
Mitsunobu Reagents (DEAD/DIAD): These are toxic and potentially explosive. Handle with extreme care behind a safety shield.
-
DCC: A potent allergen and sensitizer. Always handle with gloves in a fume hood. [12]* Solvents: Use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, when handling all chemicals and solvents. [15][16][17][18]
Conclusion
The derivatization of the hydroxyl group in this compound is a versatile strategy for generating novel chemical entities for pharmaceutical and agrochemical applications. The choice of method—Williamson synthesis for robust ether formation, Mitsunobu reaction for mild conditions with diverse alcohols, or Steglich esterification for coupling with a wide array of carboxylic acids—should be guided by the specific requirements of the target molecule, including scalability, functional group tolerance, and desired purity. By understanding the underlying chemical principles and adhering to the detailed protocols provided, researchers can confidently and effectively explore the chemical space accessible from this valuable building block.
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. chemrevise.org [chemrevise.org]
- 9. chemrevise.org [chemrevise.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Steglich esterification - Wikipedia [en.wikipedia.org]
- 14. Steglich Esterification [organic-chemistry.org]
- 15. acrospharma.co.kr [acrospharma.co.kr]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. fishersci.com [fishersci.com]
Application Notes: 6-(Trifluoromethyl)pyridin-2-ol as a Privileged Scaffold for Biologically Active Molecules
Introduction: The Strategic Value of Fluorinated Pyridinones
In the landscape of modern medicinal chemistry and agrochemical design, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven method for enhancing molecular properties. The 6-(Trifluoromethyl)pyridin-2-ol moiety, existing in tautomeric equilibrium with 6-(Trifluoromethyl)pyridin-2(1H)-one, has emerged as a particularly valuable building block. Its utility stems from the synergistic combination of the pyridinone core, a versatile pharmacophore known for a wide range of biological activities, and the trifluoromethyl (-CF3) group.[1]
The -CF3 group is not merely a passive substituent; it actively modulates a molecule's physicochemical profile in several critical ways:
-
Enhanced Lipophilicity: The -CF3 group significantly increases a molecule's lipophilicity, which can improve its ability to cross biological membranes, leading to better absorption and tissue distribution.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, particularly oxidative processes in the liver. This often results in a longer biological half-life for the parent molecule.
-
Binding Affinity: As a strong electron-withdrawing group, the -CF3 moiety can alter the electronic distribution of the pyridine ring, influencing hydrogen bonding capabilities and dipole interactions with target proteins like enzymes or receptors, potentially leading to stronger and more selective binding.
These attributes make this compound a privileged scaffold for developing next-generation therapeutics and crop protection agents, offering a robust starting point for creating novel molecules with optimized pharmacokinetic and pharmacodynamic profiles.[2] This guide provides a detailed overview of its applications, key synthetic transformations, and step-by-step protocols for its use.
Physicochemical Properties and Tautomerism
This compound is a white crystalline solid that primarily exists in its more stable pyridinone tautomeric form. Understanding this equilibrium is crucial for predicting its reactivity.
| Property | Value | Reference |
| IUPAC Name | 6-(Trifluoromethyl)pyridin-2(1H)-one | [3] |
| Synonyms | 2-Hydroxy-6-(trifluoromethyl)pyridine | [3] |
| CAS Number | 34486-06-1 | [2][3][4] |
| Molecular Formula | C₆H₄F₃NO | [3][4] |
| Molecular Weight | 163.10 g/mol | [4] |
| Boiling Point | 265.6 °C at 760 mmHg | [4] |
| Density | ~1.4 g/cm³ | [4] |
The tautomeric relationship between the enol (pyridin-2-ol) and keto (pyridin-2-one) forms dictates its reaction pathways. While O-alkylation is possible, reactions typically occur on the nitrogen atom due to the higher stability of the resulting amide-like structure.
Caption: Tautomeric equilibrium of the scaffold.
Applications in the Synthesis of Biologically Active Molecules
The 6-(trifluoromethyl)pyridin-2-one scaffold is a versatile starting point for a variety of biologically active compounds, primarily through functionalization at the N1 position.
Kinase Inhibitors for Oncology
The pyridine and pyridinone cores are prevalent in a multitude of kinase inhibitors. The ability of the pyridinone nitrogen to act as a hydrogen bond donor or acceptor, combined with the properties of the -CF3 group, makes this scaffold ideal for targeting the ATP-binding pocket of various kinases. Derivatives have shown potential in inhibiting kinases involved in cancer cell proliferation and signaling pathways.
A common synthetic strategy involves coupling diverse aryl or heteroaryl groups to the pyridinone scaffold, often via N-arylation or by converting the hydroxyl group to a leaving group for subsequent cross-coupling reactions.
Agrochemicals: Fungicides and Nematicides
Trifluoromethylpyridine derivatives are cornerstones of the modern agrochemical industry. The nematicide fluazaindolizine, for instance, highlights the importance of a 6-trifluoromethyl group on a heterocyclic core for potent activity. While not a pyridinone itself, its development underscores the principle that this specific substitution pattern is critical for bioactivity against agricultural pests. Syntheses in this field often focus on building complex side chains from the core pyridinone structure to optimize efficacy and crop safety.
Antibacterial Agents
The enhanced membrane permeability conferred by the trifluoromethyl group can lead to increased efficacy against challenging bacterial strains. Research into trifluoromethyl-substituted heterocycles has shown promise in developing new classes of antibiotics. The pyridinone scaffold can be derivatized to mimic natural substrates or to block essential bacterial enzymes.
Caption: Synthetic pathways from the core scaffold.
Quantitative Bioactivity Data
While data for direct derivatives of this compound can be proprietary, the broader class of trifluoromethyl-substituted heterocycles provides a strong indication of potential potency. The following table includes representative data for related compounds to illustrate the activity levels that can be achieved.
| Compound Class | Target/Organism | Bioactivity (IC₅₀/EC₅₀) | Reference |
| Trifluoromethyl Pyrimidine Derivative (5j) | Tobacco Mosaic Virus (Curative) | 126.4 µg/mL | [5] |
| Trifluoromethyl Pyrimidine Derivative (5m) | Tobacco Mosaic Virus (Protective) | 103.4 µg/mL | [5] |
| Trifluoromethyl Pyrimidine Derivative (5t) | Pellicularia sasakii (Fungus) | 6.9 µg/mL | [5] |
| Trifluoromethyl Thioxanthone (1) | HeLa (Human Cancer Cell Line) | 87.8 nM | [6] |
| Trifluoromethyl Thioxanthone (4) | Cyclooxygenase-2 (COX-2) | 6.5 nM | [6] |
| Pyrazolo[1,5-a]pyrimidine Analog | Pim1 Kinase | 160 nM | [7] |
Note: The compounds listed are structurally related analogs, demonstrating the potential efficacy of the trifluoromethyl-heterocycle motif.
Experimental Protocols
The following protocols provide generalized, step-by-step methodologies for key synthetic transformations of the 6-(Trifluoromethyl)pyridin-2-one scaffold.
Protocol 1: General Procedure for N-Alkylation
This protocol describes the reaction of 6-(trifluoromethyl)pyridin-2(1H)-one with an alkyl halide under basic conditions to yield the N-alkylated product. This is a foundational reaction for creating a wide array of derivatives.[1]
Causality: A strong base is required to deprotonate the pyridinone nitrogen, creating a potent nucleophile. An aprotic polar solvent like DMF or acetonitrile is used to dissolve the ionic intermediates and facilitate the SN2 reaction.
Materials and Reagents:
-
6-(Trifluoromethyl)pyridin-2(1H)-one
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. The formation of the sodium salt may result in a thicker suspension.
-
Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.1 eq), either neat or dissolved in a small amount of anhydrous DMF, dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with water and EtOAc.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with EtOAc.
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/EtOAc gradient) to yield the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
To perform C-C bond formation, the pyridinone must first be converted to a suitable electrophile, such as a 2-chloropyridine or 2-pyridyl triflate. This protocol outlines the subsequent Suzuki coupling, a powerful method for creating biaryl structures.[8][9][10]
Causality: This reaction requires a palladium catalyst (pre-catalyst like Pd₂(dba)₃ or Pd(PPh₃)₄) and a phosphine ligand to facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination). A base is essential to activate the boronic acid for the transmetalation step.[9]
Materials and Reagents:
-
2-Chloro-6-(trifluoromethyl)pyridine or 2-((Trifluoromethyl)sulfonyl)oxy)-6-(trifluoromethyl)pyridine (1.0 eq)
-
Aryl or heteroaryl boronic acid or pinacol ester (1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, 4-8 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DME/water mixture)
-
Celite
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: In a glovebox or under a constant stream of inert gas, add the 2-substituted-6-(trifluoromethyl)pyridine electrophile, the boronic acid, the base, the palladium pre-catalyst, and the phosphine ligand to a dry reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Heating and Monitoring: Seal the vessel and heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like EtOAc and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to obtain the desired biaryl product.
-
Characterization: Analyze the product by NMR and MS to confirm its identity and purity.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Conclusion
This compound is a high-value, versatile building block for the synthesis of complex, biologically active molecules. The strategic placement of the trifluoromethyl group on the robust pyridinone scaffold provides a powerful platform for fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) and potency profiles of new chemical entities. The synthetic protocols outlined herein offer reliable and adaptable methods for leveraging this scaffold in drug discovery and agrochemical development programs. By understanding the core reactivity and applying modern synthetic techniques, researchers can efficiently explore the chemical space around this privileged structure to develop innovative solutions for human health and agriculture.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 6-(Trifluoromethyl)pyrid-2-one | CAS#:34486-06-1 | Chemsrc [chemsrc.com]
- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
Experimental procedure for the synthesis of picoxystrobin using 6-(Trifluoromethyl)pyridin-2-ol
This document provides a comprehensive guide for the synthesis of picoxystrobin, a broad-spectrum strobilurin fungicide. The protocol is designed for researchers, scientists, and professionals in drug development and agrochemical synthesis. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a thorough understanding of the synthetic process.
Introduction
Picoxystrobin is a highly effective fungicide that functions by inhibiting mitochondrial respiration in fungi.[1] Its chemical structure, methyl (E)-3-methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]acrylate, is characteristic of the strobilurin class of agrochemicals.[1][2] The synthesis outlined herein utilizes 6-(Trifluoromethyl)pyridin-2-ol as a key starting material, proceeding through a three-step pathway involving the formation of a key ether intermediate followed by a condensation reaction.
Chemical and Physical Properties
A summary of the key physicochemical properties of the involved substances is presented below for easy reference.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | 34486-06-1 | C₆H₄F₃NO | 163.10 | White to off-white solid |
| Methyl 2-(chloromethyl)phenylacetate | 95360-33-1 | C₁₀H₁₁ClO₂ | 198.65 | Oil |
| Methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate | 187327-30-6 | C₁₆H₁₄F₃NO₃ | 325.28 | Yellow oil |
| Picoxystrobin | 117428-22-5 | C₁₈H₁₆F₃NO₄ | 367.32 | Cream-colored solid[1] |
| Trimethyl orthoformate | 149-73-5 | C₄H₁₀O₃ | 106.12 | Colorless liquid[3] |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Colorless liquid[4] |
Overall Synthesis Workflow
The synthesis of picoxystrobin from this compound can be visualized as a three-stage process. The initial step involves the preparation of an electrophilic intermediate, methyl 2-(chloromethyl)phenylacetate. This is followed by a nucleophilic substitution reaction with this compound to form the key ether intermediate. The final step is a condensation reaction to construct the characteristic methoxyacrylate moiety of picoxystrobin.
Experimental Protocols
PART 1: Synthesis of Methyl 2-(chloromethyl)phenylacetate from 3-Isochromanone
This initial step involves the acid-catalyzed ring-opening of 3-isochromanone in the presence of methanol to yield the desired phenylacetate derivative.
Rationale: The use of gaseous hydrogen chloride in methanol provides an anhydrous acidic environment that facilitates the cleavage of the lactone ring of 3-isochromanone and subsequent esterification to form the methyl ester. This method is efficient and often allows the product to be used in the next step without extensive purification.[1]
Procedure:
-
In a well-ventilated fume hood, dissolve 3-isochromanone in methanol.
-
Bubble gaseous hydrogen chloride through the solution at room temperature for approximately 30 minutes.[5]
-
Stir the reaction mixture for an additional 2 hours at room temperature.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the resulting residue in a suitable organic solvent such as dichloromethane.
-
Filter off any insoluble material.
-
Dry the solution over an appropriate drying agent (e.g., anhydrous sodium sulfate).
-
Concentrate the solution under reduced pressure to yield methyl 2-(chloromethyl)phenylacetate as an oil. This product is often used in the subsequent step without further purification.[1]
PART 2: Synthesis of Methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate
This key step involves a Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.
Mechanism Rationale: The reaction proceeds via an SN2 mechanism. The basic conditions deprotonate the hydroxyl group of this compound to form a more nucleophilic pyridin-2-oxide anion. This anion then attacks the electrophilic carbon of the chloromethyl group in methyl 2-(chloromethyl)phenylacetate, displacing the chloride leaving group to form the desired ether linkage. The choice of a polar aprotic solvent like DMF or the use of a phase-transfer catalyst in a non-polar solvent like toluene can enhance the reaction rate.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, combine this compound, a base (e.g., sodium hydroxide or potassium carbonate), and a suitable solvent (e.g., dry toluene or N,N-dimethylformamide).
-
If using toluene, a phase-transfer catalyst (e.g., 15-crown-5) can be added to facilitate the reaction.[1]
-
Stir the mixture under reflux for a couple of hours to form the corresponding salt of this compound.[1]
-
If toluene was used, remove it under reduced pressure.
-
Dissolve the resulting salt residue in a suitable solvent (e.g., dry DMF).
-
Add methyl 2-(chloromethyl)phenylacetate to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (e.g., 10-20% ethyl acetate in hexane), to yield methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate as a yellow oil.[6]
PART 3: Synthesis of Picoxystrobin
The final step is a condensation reaction to form the methoxyacrylate moiety, a key structural feature of strobilurin fungicides.
Rationale: The reaction of the key intermediate with trimethyl orthoformate and acetic anhydride under heating leads to the formation of the enol ether and the characteristic (E)-isomer of the double bond. Acetic anhydride can also serve to neutralize byproducts, thereby improving the yield.[2]
Procedure:
-
In a reaction vessel, combine methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate, trimethyl orthoformate, and acetic anhydride. A typical molar ratio is 1 : 1.5-3 : 2-4 respectively.[2][7]
-
Heat the reaction mixture, typically between 80-120 °C, for 8-24 hours.[2][7]
-
Monitor the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude picoxystrobin can be purified by one of the following methods:
-
Column Chromatography: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 20% ethyl acetate in hexane) as the eluent.[6]
-
Recrystallization: Dissolve the crude product in a suitable solvent (e.g., methanol, ethanol, or a mixture of chloroform and hexane) and cool to induce crystallization.[7][8]
-
-
Collect the purified picoxystrobin by filtration and dry under vacuum.
Characterization Data
The identity and purity of the synthesized compounds should be confirmed by spectroscopic methods.
-
¹H NMR of Picoxystrobin: (CDCl₃, ppm): δ 3.69 (s, 3H), 3.84 (s, 3H), 5.26 (s, 2H), 6.66 (d, 1H), 7.05 (d, 1H), 7.15-7.55 (m, 5H), 7.56 (s, 1H).
-
Mass Spectrometry of Picoxystrobin: Key ions can be observed at m/z = 143.0, 173.0, 303.0, and 335.0.[9]
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
This compound: Toxic if swallowed and causes serious eye irritation.[10] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Methyl 2-(chloromethyl)phenylacetate: Harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[11] Handle with care, avoiding inhalation and contact with skin and eyes.
-
Trimethyl orthoformate: Highly flammable liquid and vapor. Causes serious eye irritation.[3][12] Keep away from heat, sparks, and open flames. Ground and bond containers when transferring.
-
Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed and fatal if inhaled. Causes severe skin burns and eye damage.[4][13] Handle in a well-ventilated area with respiratory protection.
Always consult the latest Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
References
- 1. benchchem.com [benchchem.com]
- 2. Picoxystrobin | C18H16F3NO4 | CID 11285653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. ineos.com [ineos.com]
- 5. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2017125010A1 - Novel crystalline form of picoxystrobin, method of preparing and use of the same - Google Patents [patents.google.com]
- 7. CN112679422A - Preparation method of picoxystrobin - Google Patents [patents.google.com]
- 8. TWI721083B - Novel crystalline form of picoxystrobin, method of preparing and use of the same - Google Patents [patents.google.com]
- 9. Residue analysis of picoxystrobin in oriental melon using gas chromatography coupled with electron capture detection and mass spectrometric confirmation: application to dissipation kinetics and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acrospharma.co.kr [acrospharma.co.kr]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Trifluoromethyl)pyridin-2-ol
Welcome to the technical support center for the synthesis of 6-(Trifluoromethyl)pyridin-2-ol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your experiments.
The trifluoromethyl group imparts unique properties such as enhanced lipophilicity, metabolic stability, and binding affinity to parent molecules, making trifluoromethylated heterocycles like this compound highly sought after in medicinal chemistry and agrochemical research.[1] However, the potent electron-withdrawing nature of the -CF3 group presents distinct challenges in its synthesis.
This guide is structured into a Troubleshooting section addressing common experimental failures and an FAQ section for quick reference.
Troubleshooting Guide
This section is organized by the two primary synthetic strategies employed for this compound: hydrolysis of a precursor and de novo ring construction via cyclocondensation.
Route 1: Hydrolysis of 2-Halo-6-(trifluoromethyl)pyridines
The most prevalent method for synthesizing this compound is the nucleophilic aromatic substitution (hydrolysis) of a 2-halo-6-(trifluoromethyl)pyridine, typically the 2-chloro or 2-fluoro analogue. The primary challenge stems from the deactivation of the pyridine ring towards nucleophilic attack by the strongly electron-withdrawing trifluoromethyl group.
Question: I am attempting to hydrolyze 2-chloro-6-(trifluoromethyl)pyridine with aqueous sodium hydroxide under reflux, but I am recovering only my starting material or observing just trace amounts of the desired product. What is going wrong?
Answer: This is a very common issue. Standard reflux conditions are often insufficient to drive this hydrolysis to completion.[2][3]
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Root Cause Analysis: The C-Cl bond at the 2-position of the pyridine ring is notoriously difficult to hydrolyze under standard conditions. The presence of the electron-withdrawing trifluoromethyl group at the 6-position further complicates the electronic landscape of the pyridine ring. While you might expect this to activate the ring towards nucleophilic attack, in this case, it can also destabilize the Meisenheimer complex intermediate, thus impeding the reaction. Simple aqueous sodium hydroxide or hydrochloric acid at atmospheric pressure will not provide enough energy to overcome this activation barrier.[2][3]
-
Troubleshooting & Solutions:
-
High-Temperature, High-Pressure Conditions (Solvent-Free Approach): This is the most direct and often highest-yielding method, particularly for larger scales where solvent use is a concern.[2] It requires specialized equipment but provides excellent results.
-
Protocol: React 2-chloro-6-(trifluoromethyl)pyridine with a concentrated aqueous solution of an alkali metal hydroxide (e.g., sodium hydroxide) in a sealed, pressure-rated vessel (such as a Parr reactor). The reaction must be heated to a temperature of at least 140°C, with typical conditions being 150-160°C.[2] Under these conditions, the reaction proceeds under autogenous pressure, which can reach 4-5 bar.[3]
-
Causality: The high temperature provides the necessary activation energy for the nucleophilic attack of the hydroxide ion on the electron-deficient carbon at the 2-position. The sealed system prevents the evaporation of reactants and allows the pressure to build, which can also favor the reaction kinetics.
-
-
Solvent-Assisted Hydrolysis: If a high-pressure reactor is unavailable, specific solvent systems can facilitate the hydrolysis at or near atmospheric pressure.
-
Protocol: Use a solvent such as dimethylsulfoxide (DMSO) or a tertiary alcohol (e.g., tert-amyl alcohol) in conjunction with an aqueous alkali metal hydroxide.[2][3] The reaction can then be heated under reflux.
-
Causality: Polar aprotic solvents like DMSO are excellent at solvating the cation of the alkali metal hydroxide, leaving a more "naked" and highly reactive hydroxide anion for the nucleophilic attack. Tertiary alcohols can also play a role in promoting the reaction, potentially by improving the solubility of the reactants and altering the reaction environment.[4] However, be aware that on a large scale, these solvent-based processes introduce challenges related to environmental impact, safety, and the need for solvent recovery systems.[3]
-
-
Question: My hydrolysis reaction appears to have worked based on TLC/GC analysis, but after neutralization, I am left with an oily residue that is difficult to crystallize and purify. How can I improve my product isolation?
Answer: Improper workup and isolation techniques are often the culprits here. The physical form of the product can be sensitive to the conditions of neutralization and crystallization. Treatment with a solid base, for example, can lead to a product in an unacceptable physical form.[2]
-
Root Cause Analysis: The product, this compound, exists in equilibrium with its tautomer, 6-(trifluoromethyl)-2(1H)-pyridone. This, combined with its amphoteric nature, can lead to the formation of salts or hydrates that may be difficult to handle if the pH and temperature are not carefully controlled during workup.
-
Troubleshooting & Solutions:
-
Controlled Acidification and Isolation: A carefully controlled acidification and cooling protocol is crucial for obtaining a clean, crystalline product.
-
Protocol: After the hydrolysis is complete, cool the reaction mixture (e.g., to 35-45°C). Slowly and carefully add an acid (e.g., hydrochloric acid) to neutralize the excess base and protonate the pyridinolate anion to form the desired product. The key is to control the temperature during this exothermic neutralization. Once neutralized to the appropriate pH, cool the mixture further (e.g., to 5-15°C) to induce crystallization. The resulting solid can then be isolated by filtration.[3]
-
Causality: By controlling the temperature during acidification, you prevent potential side reactions and ensure that the product crystallizes out of solution slowly, leading to a more ordered and purer solid form rather than an amorphous or oily precipitate.
-
-
Route 2: Cyclocondensation Reactions
An alternative to the hydrolysis of pre-functionalized pyridines is the construction of the pyridin-2-one ring from acyclic, trifluoromethyl-containing building blocks.[5] This approach avoids the challenges of hydrolyzing a deactivated ring but introduces its own set of potential issues.
Question: I am trying to synthesize a 6-substituted-4-(trifluoromethyl)pyridin-2(1H)-one via a three-component reaction of ethyl trifluoroacetoacetate, a methyl ketone, and ammonium acetate, but my yields are very low. What factors are most critical for this reaction?
Answer: Three-component reactions are elegant but can be sensitive to a variety of factors. Low yields often point to issues with reagent quality, stoichiometry, or reaction conditions.
-
Root Cause Analysis: The success of this cyclization depends on a cascade of reactions: enamine formation, Michael addition, and subsequent intramolecular condensation and dehydration.[6] A failure at any step will compromise the overall yield. Purity of the starting materials, especially the β-ketoester (ethyl trifluoroacetoacetate), is critical. Side reactions, such as self-condensation of the methyl ketone, can also compete with the desired pathway.
-
Troubleshooting & Solutions:
-
Reagent Purity and Stoichiometry:
-
Action: Ensure all reagents are of high purity. Ethyl trifluoroacetoacetate can be prone to hydrolysis and should be handled accordingly. Use precise stoichiometry as outlined in established procedures.[6]
-
-
Reaction Conditions:
-
Protocol: The choice of solvent and temperature is crucial. While some protocols may use acetic acid, others might proceed in ethanol. The reaction often requires heating to drive the final dehydration and aromatization steps.
-
Causality: The reaction conditions must balance the rates of the productive steps while minimizing side reactions. For example, excessively high temperatures might favor undesired polymerization or decomposition pathways.
-
-
| Parameter | Recommendation | Rationale |
| Reagents | Use high-purity ethyl trifluoroacetoacetate, methyl ketone, and ammonium acetate. | Impurities can inhibit catalyst activity or lead to side products. |
| Solvent | Glacial acetic acid or ethanol are commonly used. | The solvent must facilitate all steps of the reaction cascade. |
| Temperature | Typically requires heating (reflux). | Provides activation energy for condensation and dehydration steps. |
| Reaction Time | Monitor by TLC or GC to determine optimal time. | Prolonged reaction times can lead to product degradation. |
Visualizing the Synthetic Workflows
Hydrolysis Workflow
This diagram illustrates the decision-making process for the hydrolysis of 2-chloro-6-(trifluoromethyl)pyridine.
Caption: Decision workflow for the hydrolysis of 2-chloro-6-(trifluoromethyl)pyridine.
General Cyclocondensation Pathway
This diagram shows the general logic for forming the pyridin-2-one ring from acyclic precursors.
Caption: General pathway for the three-component cyclocondensation synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the hydrolysis of 2-chloro-6-(trifluoromethyl)pyridine so much more difficult than, for example, 2-chloropyridine?
A: While the trifluoromethyl group is strongly electron-withdrawing, which should in principle activate the ring for nucleophilic aromatic substitution, its position opposite the leaving group can influence the stability of the reaction intermediate. Furthermore, the C-F bonds of the trifluoromethyl group are exceptionally strong, and the group as a whole is sterically bulky, which can hinder the approach of the nucleophile. The combination of these electronic and steric factors results in a higher activation energy for the hydrolysis compared to unsubstituted 2-chloropyridine.
Q2: What are the primary safety concerns when performing a high-pressure hydrolysis?
A: Working with reactions under pressure requires strict adherence to safety protocols. Key concerns include:
-
Equipment Integrity: Always use a properly maintained and rated pressure vessel (e.g., a Parr reactor). Inspect all seals and fittings before each use.
-
Pressure Monitoring: Never exceed the maximum pressure rating of the vessel. Use a blast shield and operate the equipment in a fume hood designed for such work.
-
Exothermic Reactions: The neutralization step after the reaction is highly exothermic. Perform this step slowly with adequate cooling to prevent a dangerous temperature and pressure spike.
-
Corrosive Reagents: Both concentrated alkali hydroxides and acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Q3: Are there alternative starting materials to 2-chloro- or 2-fluoro-6-(trifluoromethyl)pyridine for the hydrolysis route?
A: Yes, the synthesis often starts further back from 2-picoline (2-methylpyridine). The process involves the chlorination of the methyl group to a trichloromethyl group, followed by a halogen exchange (Halex) reaction to replace the chlorine atoms with fluorine to form the trifluoromethyl group.[5] The chlorine on the pyridine ring is typically installed either before or after this process. Therefore, intermediates like 2-chloro-6-(trichloromethyl)pyridine can also be considered starting points for the overall transformation.[7]
Q4: For the cyclocondensation route, can other trifluoromethyl-containing building blocks be used?
A: Absolutely. The key is to use a building block that provides the trifluoromethyl group and the appropriate functionality for ring closure. Besides ethyl trifluoroacetoacetate, other useful precursors include (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and trifluoroacetyl chloride.[5] The choice of building block will dictate the other components needed for the cyclocondensation reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. EP1109788B1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
Technical Support Center: Purification of 6-(Trifluoromethyl)pyridin-2-ol
Welcome to the technical support guide for 6-(Trifluoromethyl)pyridin-2-ol. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile chemical intermediate. As a key building block in the synthesis of pharmaceuticals and agrochemicals, achieving high purity of this compound is critical for successful downstream applications.[1] This guide provides in-depth, experience-based answers to common purification challenges, detailed protocols, and troubleshooting logic to streamline your workflow.
Section 1: Compound Profile & Purity Fundamentals
This compound, also known as 2-hydroxy-6-(trifluoromethyl)pyridine, exists in tautomeric equilibrium with 6-(Trifluoromethyl)pyridin-2(1H)-one.[2][3] It is a white to off-white crystalline solid.[1][3] Understanding its physical properties is the first step in designing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 34486-06-1 | [4][5] |
| Molecular Formula | C₆H₄F₃NO | [4][5] |
| Molecular Weight | 163.10 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid | [1][3] |
| Melting Point | 124-126 °C | [3][5] |
| pKa (Predicted) | 8.03 ± 0.10 | [2][3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when first handling this compound.
Q1: What is the most effective and scalable method for purifying crude this compound?
For multi-gram to kilogram scale, recrystallization is unequivocally the method of choice. Its effectiveness is rooted in the compound's crystalline nature and the significant solubility difference between the desired product and common synthesis-related impurities. A well-designed recrystallization protocol can efficiently remove unreacted starting materials (e.g., 2-chloro- or 2-fluoro-6-(trifluoromethyl)pyridine) and inorganic salts. A particularly effective method involves dissolving the crude material in a minimal amount of a good solvent like ethyl acetate at an elevated temperature, followed by the slow addition of an anti-solvent such as petroleum ether to induce crystallization.[3]
Q2: My final product has a persistent yellow or brownish tint. What causes this and how can I obtain a pure white solid?
A persistent color often indicates the presence of minor, highly conjugated impurities or degradation byproducts. These are often difficult to remove by crystallization alone.
-
Causality: The hydrolysis of precursors like 2-chloro-6-(trifluoromethyl)pyridine at high temperatures can sometimes generate trace colored byproducts. Exposure to air and light for prolonged periods in solution can also contribute to discoloration.
-
Solution: A simple and effective solution is to perform the recrystallization with the addition of activated carbon. After dissolving the crude product in the hot solvent (e.g., ethyl acetate), add a small amount of activated carbon (typically 1-2% w/w) and briefly stir the hot mixture. The carbon will adsorb the colored impurities. Filter the hot solution through a pad of celite to remove the carbon before proceeding with the cooling and crystallization steps.
Q3: Is column chromatography a suitable purification method for this compound?
Yes, flash column chromatography is an excellent technique for purifying small quantities (milligram to low-gram scale) of this compound, especially when very high purity (>99.5%) is required or when impurities have similar solubility profiles to the product.
-
When to Use It: Chromatography is ideal for isolating material for analytical standards, initial biological screening, or when recrystallization fails to remove a specific impurity.
-
Technical Insight: Due to the compound's polar nature (pKa ~8), it interacts strongly with silica gel. This can sometimes lead to peak tailing. To mitigate this, a small amount of acetic acid (e.g., 0.1-0.5%) can be added to the mobile phase to suppress the ionization of the pyridinol hydroxyl group, resulting in sharper peaks and better separation. Common mobile phases include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[6]
Q4: What are the primary safety concerns when handling this compound?
This compound should be handled with appropriate care in a well-ventilated fume hood. It is classified as toxic if swallowed and may cause eye irritation.[5][7]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat.[7][8]
-
Handling: Avoid creating dust.[7] Use appropriate tools for transferring the solid.
-
Disposal: Dispose of waste in suitably labeled, closed containers according to institutional and local regulations.[7]
Section 3: Detailed Purification Protocols
These protocols provide validated, step-by-step instructions for the most common purification techniques.
Protocol 1: Scalable Purification by Recrystallization
This protocol is adapted from established industrial processes and is suitable for purifying gram to multi-kilogram quantities of the material.[3]
-
Dissolution: In a flask appropriately sized for the volume, add the crude this compound. Add a minimal amount of ethyl acetate (e.g., ~1 mL per gram of crude material) and heat the mixture to 65-70 °C with stirring until all solids are completely dissolved.
-
(Optional Decolorization): If the solution is colored, remove it from the heat, add activated carbon (1-2% w/w), and stir for 10-15 minutes.
-
(Optional) Hot Filtration: If carbon was used, filter the hot solution through a pre-warmed funnel containing a pad of celite to remove the carbon. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Re-heat the solution to ~70 °C. Slowly add petroleum ether (a non-polar "anti-solvent"), typically 6-8 times the volume of ethyl acetate used, dropwise while maintaining the temperature. The solution will become cloudy at the point of saturation.
-
Cooling & Maturation: Once the addition is complete, slowly cool the mixture to room temperature, then further cool in an ice bath to 0-5 °C. Allow the crystals to mature for at least 1-2 hours at this temperature to maximize yield.
-
Isolation & Drying: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold petroleum ether to remove any residual soluble impurities. Dry the collected white solid under vacuum at 50-70 °C to a constant weight.
Protocol 2: High-Purity Purification by Flash Column Chromatography
This protocol is ideal for obtaining analytical-grade material on a smaller scale.
-
Sample Preparation: Dissolve the crude material in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) and evaporate the solvent under reduced pressure to create a dry-loaded sample. This prevents overloading the column and ensures a narrow starting band.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method with the initial mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). The silica mass should be 50-100 times the mass of the crude product.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity. Monitor the elution using Thin Layer Chromatography (TLC). The product typically elutes at an Rf of ~0.3-0.4 in a 7:3 Hexanes:Ethyl Acetate system.
-
Fraction Collection: Collect fractions based on the TLC analysis.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product as a white solid.
Section 4: Visualized Workflows & Troubleshooting
Purification Method Selection Workflow
This diagram guides the decision-making process for selecting the appropriate purification technique based on scale and purity requirements.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide (Q&A Format)
Recrystallization Issues
-
Q: My compound oiled out (formed a liquid layer) instead of crystallizing. What went wrong?
-
A: Causality: This happens when the solution becomes supersaturated at a temperature above the melting point of the solute in that specific solvent mixture. It can also be caused by cooling the solution too quickly.
-
A: Solution: Re-heat the mixture until it is homogeneous again. Add a small amount of the primary solvent (ethyl acetate) to decrease the saturation level. Then, allow it to cool much more slowly. Seeding the solution with a tiny crystal of pure product can also promote proper crystal formation.
-
-
Q: The recovery from my recrystallization is very low. How can I improve the yield?
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A: Causality: Low yield is typically caused by using too much of the primary solvent (the "good" solvent), which keeps more of your product dissolved even after cooling. It can also result from not cooling the mixture sufficiently or for long enough.
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A: Solution: First, ensure you are using the minimal amount of hot solvent required to dissolve the crude product. Second, check that you are cooling the flask to 0-5 °C and allowing it to sit for at least an hour. If the yield is still low, you can try to recover a second crop of crystals by partially evaporating the mother liquor and re-cooling, though this second crop may be of lower purity.
-
Column Chromatography Issues
-
Q: My compound is streaking badly on the TLC plate and the column. Why is this happening?
-
A: Causality: Streaking is often a sign of overloading the stationary phase or strong product-silica interactions. Given the acidic proton on the pyridinol, it can interact strongly with the slightly acidic silica gel.
-
A: Solution: Ensure your sample is well-dissolved and loaded evenly on the column (dry loading is best). The most effective solution is to add a small amount (0.1-0.5%) of a modifier like acetic acid to your mobile phase. This protonates the silica surface and suppresses the ionization of your compound, leading to much sharper, more symmetrical peaks.
-
-
Q: I can't separate my product from a close-running impurity. What should I do?
-
A: Causality: The polarity of your mobile phase is not providing sufficient differential partitioning for the two compounds on the silica gel.
-
A: Solution: The key is to decrease the strength of the eluent. If you are using a 7:3 Hexane:Ethyl Acetate mixture, try moving to a 8:2 or even 9:1 mixture. Running the column with a shallower gradient (e.g., starting at 5% ethyl acetate and increasing slowly to 30%) will provide much better resolution than running it isocratically (with a single solvent mixture).
-
References
- 1. 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF) [huimengchem.cn]
- 2. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. 6-Trifluoromethyl-pyridin-2-ol [oakwoodchemical.com]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Technical Support Center: Synthesis of 6-(Trifluoromethyl)pyridin-2-ol
Welcome to the technical support center for the synthesis of 6-(Trifluoromethyl)pyridin-2-ol, a crucial building block in the development of novel pharmaceuticals and agrochemicals.[1][2] The introduction of a trifluoromethyl group into a pyridine ring can significantly enhance lipophilicity, metabolic stability, and overall bioactivity.[3] This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity.
This document provides in-depth, field-proven insights based on established chemical literature to address specific challenges you may encounter. We will explore a reliable synthetic protocol, break down potential problems in a question-and-answer format, and provide clear, actionable solutions.
Recommended Synthetic Protocol: Hydrolysis of 2-Chloro-6-(trifluoromethyl)pyridine
One of the most direct and scalable routes to this compound is the hydrolysis of a suitable precursor, such as 2-chloro-6-(trifluoromethyl)pyridine or 2-fluoro-6-(trifluoromethyl)pyridine.[4][5] This method avoids some of the scale-up difficulties and poor yields associated with de novo ring synthesis routes.[6]
Step-by-Step Methodology
-
Reaction Setup: To a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, add tert-butanol, potassium hydroxide (KOH), and 2-chloro-6-(trifluoromethyl)pyridine.[4]
-
Heating and Reaction: Heat the mixture to 70-100°C and maintain this temperature for several hours (typically 8 hours), monitoring the reaction progress by TLC or GC-MS.[4][5]
-
Work-up and Extraction: After the reaction is complete, remove the tert-butanol by distillation under reduced pressure. Add ethyl acetate and water to the residue and stir. Separate the organic layer.[4]
-
Washing: Wash the organic layer with a saturated brine solution to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the ethyl acetate by rotary evaporation to yield the crude product.[4]
-
Purification/Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add petroleum ether dropwise until precipitation begins. Cool the mixture to induce crystallization. Collect the solid product by filtration, wash with cold petroleum ether, and dry to obtain pure 2-hydroxy-6-(trifluoromethyl)pyridine as a solid.[4]
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
Low yields are a frequent challenge and can stem from several factors. A systematic approach is key to identifying the root cause.
Potential Causes & Solutions:
-
Incomplete Reaction: The hydrolysis may not have gone to completion.
-
Solution: Increase the reaction time and continue to monitor progress. Ensure the reaction temperature is maintained consistently at the upper end of the recommended range (e.g., 100°C), as higher temperatures can improve the rate of hydrolysis.[5] Also, confirm the stoichiometry; using a molar excess of potassium hydroxide (e.g., 2.2 mole equivalents) can drive the reaction to completion.[5]
-
-
Sub-optimal Base/Solvent System: The choice and concentration of the base are critical.
-
Solution: While potassium hydroxide is effective, other bases could be explored. However, the combination of KOH in a solvent like tert-butanol is a well-documented and effective system.[4] Ensure the KOH is fully dissolved before adding the pyridine starting material.
-
-
Side Reactions: Although this route is relatively clean, side reactions can occur. For instance, if starting from a polychlorinated pyridine, multiple hydrolysis or substitution reactions could occur.
-
Solution: Ensure the purity of your starting 2-chloro-6-(trifluoromethyl)pyridine. If impurities are present, purify the starting material before proceeding.
-
-
Product Loss During Work-up: The product has some solubility in water, and significant amounts can be lost during the aqueous work-up and extraction phases.
-
Solution: When extracting with ethyl acetate, perform multiple extractions (e.g., 3x) of the aqueous layer to maximize the recovery of the product. Also, minimize the amount of water used during the work-up.
-
Q2: My final product is off-color (e.g., yellow or brown) and shows impurities on NMR/LC-MS. What's the problem?
Product discoloration and impurities often point to degradation or residual starting materials.
Potential Causes & Solutions:
-
Incomplete Reaction: The most common impurity is unreacted 2-chloro-6-(trifluoromethyl)pyridine.
-
Solution: As mentioned in Q1, prolonging the reaction time or increasing the temperature can help consume all the starting material. Monitor the reaction by TLC, using a co-spot of the starting material to confirm its absence before beginning the work-up.
-
-
Thermal Degradation: Although generally stable, prolonged exposure to very high temperatures could cause some degradation, leading to colored impurities.
-
Solution: Adhere to the recommended temperature range (70-100°C). Avoid excessive heating during the solvent removal step.
-
-
Inefficient Purification: The initial crude product will likely contain some impurities.
-
Solution: The recrystallization step is crucial for obtaining a high-purity, white to light-yellow solid product.[4] If a single recrystallization is insufficient, a second one can be performed. Alternatively, column chromatography using a silica gel stationary phase with a mobile phase like ethyl acetate/hexane can be an effective purification method.[7][8]
-
Q3: I am considering a different synthetic route. What are the main alternatives?
Several strategies exist for synthesizing trifluoromethylated pyridines. The main approaches are:
-
Pyridine Ring Construction: Building the pyridine ring from a trifluoromethyl-containing precursor.[2] This often involves the cyclocondensation of reagents like ethyl 4,4,4-trifluoroacetoacetate.[6][9] While versatile, these routes can suffer from poor yields and scale-up difficulties.[6]
-
Halogen/Fluorine Exchange: This involves the fluorination of a trichloromethylpyridine precursor. This is a common industrial method for producing trifluoromethylpyridines.[2]
-
Direct C-H Trifluoromethylation: This is a more modern approach where a C-H bond on the pyridine ring is directly converted to a C-CF3 bond. These reactions often use radical or nucleophilic trifluoromethylating agents.[10][11] However, controlling the regioselectivity can be a significant challenge, often resulting in a mixture of isomers.[11]
The choice of route depends on the available starting materials, scale, and the required purity of the final product. For laboratory scale, the hydrolysis route described above often provides the best balance of simplicity, yield, and reliability.
Visualizing the Process
Troubleshooting Workflow for Low Yield
This diagram outlines a logical sequence for diagnosing and resolving low yield issues in the synthesis.
Caption: A workflow for troubleshooting low yields.
General Reaction Scheme
This diagram illustrates the hydrolysis of 2-chloro-6-(trifluoromethyl)pyridine to the desired product.
Caption: Hydrolysis of the chloro-precursor.
Data Summary
While specific yields are highly dependent on exact conditions and scale, the literature suggests that yields for the hydrolysis route can be quite good.
| Precursor | Reagents | Temperature (°C) | Yield (%) | Reference |
| 2-Chloro-6-(trifluoromethyl)pyridine | KOH, tert-Butanol | 70 | 80.8 | [4] |
| 2-Fluoro-6-(trifluoromethyl)pyridine | aq. KOH (35%) | 100 | Not specified, but effective | [5] |
This table illustrates that high yields are achievable under optimized conditions. The choice between a chloro or fluoro precursor often depends on commercial availability and cost.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1 [chemicalbook.com]
- 5. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. researchgate.net [researchgate.net]
- 9. Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-(Trifluoromethyl)pyridin-2-ol
Welcome to the technical support resource for the synthesis of 6-(Trifluoromethyl)pyridin-2-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of this valuable fluorinated pyridine intermediate. As a key building block in pharmaceuticals and agrochemicals, achieving high purity is paramount.[1] This document provides in-depth, experience-driven answers to frequently encountered issues.
Overview of Primary Synthetic Pathway
The most prevalent industrial synthesis of this compound involves a multi-step sequence starting from a substituted pyridine. The final and most critical step is typically the hydrolysis of a 2-halo-6-(trifluoromethyl)pyridine precursor. Understanding the potential pitfalls in both the precursor synthesis and the final hydrolysis is key to troubleshooting.
Caption: Common multi-step synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Question 1: My final product is contaminated with a halogenated impurity that is difficult to remove. What is it and how can I improve purity?
Answer: This is the most common purity issue and the contaminant is almost certainly the unreacted 2-halo-6-(trifluoromethyl)pyridine starting material (either 2-chloro- or 2-fluoro-).[2] Its structural similarity to the product makes it a challenging impurity to remove post-synthesis if the reaction is not driven to completion.
Root Cause Analysis: The issue stems from incomplete alkaline hydrolysis. The conversion of the 2-halo-substituent to a hydroxyl group is a nucleophilic aromatic substitution reaction. Insufficient reaction time, a temperature that is too low, or a suboptimal concentration of the alkali metal hydroxide can lead to incomplete conversion.
Troubleshooting & Resolution Protocol:
-
Reaction Monitoring (The Self-Validating System): Do not rely on a fixed reaction time. The progress of the hydrolysis must be monitored.
-
Method: Use Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to track the disappearance of the starting material.
-
Procedure: Withdraw small aliquots from the reaction mixture every 1-2 hours. Quench with a slight excess of dilute acid (e.g., 1M HCl), extract with a suitable solvent (e.g., ethyl acetate), and analyze. The reaction is complete only when the starting material spot/peak is absent or below your required threshold.
-
-
Optimizing Reaction Conditions:
-
Temperature: The reaction is typically run at elevated temperatures, from 80 °C to as high as 160 °C, depending on the precursor and conditions.[2] If the reaction stalls, consider increasing the temperature by 10-15 °C.
-
Base Concentration: Ensure a sufficient molar excess of the alkali metal hydroxide (e.g., NaOH or KOH) is used. A solvent-based process using tert-butanol or DMSO with potassium hydroxide is a documented method.[2][3]
-
-
Enhanced Purification Strategy: If you have already produced a batch with this impurity, a carefully controlled acid-base workup can be used for purification. The product, this compound, is significantly more acidic than the starting material.
-
Protocol:
-
Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with a mild aqueous base, such as 5% sodium bicarbonate solution. The acidic pyridin-2-ol product will be deprotonated and move into the aqueous layer as its sodium salt, while the neutral 2-halo-6-(trifluoromethyl)pyridine impurity remains in the organic layer.
-
Separate the layers. The organic layer contains the impurity and can be discarded.
-
Carefully acidify the aqueous layer with 1-2M HCl to a pH of ~4-5. The pure product will precipitate out of the solution.
-
Cool the mixture to 5-15 °C to maximize precipitation before collecting the solid by filtration.[2]
-
-
Question 2: My precursor, 2-chloro-6-(trifluoromethyl)pyridine, appears to be a mixture of several compounds. Will this affect my final step?
Answer: Absolutely. The purity of your final product is entirely dependent on the purity of the 2-halo-6-(trifluoromethyl)pyridine precursor. Contaminants from the precursor synthesis will likely carry through the hydrolysis step. Common impurities are products of incomplete fluorination or over-chlorination.[4]
Root Cause Analysis: The synthesis of 2-halo-6-(trifluoromethyl)pyridine often starts with the chlorination of 2-picoline to form 2-(trichloromethyl)pyridine, followed by a halogen exchange (HALEX) reaction to replace the chlorine atoms on the methyl group with fluorine.
-
Incomplete Fluorination: The conversion of the -CCl₃ group to -CF₃ is stepwise. This can lead to the formation of 2-chloro-6-(dichlorofluoromethyl)pyridine (-CFCl₂) and 2-chloro-6-(chlorodifluoromethyl)pyridine (-CF₂Cl) as byproducts.[5]
-
Ring Over-Chlorination: During the initial high-temperature chlorination of picoline, it is possible to get chlorination on the pyridine ring itself, leading to multi-chlorinated byproducts.[4]
Troubleshooting & Resolution Protocol:
-
Precursor Purification (Mandatory): Never proceed to the hydrolysis step with an impure precursor.
-
Method: Fractional distillation under reduced pressure is the most effective method to separate the desired 2-halo-6-(trifluoromethyl)pyridine from its closely related chlorinated and partially fluorinated analogs.
-
Validation: Purity should be confirmed by GC-MS to ensure the absence of residual -CFCl₂ or -CF₂Cl species.
-
-
Control of Fluorination: When performing the HALEX reaction (e.g., using HF or SbCl₂F₃/SbCl₃F₂ catalysts), precise control over temperature, pressure, and stoichiometry of the fluorinating agent is critical to maximize the yield of the fully fluorinated -CF₃ group.[6]
Caption: Troubleshooting logic for common synthesis issues.
Question 3: My yield was very low after I acidified the reaction mixture and filtered. Where did my product go?
Answer: The product likely remains dissolved in the aqueous filtrate. The recovery of this compound is highly sensitive to the pH and temperature of the solution during workup and isolation.
Root Cause Analysis: this compound is amphoteric. In the basic reaction mixture, it exists as the water-soluble alkali metal salt (e.g., potassium 6-(trifluoromethyl)pyridin-2-olate). When acid is added, it is protonated to the neutral pyridin-2-one form, which has lower water solubility and precipitates.
-
Incorrect pH: If you add a large excess of strong acid, you can protonate the pyridine ring nitrogen, forming a pyridinium salt. This salt is often more water-soluble than the neutral form, thus preventing full precipitation. The goal is to reach the isoelectric point where the molecule is neutral, not to make the bulk solution strongly acidic.
-
Temperature Effect: The solubility of the product in water, even in its neutral form, is temperature-dependent. Attempting to filter from a warm or room-temperature solution will result in significant product loss to the filtrate. A patent describing this process specifies cooling to 5-15 °C after acidification to isolate the product.[2]
Troubleshooting & Resolution Protocol:
| Parameter | Suboptimal Condition | Optimized Protocol | Rationale |
| Acidification | Adding excess strong acid (e.g., to pH < 2). | Slowly add acid (e.g., 1M HCl) while monitoring with a pH meter. Stop at pH 4-5 . | Maximizes precipitation of the neutral pyridin-2-one tautomer and avoids forming the more soluble pyridinium salt. |
| Isolation Temp. | Filtering at room temperature (>20 °C). | After acidification, cool the slurry in an ice bath to 5-15 °C for at least 30 minutes before filtration.[2] | Significantly decreases the product's solubility in the aqueous medium, maximizing recovery. |
| Product Recovery | Discarding the filtrate after filtration. | Transfer the filtrate to a separatory funnel and perform a back-extraction with a solvent like ethyl acetate (3x). | Recovers any product that remained dissolved in the aqueous phase, which can then be combined with the main batch. |
References
- 1. researchgate.net [researchgate.net]
- 2. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1 [chemicalbook.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]
- 6. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]
Technical Support Center: Overcoming Low Yield in Trifluoromethylpyridine Synthesis
Welcome to the technical support center for trifluoromethylpyridine synthesis. The strategic incorporation of a trifluoromethyl (-CF3) group into the pyridine scaffold is a cornerstone of modern drug discovery and agrochemical development.[1] This functional group can dramatically enhance metabolic stability, lipophilicity, and binding affinity.[2] However, the synthesis of these valuable compounds is often plagued by challenges, most notably low reaction yields and poor regioselectivity.[3]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of these reactions and improve your experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of trifluoromethylpyridines in a direct question-and-answer format.
Q1: My radical trifluoromethylation yield is low or non-existent. What are the common culprits?
This is a frequent issue, often stemming from the sensitive nature of radical reactions. The trifluoromethyl radical (•CF3) is a highly reactive intermediate, and its generation and subsequent reaction with the pyridine ring must be carefully controlled.
Causality Analysis:
-
Inefficient Radical Generation: The most common sources for •CF3 are reagents like sodium trifluoromethanesulfinate (Langlois' reagent) or triflyl chloride, which require an oxidant or a photocatalyst to initiate single-electron transfer (SET).[4][5] If the oxidant is weak, inappropriate, or degraded, radical generation will be sluggish or fail entirely.
-
Radical Quenching/Inhibition: The presence of radical scavengers is highly detrimental. Molecular oxygen (O2) is a notorious inhibitor of many radical pathways. Similarly, certain solvents or impurities can quench the desired radical species. For instance, in some light-mediated reactions, sparging the reaction with oxygen can paradoxically increase yield, while in others, an inert atmosphere is critical.[6][7]
-
Reagent Quality and Stability: Langlois' reagent (CF3SO2Na) is a benchtop-stable solid, but its quality can vary.[4] Photoredox catalysts can degrade with prolonged exposure to light and air. Ensure all reagents are of high purity and stored under the recommended conditions.
-
Substrate Deactivation: Pyridines are electron-deficient heterocycles. Radical trifluoromethylation typically proceeds via an SEAr-type mechanism, which is more facile with electron-rich substrates.[4] If your pyridine substrate is heavily substituted with electron-withdrawing groups, the C-H functionalization step may be energetically unfavorable.
Troubleshooting Workflow:
Below is a logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for radical trifluoromethylation.
Q2: I'm observing poor regioselectivity in my direct C-H trifluoromethylation. How can I control where the CF3 group adds?
Regioselectivity is a notorious challenge in pyridine functionalization due to the presence of multiple C-H bonds with varying reactivity.[8][9] The outcome is dictated by the reaction mechanism and the electronic properties of the pyridine ring.
Mechanistic Principles:
-
Radical Attack: Trifluoromethyl radicals are generally electrophilic and will preferentially attack the most electron-rich positions of the pyridine ring. However, due to the high reactivity of the radical, mixtures of 2-, 3-, and 4-substituted isomers are common without a directing group.[9]
-
Electrophilic Attack: This pathway uses potent electrophilic CF3+ sources (e.g., Togni's or Umemoto's reagents). The reaction is highly sensitive to the electronic landscape of the pyridine. Attack generally occurs at the most nucleophilic carbon, but can be difficult to predict and control.
-
Nucleophilic Attack: This strategy requires activation of the pyridine ring to make it susceptible to a nucleophilic CF3- source (e.g., TMSCF3). Activation can be achieved by installing a strong electron-withdrawing group on the nitrogen (e.g., forming a pyridinium salt) or through hydrosilylation.[10][11] This method offers excellent regiocontrol:
-
Pyridinium Salt Strategy: Activation directs the nucleophilic attack to the C2 and C4 positions.[11]
-
Hydrosilylation Strategy: A clever hydrosilylation of the pyridine ring can generate an enamine-like intermediate, which then undergoes electrophilic trifluoromethylation at the C3 position, a historically difficult position to functionalize selectively.[10][12]
-
Strategies for Control:
-
Change the Mechanism: If you are getting a mixture of isomers with a radical reaction, consider switching to a mechanistically distinct method. For selective C4- or C2-functionalization, a nucleophilic approach using a pyridinium salt intermediate is often superior.[11] For selective C3-functionalization, the hydrosilylation-based nucleophilic activation strategy is a powerful option.[8][12]
-
Use Directing Groups: Installing a directing group can override the inherent electronic preferences of the pyridine ring. For example, a pivalamido group can direct trifluoromethylation to the ortho position under copper catalysis.[13]
-
Leverage Steric Hindrance: Bulky substituents on the pyridine ring can block certain positions, sterically favoring trifluoromethylation at less hindered sites.
Caption: Influence of mechanism on trifluoromethylation regioselectivity.
Q3: My electrophilic trifluoromethylation reagent (Togni/Umemoto) is unreactive. What should I check?
Togni's and Umemoto's reagents are powerful electrophilic trifluoromethylating agents, but they are not universally effective and have specific requirements.[7][14]
Potential Issues & Solutions:
-
Substrate Nucleophilicity: These reagents require a sufficiently nucleophilic substrate. Electron-poor pyridines may fail to react. If your substrate is electron-deficient, this class of reagents may not be suitable. Consider a radical or nucleophilic strategy instead.
-
Thermal Stability & Moisture: Togni Reagent II is metastable and can decompose exothermically upon heating.[15] Both reagent classes can be sensitive to moisture. Ensure reactions are run under an inert, dry atmosphere with anhydrous solvents.
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. Aprotic solvents like DMF, MeCN, or CH2Cl2 are common.
-
Additives: Some protocols require a base or a Lewis acid to promote the reaction. For example, trifluoromethylation of indoles or thiols with Umemoto's reagent proceeds in the presence of a base.[16]
-
Catalysis: Copper salts are sometimes used to catalyze trifluoromethylation of certain substrates, like terminal alkynes, with these reagents.[16]
-
| Reagent Class | Common Substrates | Key Considerations |
| Togni Reagents | Alkenes, Alkynes, Phenols, Anilines, β-ketoesters | Metastable; can be moisture-sensitive.[15][17] |
| Umemoto Reagents | Arenes, Alkenes, Thiols, Phosphines, β-dicarbonyls | Generally good thermal stability; reactivity enhanced by electron-donating groups on substrate.[14][16][18] |
| Table 1: Comparison of Common Electrophilic Trifluoromethylating Reagents. |
Frequently Asked Questions (FAQs)
Q1: Which trifluoromethylation strategy is best for my project: direct C-H functionalization or a building block approach?
The optimal strategy depends on your specific target molecule, scale, and available starting materials.
-
Direct C-H Functionalization: This is ideal for late-stage functionalization (LSF) , where you need to install a CF3 group onto a complex, pre-existing molecular scaffold.[6][19] It is atom-economical and avoids lengthy de novo synthesis. However, it can suffer from issues with regioselectivity and functional group compatibility. Photoredox catalysis has emerged as a particularly mild and effective method for LSF.[5]
-
Building Block Approach: This strategy involves constructing the trifluoromethylpyridine ring from smaller, fluorinated precursors, often through a cyclocondensation reaction.[20][21] This method is highly reliable for producing specific isomers on a large, industrial scale and offers unambiguous regiochemical control.[22][23] If you need a specific, non-commercially available trifluoromethylpyridine intermediate in large quantities, this is often the most robust approach.
Q2: I need to perform a trifluoromethylation under mild, catalyst-free conditions. Is this possible?
Yes. Recent advances have demonstrated that certain trifluoromethylations can proceed without a dedicated photocatalyst or metal additive. A notable example is the light-mediated trifluoromethylation of pyridones using Langlois' reagent.[6][7] The reaction is operationally simple, promoted by 390 nm LEDs, and proceeds under an ambient atmosphere, suggesting a mechanism where the substrate itself may be involved in the light-mediated generation of the CF3 radical.[6] This approach is particularly valuable for LSF applications where minimizing potentially contaminating metal catalysts is crucial.
| Entry | Deviation from Standard Conditions | Conversion (%) |
| 1 | Standard Conditions (Light, Langlois' Reagent, DMSO) | 96 |
| 2 | No Light | Not Detected |
| 3 | No Light, K2S2O8 (Oxidant) added | 95 |
| 4 | Solvent changed to MeCN/H2O | 60 |
| Table 2: Example of condition optimization for a light-promoted, catalyst-free trifluoromethylation of a pyridone substrate. Data synthesized from[6]. |
Key Experimental Protocols
Disclaimer: These are generalized protocols. You must optimize conditions for your specific substrate. Always consult the original literature and perform reactions with appropriate safety precautions.
Protocol 1: Radical Trifluoromethylation of a Heterocycle with Langlois' Reagent
(Adapted from Baran et al. and related procedures[4][24])
-
To a reaction vessel, add the heterocyclic substrate (1.0 equiv).
-
Add the solvent (e.g., a 2 wt % solution of TPGS-750-M in water, or an organic solvent like CH2Cl2/H2O).[4][24]
-
Add sodium trifluoromethanesulfinate (Langlois' reagent, CF3SO2Na) (2.0 - 3.0 equiv).
-
Stir the mixture vigorously at room temperature.
-
Slowly add tert-butyl hydroperoxide (TBHP, 70% in H2O) (3.0 - 5.0 equiv) dropwise over 5-10 minutes. The reaction may be exothermic.
-
Continue stirring at room temperature for 1-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., EtOAc, CH2Cl2), dry the organic layer over Na2SO4, concentrate, and purify by column chromatography.
Protocol 2: Photoredox-Catalyzed Trifluoromethylation of an Arene/Heteroarene
(Adapted from MacMillan et al.[5])
-
In a reaction vial, combine the arene/heteroarene substrate (1.0 equiv), triflyl chloride (CF3SO2Cl) (1.5 equiv), a photocatalyst (e.g., [Ir(ppy)2(dtbbpy)]PF6, 1-2 mol%), and an inorganic base (e.g., K2HPO4, 1.5 equiv).
-
Add a de-gassed solvent (e.g., MeCN or DMF).
-
Seal the vial and stir the mixture at room temperature.
-
Irradiate the reaction with a visible light source (e.g., a blue LED lamp or a compact fluorescent light bulb) for 12-24 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the trifluoromethylated product.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Togni reagent II - Wikipedia [en.wikipedia.org]
- 16. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Umemoto Reagent I - Enamine [enamine.net]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 23. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 24. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization Methods for Purifying 6-(Trifluoromethyl)pyridin-2-ol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 6-(Trifluoromethyl)pyridin-2-ol via recrystallization. It is designed to move beyond simple protocols by explaining the underlying principles and offering practical solutions to common experimental challenges.
Introduction: The unique challenges of purifying this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its purification, however, presents a unique set of challenges. The presence of the trifluoromethyl group significantly alters the electronic properties and solubility of the pyridine ring, while the pyridin-2-ol moiety exists in a tautomeric equilibrium with its 2-hydroxypyridine form. This dynamic nature can complicate crystallization. This guide will provide you with the necessary knowledge and tools to overcome these challenges and obtain high-purity material.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This indicates that the solvent is too non-polar for your compound. This compound is a polar molecule. You should select a more polar solvent. Refer to the solvent selection table below for suitable options. If you are already using a moderately polar solvent, you may not be using a sufficient volume. Add the solvent in small increments to the heated crude material with vigorous stirring until it dissolves.
Q2: I've dissolved my compound, but it's not crystallizing upon cooling. What's wrong?
A2: This is a common issue known as supersaturation. Here are a few techniques to induce crystallization:
-
Seeding: Add a single, pure crystal of this compound to the solution. This provides a nucleation site for crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can act as nucleation sites.
-
Reducing Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
-
Flash Freezing: Briefly cool the flask in a dry ice/acetone bath to induce rapid nucleation. Once small crystals form, allow the solution to warm to room temperature and then cool slowly.
Q3: My compound "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute (the melting point of this compound is 124-126 °C).[1] To resolve this:
-
Add more solvent: Re-heat the solution until the oil fully dissolves. You may need to add a small amount of additional hot solvent. Then, allow the solution to cool very slowly.
-
Change solvent system: Consider using a solvent with a lower boiling point or a co-solvent system.
Q4: What are the most likely impurities in my crude this compound?
A4: The most common synthetic route to this compound is the hydrolysis of 2-chloro-6-(trifluoromethyl)pyridine.[2] Therefore, the most probable impurities are:
-
Unreacted 2-chloro-6-(trifluoromethyl)pyridine: This is a common impurity if the reaction has not gone to completion.
-
By-products from side reactions: Depending on the reaction conditions, other isomers or related pyridine derivatives could be formed.
Q5: How can I assess the purity of my recrystallized this compound?
A5: Several analytical techniques can be used to determine the purity of your final product:
-
Melting Point Analysis: A sharp melting point range close to the literature value (124-126 °C) is a good indicator of high purity.[1] A broad melting range suggests the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting trace impurities. A single, sharp peak indicates a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect the presence of impurities with distinct signals.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. A single spot on the TLC plate is indicative of a pure compound.
Recommended Recrystallization Protocols
The key to successful recrystallization is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[3][4][5]
Protocol 1: Single Solvent Recrystallization
This method is ideal when a single solvent meets the desired solubility criteria.
Step-by-Step Methodology:
-
Solvent Selection: Based on solubility tests, select a suitable solvent. Ethanol or isopropanol are good starting points for polar compounds like this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Co-Solvent (Binary) Recrystallization
This method is useful when no single solvent provides the ideal solubility profile. A "good" solvent that dissolves the compound well is paired with a "poor" solvent in which the compound is insoluble. A documented successful system for this compound is Ethyl Acetate (good solvent) and Petroleum Ether (poor solvent).[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., ethyl acetate) at an elevated temperature (e.g., 70°C).[1]
-
Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., petroleum ether) dropwise with continuous stirring until the solution becomes slightly turbid (cloudy).[1]
-
Re-dissolution: If the solution becomes too cloudy, add a few drops of the hot "good" solvent until it becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.[1]
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the co-solvent mixture (or just the "poor" solvent) for washing the crystals.
Data Summary and Visualization
Solvent Selection Guide
The following table provides a starting point for solvent selection for the recrystallization of this compound. Empirical testing is always recommended.
| Solvent System | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | May be a poor solvent even when hot due to the trifluoromethyl group. |
| Ethanol | High | 78 | A good starting point for polar compounds. |
| Isopropanol | Medium-High | 82 | Another good option for polar compounds. |
| Acetone | Medium-High | 56 | Often a good solvent, but its low boiling point can lead to rapid evaporation. |
| Ethyl Acetate | Medium | 77 | A known "good" solvent for co-solvent recrystallization.[1] |
| Toluene | Low | 111 | Likely a poor solvent for this polar compound. |
| Hexanes/Heptanes | Low | ~69 | Good as a "poor" solvent in a co-solvent system. |
| Petroleum Ether | Low | 30-60 | A known "poor" solvent for co-solvent recrystallization.[1] |
Experimental Workflow Diagram
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
References
Technical Support Center: Column Chromatography Protocols for 6-(Trifluoromethyl)pyridin-2-ol Purification
Welcome to the technical support guide for the purification of 6-(Trifluoromethyl)pyridin-2-ol. This document provides field-proven insights, detailed protocols, and troubleshooting advice tailored for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high-purity results consistently.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound via column chromatography?
A1: The primary challenge stems from the molecule's dual chemical nature. The pyridine nitrogen is weakly basic, while the hydroxyl group at the 2-position makes it acidic (pKa ≈ 11), existing in tautomeric equilibrium with its pyridinone form. This amphoteric character can lead to strong interactions with the stationary phase, particularly the acidic silanol groups on standard silica gel, resulting in peak tailing, poor resolution, and sometimes irreversible adsorption. The trifluoromethyl group also significantly influences the molecule's electron density and lipophilicity.[1]
Q2: What are the most common impurities I might encounter?
A2: Impurities largely depend on the synthetic route. A common synthesis involves the hydrolysis of 2-chloro-6-(trifluoromethyl)pyridine.[2] Therefore, key impurities may include:
-
Unreacted 2-chloro-6-(trifluoromethyl)pyridine: This is a less polar impurity that will elute earlier than the desired product.
-
Starting materials from upstream steps: Depending on the synthesis of the chloro-precursor, other constitutional isomers or related by-products could be present.[3][4]
-
Degradation products: Pyridinols can be sensitive to strong acids or bases, and prolonged exposure to silica gel can sometimes cause degradation.[1]
Q3: What is a good starting point for developing a column chromatography method for this compound?
A3: A prudent starting point is to use silica gel as the stationary phase and a solvent system of moderate polarity, such as a mixture of hexane and ethyl acetate.[1] Begin by developing a separation on a Thin Layer Chromatography (TLC) plate. Aim for an Rf value of ~0.25-0.35 for the product in the chosen solvent system. A typical starting gradient for the column could be from 10% to 50% ethyl acetate in hexane. The trifluoromethyl group can increase the lipophilicity of the molecule, so a lower percentage of polar solvent may be required compared to unsubstituted pyridin-2-ol.[1]
Q4: Can I use reversed-phase chromatography for this purification?
A4: Yes, reversed-phase (e.g., C18 silica) chromatography is a viable alternative, especially if normal-phase chromatography results in significant tailing or low recovery. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape by ensuring the pyridine nitrogen is consistently protonated.
Troubleshooting and Optimization Guide
This section addresses specific issues that may arise during purification, offering potential causes and solutions in a direct question-and-answer format.
Problem 1: My compound is streaking badly on the column, and the fractions are not clean.
-
Question: What causes severe peak tailing and how can I prevent it?
-
Answer: Tailing is a classic sign of strong, undesirable interactions between your compound and the stationary phase. For this compound, this is likely due to the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface.
Solutions:
-
Mobile Phase Modification: Add a small amount of a competitive base to your eluent to neutralize the active sites on the silica. Triethylamine (Et3N) at 0.1-1% (v/v) is a common choice. This will compete with your compound for binding to the silanol groups, resulting in a more symmetrical peak shape.
-
Use of Deactivated Silica: Employ a deactivated or "neutral" silica gel that has fewer accessible silanol groups.
-
Switch to a Different Stationary Phase: Consider using neutral alumina or switching to a reversed-phase (C18) column if tailing persists.[1]
-
Problem 2: I am experiencing very low recovery of my compound after the column.
-
Question: Why am I losing most of my product on the column, and how can I improve the yield?
-
Answer: Low recovery often indicates that your compound is either irreversibly binding to the silica gel or decomposing during the purification process.[1]
Solutions:
-
Minimize Contact Time: The longer the compound is on the column, the greater the chance for loss. Use flash chromatography with applied pressure to speed up the elution.[5]
-
Assess Stability: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots or significant streaking that wasn't there initially, your compound may be unstable on silica.
-
Use a Milder Stationary Phase: As mentioned, neutral alumina or a polymer-based stationary phase can be less harsh than silica gel.[6]
-
Dry Loading: If your compound is loaded in a solvent that is too polar (like dichloromethane or methanol), it can disrupt the top of the column bed and cause channeling and poor separation, which can be misinterpreted as low recovery.[7] Consider dry loading the sample by adsorbing it onto a small amount of silica gel first.
-
Problem 3: The separation between my product and a key impurity is very poor.
-
Question: My product and an impurity are co-eluting. How can I improve the resolution?
-
Answer: Poor resolution means the selectivity of your chromatographic system is insufficient.
Solutions:
-
Optimize the Solvent System: This is the most critical parameter. Test different solvent combinations using TLC. For example, if you are using Hexane/Ethyl Acetate, try switching to Dichloromethane/Methanol or Hexane/Acetone. A change in solvent can alter the interactions and improve separation.
-
Use a Finer Mesh Silica Gel: Higher-resolution "flash" silica (e.g., 230-400 mesh) provides a greater surface area and more theoretical plates, leading to better separation.[5]
-
Run a Shallow Gradient: Instead of a steep increase in polarity, use a very slow, shallow gradient around the elution point of your compound. For example, if your compound elutes at ~30% EtOAc, try running a gradient from 20% to 40% EtOAc over many column volumes.
-
Systematic Troubleshooting Workflow
The following diagram illustrates a logical approach to diagnosing and solving column chromatography issues.
Caption: A systematic workflow for troubleshooting common column chromatography problems.
Detailed Experimental Protocol: Flash Column Chromatography
This protocol provides a self-validating workflow for the purification of gram-scale quantities of crude this compound.
Step 1: TLC Method Development
Before packing the column, determine the optimal mobile phase.
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on at least three different TLC plates.
-
Develop the plates in solvent systems of varying polarity. Good starting systems include:
-
20% Ethyl Acetate (EtOAc) in Hexane
-
30% Ethyl Acetate (EtOAc) in Hexane
-
10% Methanol (MeOH) in Dichloromethane (DCM)
-
-
Visualize the spots using a UV lamp (254 nm). Identify the spot corresponding to your product.
-
Goal: Find a solvent system where the product has an Rf of 0.25-0.35 and is well-separated from major impurities. If tailing is observed, add 0.5% triethylamine to the solvent system and repeat.
Step 2: Column Preparation
-
Select Column and Silica: For 1g of crude material, a 40g silica gel cartridge or a glass column with a diameter of ~4 cm is appropriate. Use silica gel with a particle size of 40-63 µm (230-400 mesh).[5]
-
Slurry Packing:
-
In a beaker, mix the required amount of silica gel (~40g) with the initial, low-polarity solvent (e.g., 10% EtOAc in Hexane).
-
Pour the resulting slurry into the column.
-
Use gentle air pressure or a pump to pack the bed firmly and remove any air bubbles. Ensure the final bed is flat and stable.
-
Drain the excess solvent until it is level with the top of the silica bed.
-
Step 3: Sample Loading
Choose one of the following methods. Dry loading is often preferred for polar compounds.[7]
-
Wet Loading:
-
Dissolve the crude product (~1g) in the minimum amount of DCM or the mobile phase.
-
Carefully pipette the solution onto the top of the silica bed, taking care not to disturb the surface.[7]
-
Allow the sample to absorb completely into the silica.
-
-
Dry Loading:
-
Dissolve the crude product (~1g) in a volatile solvent (e.g., DCM or acetone).
-
Add 2-3g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[7]
-
Carefully add this powder to the top of the packed column.
-
Gently add a thin layer of sand on top to prevent disturbance.
-
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Begin elution using a gradient solvent system. Apply positive pressure (flash chromatography) to maintain a steady flow rate.
-
Collect fractions in test tubes or vials. The fraction size should be appropriate for the column size (e.g., 10-20 mL fractions for a 40g column).
-
Monitor the Elution: Spot every few fractions on a TLC plate to track the separation and identify which fractions contain the pure product.
Data Presentation: Example Elution Gradient
This table outlines a typical gradient for purifying 1g of crude product on a 40g silica column.
| Step | Column Volumes (CV) | % Ethyl Acetate in Hexane | Description |
| 1 | 2 CV | 10% | Equilibrate column and elute non-polar impurities. |
| 2 | 10 CV | 10% → 40% (Linear Gradient) | Elute the product. The exact gradient depends on TLC results. |
| 3 | 2 CV | 80% | Flush the column of highly polar impurities. |
Step 5: Product Isolation
-
Combine the fractions that contain the pure product, as determined by TLC.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid or oil under high vacuum to remove residual solvent.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR, LC-MS, or melting point.
Purification Workflow Diagram
Caption: A comprehensive workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1 [chemicalbook.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Side reactions to avoid during the synthesis of 6-(Trifluoromethyl)pyridin-2-ol
Welcome to the technical support center for the synthesis of 6-(Trifluoromethyl)pyridin-2-ol (CAS 34486-06-1). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable synthetic intermediate. Drawing from established protocols and mechanistic principles, we provide in-depth troubleshooting advice to help you optimize your reaction outcomes, improve yield, and ensure the highest purity of your target compound.
Introduction to Synthetic Strategies
The synthesis of this compound is predominantly achieved through two robust and scalable routes. The choice of pathway often depends on the availability of starting materials, scale, and specific equipment capabilities. Each route, however, presents a unique set of potential side reactions that must be carefully managed.
-
Route A: Hydrolysis of 2-Halo-6-(trifluoromethyl)pyridine: A common and direct approach involving the nucleophilic aromatic substitution of a halogen (typically F or Cl) with a hydroxide source.
-
Route B: Cyclocondensation of a Trifluoromethyl Building Block: A convergent synthesis that constructs the pyridone ring from acyclic precursors, most notably using (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO).
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios for each synthetic pathway.
FAQ & Troubleshooting Guide: Route A - Hydrolysis
This pathway involves the conversion of a 2-halo-6-(trifluoromethyl)pyridine precursor to the final product. The primary challenge is achieving complete conversion without initiating degradation of the starting material or product.
Diagram: Hydrolysis Pathway and Key Side Reaction
Below is a diagram illustrating the desired hydrolysis reaction and the most common side reaction: incomplete conversion.
Caption: Workflow for the hydrolysis of 2-halo-6-(trifluoromethyl)pyridine.
Question 1: My hydrolysis of 2-chloro-6-(trifluoromethyl)pyridine is stalled or incomplete. How can I drive it to completion?
Answer: This is the most frequently encountered issue, particularly with the less reactive 2-chloro precursor. The electron-withdrawing trifluoromethyl group deactivates the pyridine ring towards nucleophilic substitution, making the hydrolysis challenging compared to other pyridyl systems.
Causality: Simple reflux with aqueous sodium hydroxide at atmospheric pressure is often insufficient to achieve full conversion of 2-chloro-6-(trifluoromethyl)pyridine.[1][2] The C-Cl bond at the 2-position is strong, and overcoming the activation energy requires more forcing conditions.
Troubleshooting & Preventative Measures:
-
Increase Reaction Temperature: The rate of hydrolysis is highly temperature-dependent. For the 2-chloro substrate, temperatures of at least 140-160 °C are often required.[2] This necessitates the use of a sealed reaction vessel (e.g., a Parr reactor or a sealed tube) to reach temperatures above the boiling point of the aqueous solution, which generates autogenous pressure (typically 4-5 bar).[1]
-
Use a More Reactive Substrate: If feasible, start with 2-fluoro-6-(trifluoromethyl)pyridine. The C-F bond is more polarized and fluoride is a better leaving group in this context, making the substrate significantly more susceptible to nucleophilic attack. Hydrolysis of the fluoro analogue can often be achieved at lower temperatures (e.g., 100-130 °C) at atmospheric pressure.[1]
-
Choice of Base: Potassium hydroxide (KOH) is generally more effective than sodium hydroxide (NaOH) for this transformation.[2] Ensure at least two molar equivalents of the base are used to drive the reaction to completion.
-
Phase-Transfer Catalysis (Advanced): For reactions that are sensitive to very high temperatures, the use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide in a biphasic system can facilitate the transport of the hydroxide nucleophile into the organic phase, potentially allowing for lower reaction temperatures.
| Parameter | Standard Conditions (Often Incomplete) | Recommended Conditions for Full Conversion |
| Substrate | 2-Chloro-6-(trifluoromethyl)pyridine | 2-Chloro- or 2-Fluoro-6-(trifluoromethyl)pyridine |
| Temperature | ~100 °C (Atmospheric Reflux) | For Chloro: 150-160 °C |
| For Fluoro: 100-130 °C | ||
| Pressure | Atmospheric | For Chloro: Autogenous (4-5 bar in sealed vessel) |
| For Fluoro: Atmospheric | ||
| Base | NaOH | KOH (≥ 2.2 equivalents) |
Question 2: I'm observing a significant amount of dark, tarry byproduct, and my product isolation is difficult. What's causing this?
Answer: The formation of dark, polymeric, or tarry substances is typically a result of decomposition under overly harsh reaction conditions, especially when using solid base or extending reaction times at very high temperatures.
Causality: While the this compound product is relatively stable, the combination of strong alkali and high heat can promote side reactions. One patent notes that treatment with solid base leads to the product being obtained in an "unacceptable physical form."[2] This suggests that high local concentrations of base can initiate polymerization or degradation pathways.
Troubleshooting & Preventative Measures:
-
Avoid Solid Bases: Use an aqueous solution of NaOH or KOH (typically 10-50% w/v) instead of solid pellets to ensure a homogeneous reaction mixture and avoid localized "hot spots" of high basicity.[2]
-
Optimize Reaction Time: Monitor the reaction progress by GC or LC-MS. Once the starting material is consumed, proceed with workup. Prolonged heating after completion can lead to product degradation.
-
Inert Atmosphere: While not always necessary, running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that may contribute to color formation.
-
Purification Strategy: If tar is formed, a filtration through a plug of Celite® or silica gel after the initial workup can help remove insoluble polymeric material before final purification by crystallization or chromatography.
Question 3: Is there a risk of hydrolyzing the trifluoromethyl group to a carboxylic acid?
Answer: The trifluoromethyl group on an aromatic ring is exceptionally stable to hydrolysis under most conditions used for this synthesis. However, under extremely forcing acidic or basic conditions, this side reaction is mechanistically possible, yielding 6-carboxy-pyridin-2-ol.
Causality: The C-F bonds in a CF₃ group are very strong. Hydrolysis requires protonation of the fluorine atoms (under acidic conditions) or nucleophilic attack by hydroxide (under basic conditions).[3] For electron-deficient rings like pyridine, the CF₃ group is quite robust. Significant hydrolysis typically requires superacidic conditions (e.g., fuming H₂SO₄) or very prolonged exposure to high-temperature alkali.[3][4]
Troubleshooting & Preventative Measures:
-
Avoid Extreme Conditions: This side reaction is a strong indicator that the reaction conditions are too harsh. Adhere to the recommended temperature and time profiles (e.g., 150-160 °C for the chloro-substrate).[2]
-
Control Acidification: During workup, avoid boiling the product in strong acid for extended periods. Acidify the cold (0-10 °C) aqueous solution of the pyridin-2-olate salt to precipitate the product.
-
Analytical Confirmation: If this side product is suspected, it can be readily identified by LC-MS, as it will have a different molecular weight (M+H⁺ = 154) compared to the desired product (M+H⁺ = 164).
FAQ & Troubleshooting Guide: Route B - Cyclocondensation
This synthetic route builds the pyridone ring from the acyclic building block (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) and a nitrogen source, typically ammonia. The key challenges involve ensuring complete and correct cyclization.
Diagram: Cyclocondensation Pathway and Potential Side Reactions
This diagram shows the intended reaction cascade and points where side reactions can occur.
Caption: Cyclocondensation pathway for this compound synthesis.
Question 4: My cyclocondensation reaction gives a low yield and a complex mixture of products. What are the likely side reactions?
Answer: Low yields in this synthesis are often due to incomplete cyclization of the intermediate or competing side reactions of the highly reactive ETFBO starting material.
Causality: The synthesis proceeds via a two-step sequence: (1) A Michael (conjugate) addition of ammonia to the ETFBO double bond to form an enaminone intermediate, followed by (2) an intramolecular cyclization/condensation to form the pyridone ring.[5] Side reactions can occur at either stage.
Potential Side Reactions & Solutions:
-
Incomplete Cyclization (Acyclic Enaminone Impurity):
-
Problem: The enaminone intermediate, 4-amino-1,1,1-trifluorobut-3-en-2-one, is formed but fails to cyclize. This can happen if the reaction temperature is too low or the reaction time is too short.
-
Solution: Ensure adequate thermal energy is provided after the initial Michael addition. Refluxing in a suitable solvent (e.g., ethanol) is common. The cyclization step is an intramolecular condensation that expels water, which is favored at higher temperatures.
-
-
Self-Condensation/Polymerization:
-
Problem: ETFBO is an α,β-unsaturated ketone (an enone) and can act as both a Michael donor (if deprotonated at the C-2 position) and acceptor.[6][7] Under strongly basic conditions, it can potentially self-condense or polymerize. Similarly, the enaminone intermediate can also participate in undesired intermolecular reactions.
-
Solution: Maintain careful control over stoichiometry and base concentration. Use a moderate base or simply ammonia itself as the nitrogen source and catalyst. Avoid strong, non-nucleophilic bases (e.g., DBU, NaH) which can promote self-condensation over the desired reaction with ammonia.
-
-
1,2-Addition to Carbonyl:
-
Problem: While less common with soft nucleophiles like ammonia, it is mechanistically possible for the nucleophile to attack the carbonyl carbon (1,2-addition) instead of the β-carbon of the double bond (1,4-addition). This leads to a dead-end carbinolamine intermediate that does not lead to the desired pyridone.
-
Solution: This is generally not an issue with ammonia but could be a concern if other, "harder" nucleophiles are present as impurities. Using a clean source of ammonia (e.g., ammonium hydroxide or bubbling ammonia gas) in a protic solvent like ethanol favors the desired 1,4-addition pathway.
-
Experimental Protocol: Cyclocondensation of ETFBO with Ammonia
The following is a representative protocol based on principles of the Guareschi-Thorpe reaction and cyclocondensations with ETFBO.[5]
-
To a solution of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) (1.0 eq) in ethanol, add aqueous ammonium hydroxide (2.0-3.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material and intermediate are consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.
-
Acidify the residue with aqueous HCl (e.g., 2 M) to a pH of 2-3.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization (e.g., from an ethanol/water mixture).
References
- 1. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
Stability issues of 6-(Trifluoromethyl)pyridin-2-ol under reaction conditions
Technical Support Center: 6-(Trifluoromethyl)pyridin-2-ol
Welcome to the technical support center for this compound (CAS 34486-06-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile building block. The unique electronic properties conferred by the trifluoromethyl group can influence the reactivity and stability of the pyridin-2-ol system, requiring careful consideration of reaction conditions.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Question 1: My reaction mixture containing this compound is turning dark brown or black upon addition of a strong base (e.g., NaH, LDA, or BuLi). What is happening and how can I prevent it?
Answer:
The darkening of the reaction mixture is a common indicator of decomposition. This compound, like other pyridinols, exists in a tautomeric equilibrium with its pyridone form. The trifluoromethyl group is a potent electron-withdrawing group, which increases the acidity of the N-H proton in the pyridone tautomer and the O-H proton in the pyridinol tautomer.
Causality: Upon the addition of a strong, non-nucleophilic base, deprotonation occurs to form a resonance-stabilized anion. While this is often the desired outcome for subsequent reactions (e.g., alkylation or acylation), the resulting anion can be unstable under certain conditions, particularly at elevated temperatures or in the presence of excess base. The high electron density on the ring can make it susceptible to oxidative decomposition or other side reactions, leading to the formation of polymeric or tar-like substances.
Recommended Solutions:
-
Choice of Base: Opt for a milder base if your reaction allows. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., DBU, DIPEA) can be effective for many transformations without causing significant degradation.
-
Temperature Control: Perform the deprotonation at low temperatures (e.g., -78 °C to 0 °C) to minimize decomposition. Add the base slowly to control any exotherm.
-
Order of Addition: Add the base to a cooled solution of the pyridinol and your electrophile, if the electrophile is stable to the base. This "in situ" trapping of the anion can prevent it from decomposing.
-
Solvent Choice: Use an appropriate aprotic solvent. Ethereal solvents like THF or dioxane are generally suitable. Avoid protic solvents which can interfere with the base.
Question 2: I am attempting an O-alkylation (e.g., Williamson ether synthesis) on this compound, but I am observing a significant amount of N-alkylation product. How can I improve the O-selectivity?
Answer:
The issue of O- versus N-alkylation is a classic problem in pyridin-2-ol chemistry, dictated by the principle of hard and soft acids and bases (HSAB). The tautomeric equilibrium between the pyridinol and pyridone forms presents two nucleophilic sites: the oxygen and the nitrogen.
Causality: The ambident nature of the pyridinolate anion means it can react at either the oxygen or the nitrogen. The outcome is influenced by several factors:
-
Counter-ion: The nature of the cation from the base can influence the site of alkylation.
-
Electrophile: Hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor the softer nitrogen atom.
-
Solvent: The solvent can affect the dissociation of the ion pair and the solvation of the nucleophilic centers.
Recommended Solutions:
-
Optimize the Base and Solvent System: To favor O-alkylation, use a base with a large, soft cation like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. The cesium effect is known to promote O-alkylation.
-
Choice of Electrophile: If possible, use a harder electrophile. For example, using a sulfate (e.g., dimethyl sulfate) might favor O-methylation over an iodide (e.g., methyl iodide).
-
Protecting Group Strategy: If direct alkylation proves unselective, consider a protection-deprotection strategy. For instance, you could protect the nitrogen, perform the O-alkylation, and then deprotect the nitrogen.
Frequently Asked Questions (FAQs)
Q1: What is the predominant tautomeric form of this compound?
A1: In the solid state and in most common solvents, this compound predominantly exists as the 6-(Trifluoromethyl)pyridin-2(1H)-one tautomer.[2] The strong electron-withdrawing effect of the trifluoromethyl group favors the pyridone form. This is important to consider when planning reactions, as the reactivity will be that of a lactam rather than a phenol-like aromatic alcohol.
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It should be kept away from strong oxidizing agents and acidic substances.[2] While generally stable, some sources suggest it may be light-sensitive, so storage in an amber bottle is advisable.[3]
Q3: Is this compound stable to acidic conditions?
A3: The stability in acidic conditions depends on the strength of the acid and the temperature. The pyridine nitrogen can be protonated under strongly acidic conditions. While generally stable to mild aqueous acids, prolonged exposure to strong, hot acids could potentially lead to hydrolysis of the trifluoromethyl group, although this is a harsh condition. Always perform a small-scale test to check for stability under your specific reaction conditions.
Q4: What are the expected decomposition products upon heating?
A4: Thermal decomposition at high temperatures may produce hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride (HF).[4][5] It is crucial to handle this compound with appropriate personal protective equipment and to be aware of the potential for the release of toxic fumes in the event of a fire.[4][5]
Summary of Stability and Handling Parameters
| Parameter | Recommendation / Data | Source(s) |
| Appearance | White to off-white or light yellow solid powder | [1][2] |
| Tautomeric Form | Predominantly the pyridone form in solid state and solution | [2] |
| Storage | Cool, dry, well-ventilated area, away from light and incompatible substances | [2][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids | [2][4][6] |
| Thermal Decomposition | May produce CO, CO₂, NOx, and HF upon combustion | [4][5] |
| pH Sensitivity | Unstable with strong bases; handle with care in strong acids | - |
Visual Troubleshooting Guide
Below is a diagram illustrating the key tautomeric equilibrium and the competing N- vs. O-alkylation pathways, which are central to many of the stability and reactivity issues encountered with this compound.
Caption: Tautomerism and competing reaction pathways of this compound.
References
- 1. 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF) [huimengchem.cn]
- 2. Page loading... [wap.guidechem.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. synquestlabs.com [synquestlabs.com]
Technical Support Center: Purification of 6-(Trifluoromethyl)pyridin-2-ol
Welcome to the technical support center for the purification of 6-(Trifluoromethyl)pyridin-2-ol (CAS: 34486-06-1). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this critical building block with the high purity required for downstream applications. We will address common issues through a series of frequently asked questions and detailed troubleshooting scenarios, grounding our advice in established chemical principles and field-proven methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of your crude product is intrinsically linked to its synthesis route. The most prevalent industrial synthesis involves the hydrolysis of a 2-halo-6-(trifluoromethyl)pyridine precursor.[1]
Therefore, you can anticipate the following classes of impurities:
-
Unreacted Starting Materials: The most common impurities are residual 2-fluoro-6-(trifluoromethyl)pyridine or 2-chloro-6-(trifluoromethyl)pyridine.[1] These are less polar than the desired pyridinol product.
-
Reaction Byproducts: Incomplete hydrolysis or side reactions can lead to the formation of various byproducts. While specific byproducts depend heavily on reaction conditions, isomeric impurities can sometimes form.
-
Residual Solvents: Solvents used in the reaction and initial workup (e.g., t-butanol, ethyl acetate, water) may be present.[2]
-
Inorganic Salts: Salts such as potassium chloride or potassium fluoride are formed during the hydrolysis and are typically removed with an aqueous wash.[1]
Q2: What is the general purification strategy for this compound?
A multi-tiered approach is generally most effective. The strategy begins with removing bulk, easily separable impurities and progresses to fine purification.
-
Aqueous Workup: After synthesis, an initial acid-base extraction is crucial. The reaction mixture is typically acidified to precipitate the product, which can then be filtered.[1] This process effectively removes inorganic salts and water-soluble impurities.
-
Primary Purification: The choice between recrystallization and chromatography depends on the impurity profile and the required scale.
-
Recrystallization is ideal for removing small amounts of impurities from a solid that is already relatively pure. It is highly scalable and cost-effective.
-
Column Chromatography is the method of choice for complex mixtures with multiple components or when impurities have similar polarity to the product.[3]
-
-
Final Drying: Thoroughly drying the purified product under vacuum is essential to remove residual solvents.
Q3: How do I choose between Recrystallization and Column Chromatography?
This decision should be based on a preliminary analysis of your crude material, typically by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The following diagram and table provide a decision-making framework.
Caption: Decision workflow for selecting a purification method.
| Feature | Recrystallization | Column Chromatography |
| Best For | Removing minor impurities from a mostly pure solid. | Separating complex mixtures or closely related impurities. |
| Scalability | Excellent; easily scaled to kilograms. | More difficult and costly to scale up. |
| Solvent Usage | Moderate to high, but solvent can often be recycled. | Very high; solvent recycling is less common. |
| Time | Can be faster for large scales. | Often time-consuming, especially for large columns. |
| Purity | Can achieve very high purity if the correct solvent is used. | High purity is achievable with optimized conditions.[4] |
Q4: What analytical methods are recommended for assessing the final purity?
A combination of methods provides the most comprehensive assessment:
-
¹H and ¹⁹F NMR: Provides structural confirmation and detects proton- or fluorine-containing impurities.
-
GC-MS: Ideal for identifying volatile impurities like residual starting materials or solvents.[5]
-
HPLC: Excellent for quantifying non-volatile impurities and assessing overall purity.
-
Melting Point: A sharp melting point range close to the literature value (124-126 °C) indicates high purity.[6] Impurities typically broaden and depress the melting point range.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Recrystallization Issues
Q: My product has "oiled out" instead of crystallizing. What should I do?
Cause: This common problem occurs when the solution becomes supersaturated at a temperature above the melting point of the solid in that specific solvent system, or when impurities inhibit crystal lattice formation.[4]
Solutions:
-
Re-heat and Add More Solvent: Heat the solution until the oil fully redissolves, then add slightly more of the primary solvent to reduce the saturation level. Allow it to cool more slowly.
-
Induce Crystallization: If the solution is cool and remains an oil, try scratching the inside of the flask with a glass rod at the liquid-air interface. This creates microscopic imperfections that can serve as nucleation sites.
-
Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.
-
Lower the Cooling Temperature: Place the flask in an ice bath or freezer, but only after it has cooled to room temperature to encourage slower crystal growth.
-
Re-evaluate Your Solvent System: The polarity of your solvent system may be too high. Try adding a non-polar "anti-solvent" dropwise to the cooled, dissolved product until turbidity persists. A common and effective system for this compound is ethyl acetate/petroleum ether.[2]
Q: My recovery after recrystallization is very low. How can I improve it?
Cause: Low recovery is typically due to using too much solvent, washing the collected crystals with room-temperature solvent, or premature crystallization during a hot filtration step.
Solutions:
-
Use Minimal Hot Solvent: During the dissolution step, add the hot solvent in small portions, waiting for it to boil between additions, until the solid just dissolves.[7] This ensures the solution is saturated.
-
Wash with Ice-Cold Solvent: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered mother liquor without dissolving the product.
-
Recover a Second Crop: The mother liquor (the filtrate) still contains a significant amount of dissolved product. Concentrate the mother liquor by boiling off some solvent and cool it again to obtain a second, though likely less pure, crop of crystals.
-
Prevent Premature Crystallization: If you are performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.
Column Chromatography Issues
Q: My compound is streaking or tailing on the TLC plate and column. Why?
Cause: this compound is a pyridinol, which means it is acidic and can interact strongly with the slightly acidic silica gel. This strong interaction can lead to poor separation and band broadening (streaking).
Solutions:
-
Modify the Eluent: Add a small amount (0.5-1%) of a polar, acidic modifier like acetic acid to the mobile phase. This will protonate the silica surface and the compound, reducing the strong ionic interactions and leading to sharper bands.
-
Use a Different Stationary Phase: If modifying the eluent doesn't work, consider switching to a less acidic stationary phase like neutral alumina.
-
Check for Overloading: Ensure you are not loading too much crude material onto your column or TLC plate. Overloading is a common cause of tailing.
Q: I'm struggling to separate an impurity that co-elutes with my product. What are my options?
Cause: The impurity has a polarity very similar to your desired product in the chosen solvent system.[4]
Solutions:
-
Optimize the Solvent System: Systematically screen different solvent systems. Try changing the components entirely (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol) rather than just adjusting the ratio. A different solvent can alter the specific interactions with the stationary phase, potentially resolving the compounds.
-
Try a Different Stationary Phase: If optimizing the mobile phase fails, change the stationary phase. Switching from normal-phase silica to reverse-phase (C18) silica is a powerful technique, as it separates compounds based on different principles (hydrophobicity rather than polarity).[4]
-
Employ a Multi-Step Strategy: Consider a different purification technique to remove the problematic impurity first. For example, if the impurity is significantly more or less acidic, an acid-base extraction could remove it before you proceed to chromatography.
Detailed Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System
This protocol is adapted from established procedures and is effective for crude material that is >85% pure.[2]
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (e.g., start with 5-10 mL) while heating on a hot plate until the solid fully dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Re-heat the mixture to boiling for a few minutes. Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.
-
Crystallization: To the hot, clear solution, slowly add warm petroleum ether (a non-polar anti-solvent) dropwise with swirling until the solution becomes faintly cloudy (turbid). Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small portion of ice-cold petroleum ether.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol is a general guideline for purifying complex mixtures on a research scale.
-
TLC Analysis: First, determine an optimal solvent system using TLC. A good system will give your product an Rf (retention factor) of approximately 0.2-0.4 and show good separation from impurities. A common starting point is a mixture of Hexane and Ethyl Acetate.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane/Ethyl Acetate). Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Begin eluting the column with the starting solvent system. Gradually increase the polarity of the eluent (e.g., move from 9:1 to 4:1 Hexane/Ethyl Acetate) to move the compounds down the column. This is known as a gradient elution.[4]
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1 [chemicalbook.com]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous determination of chlorpyrifos and 3,5,6-trichloro-2-pyridinol in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Trifluoromethyl-pyridin-2-ol [oakwoodchemical.com]
- 7. m.youtube.com [m.youtube.com]
Navigating the Challenges of 6-(Trifluoromethyl)pyridin-2-ol: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 6-(Trifluoromethyl)pyridin-2-ol reactions. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with a deeper understanding of the "why" behind the experimental steps. This resource addresses common challenges encountered when working with this versatile but sometimes temperamental building block. We will explore its unique reactivity, delve into the intricacies of its tautomeric nature, and provide actionable troubleshooting strategies to ensure your reactions are successful and reproducible.
Understanding the Core Chemistry: The Tautomeric Equilibrium
A foundational concept to grasp when working with this compound is its existence in a tautomeric equilibrium between the pyridin-2-ol and pyridin-2-one forms. This equilibrium is influenced by factors such as solvent polarity, pH, and temperature, which in turn dictates its reactivity as a nucleophile. The electron-withdrawing trifluoromethyl group significantly impacts the electron density of the pyridine ring, influencing the position of this equilibrium and the compound's overall reactivity.[1]
Caption: Tautomeric equilibrium of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My N-alkylation or O-alkylation reaction is giving me a mixture of products or a low yield. What's going on?
This is one of the most common challenges and directly relates to the tautomeric nature of this compound. The outcome of your alkylation is a delicate balance between reaction conditions that favor either N- or O-attack.
Core Principles:
-
N-Alkylation: Generally favored under conditions that promote the pyridin-2-one tautomer.
-
O-Alkylation: Generally favored under conditions that promote the pyridin-2-ol tautomer.
Troubleshooting Strategies:
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Mixture of N- and O-alkylation products | Ambiguous reaction conditions that do not strongly favor one tautomer over the other. | For N-alkylation: Use a strong, non-nucleophilic base like NaH or KHMDS in an aprotic solvent (e.g., THF, DMF).For O-alkylation: Consider a milder base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (e.g., acetonitrile, acetone).[2][3][4][5] | Strong bases will deprotonate the nitrogen of the more abundant pyridin-2-one tautomer, leading to N-alkylation. Milder bases and polar solvents can favor the pyridin-2-ol form, leading to O-alkylation. |
| Low Yield | Poor solubility of the starting material or the base. The electron-withdrawing CF₃ group can reduce the nucleophilicity of the pyridone. | Increase the reaction temperature moderately (e.g., 40-60 °C). Ensure your solvent is anhydrous. Consider a phase-transfer catalyst for reactions with inorganic bases. | Increased temperature can overcome activation energy barriers. Water can quench the base and hydrolyze the alkylating agent. A phase-transfer catalyst can help bring the base into the organic phase. |
| Side Product Formation | The alkylating agent is not reactive enough, leading to decomposition at higher temperatures. | If using an alkyl halide, consider converting it to a more reactive species like an alkyl iodide in situ (Finkelstein reaction) or using an alkyl tosylate/mesylate. | Iodides and sulfonates are better leaving groups than bromides or chlorides, allowing for milder reaction conditions. |
Experimental Protocol: Selective N-Alkylation
-
Preparation: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF or THF.
-
Deprotonation: Cool the mixture to 0 °C and add NaH (1.1 eq) portion-wise. Stir for 30 minutes at 0 °C.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Carefully quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
FAQ 2: I'm attempting a Mitsunobu reaction for O-alkylation, but it's failing or giving a poor yield. How can I troubleshoot this?
The Mitsunobu reaction is a powerful tool for O-alkylation, but its success with pyridinols can be sensitive to the pKa of the nucleophile.[6]
Core Principles:
The Mitsunobu reaction involves the activation of an alcohol with a phosphine and an azodicarboxylate (like DEAD or DIAD) to facilitate nucleophilic attack by a pronucleophile.[6][7] The pKa of the pronucleophile is a critical factor for successful reaction.[8]
Troubleshooting Flowchart:
Caption: A decision-making flowchart for troubleshooting Mitsunobu reactions.
Key Considerations:
-
Reagent Purity: The Mitsunobu reaction is highly sensitive to water. Ensure all reagents and solvents are anhydrous.
-
Order of Addition: Typically, the pyridinol, alcohol, and triphenylphosphine are mixed in an anhydrous solvent before the slow, dropwise addition of the azodicarboxylate at a reduced temperature (e.g., 0 °C).
-
Side Products: A common issue is the formation of triphenylphosphine oxide and the reduced azodicarboxylate, which can complicate purification. Using polymer-supported triphenylphosphine (PS-PPh₃) or modified azodicarboxylates can simplify workup.[7]
FAQ 3: My Buchwald-Hartwig amination or Suzuki cross-coupling reaction is not working. What factors should I consider?
Palladium-catalyzed cross-coupling reactions are powerful C-N and C-C bond-forming reactions. However, their success with trifluoromethyl-substituted pyridines can be challenging.
Core Principles:
These reactions involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[9][10] The electron-withdrawing nature of the trifluoromethyl group can affect the oxidative addition step and the overall electron density of the pyridine ring.
Troubleshooting Guide for Cross-Coupling Reactions:
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| No Reaction or Low Conversion | Catalyst/Ligand Incompatibility: The chosen palladium source and ligand may not be suitable for this specific substrate. | Screen different generations of Buchwald-Hartwig or Suzuki ligands. For electron-deficient pyridines, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective.[11][12] | Bulky, electron-rich ligands promote the reductive elimination step and can stabilize the palladium catalyst, preventing decomposition. |
| Base Incompatibility: The base may not be strong enough or may be sterically hindered. | For Buchwald-Hartwig, consider stronger bases like LiHMDS or K₃PO₄. For Suzuki, ensure the base is appropriate for the boronic acid/ester being used (e.g., K₂CO₃, CsF). | The choice of base is critical for the transmetalation step and for maintaining the catalytic activity. | |
| Solvent Effects: The solvent may not be optimal for the reaction. | Anhydrous, degassed solvents are crucial. Toluene and dioxane are commonly used. Ensure proper degassing to prevent catalyst oxidation.[13] | Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. | |
| Homo-coupling of Boronic Acid (Suzuki) | Reaction Conditions: High temperatures or the presence of oxygen can promote homo-coupling. | Ensure the reaction is run under a strict inert atmosphere. Use degassed solvents. Optimize the reaction temperature; sometimes lower temperatures are more effective. | Homo-coupling is a common side reaction in Suzuki couplings, and minimizing oxygen and controlling the temperature can suppress it. |
| Dehalogenation of the Pyridine | Side Reaction: A competing reaction pathway where the halide is replaced by a hydrogen atom. | This can be influenced by the ligand and base. Screening different reaction conditions is the best approach to minimize this side reaction. | Beta-hydride elimination from an intermediate palladium species can lead to dehalogenation. |
General Protocol for a Buchwald-Hartwig Amination:
-
Preparation: To a glovebox or a flask under an inert atmosphere, add the 2-halo-6-(trifluoromethyl)pyridine (1.0 eq), the amine (1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. preprints.org [preprints.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 6-(Trifluoromethyl)pyridin-2-ol Synthesis
Welcome to the technical support center for the synthesis of 6-(Trifluoromethyl)pyridin-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. We will move beyond simple protocols to explore the causal relationships behind experimental choices, empowering you to troubleshoot and optimize your synthesis effectively. The focus is on the critical final step: the conversion of a 2-halo-6-(trifluoromethyl)pyridine precursor to the target pyridin-2-ol, a reaction heavily dependent on strategic catalyst selection.
Part 1: Frequently Asked Questions - Foundational Concepts
This section addresses the most common initial queries regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
A1: There are three principal strategies for constructing this molecule:
-
Hydrolysis of a 2-Halo Precursor: This is the most common and direct method, starting from commercially available 2-chloro- or 2-fluoro-6-(trifluoromethyl)pyridine. The core challenge, which this guide focuses on, is the catalytic C-O bond formation via nucleophilic aromatic substitution (SNAr) of the halide with a hydroxide source.[1][2]
-
Pyridine Ring Construction: This involves building the heterocyclic ring from acyclic precursors already containing the trifluoromethyl group. A notable example is the cyclocondensation of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with an appropriate nitrogen source.[3][4] This method is powerful for creating diverse analogs but can be more complex for this specific target.
-
Halogen Exchange followed by Hydrolysis: In some cases, the trifluoromethyl group is installed by fluorinating a trichloromethyl precursor using reagents like hydrogen fluoride over a metal halide catalyst (e.g., FeCl₃, FeF₂).[3][5] The resulting 2-halo-6-(trifluoromethyl)pyridine is then hydrolyzed as in the first strategy.
Q2: Why is catalyst selection the most critical parameter for optimizing the hydrolysis of 2-halo-6-(trifluoromethyl)pyridine?
A2: The pyridine ring is electron-deficient, which facilitates nucleophilic attack. However, the direct reaction with hydroxide sources like NaOH or KOH often requires harsh conditions (high temperatures and pressures), leading to byproduct formation and decomposition.[2] A catalyst provides an alternative, lower-energy reaction pathway, offering several key advantages:
-
Increased Reaction Rate: Allows for significantly lower temperatures and shorter reaction times.
-
Improved Yield & Purity: Minimizes thermal decomposition and side reactions.
-
Enhanced Functional Group Tolerance: Enables the synthesis of more complex derivatives without protecting groups.
-
Process Scalability & Safety: Avoids the need for superheated aqueous conditions in large-scale reactors.
The choice between different catalytic systems, primarily Palladium- vs. Copper-based, dictates the reaction's efficiency, cost, and robustness.
Part 2: Catalyst System Deep Dive & Selection Guide
The two dominant catalytic systems for this C-O bond formation are based on Palladium (Buchwald-Hartwig type couplings) and Copper (Ullmann condensations). The choice is not arbitrary and depends on substrate reactivity, cost, and scale.
A. Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig Amination Analogue)
Palladium catalysis is the modern workhorse for C-N and C-O cross-coupling reactions due to its high efficiency and mild reaction conditions.[6][7]
Q: When is a Palladium-based catalyst the superior choice?
A: Opt for a Palladium system when you require:
-
Mild Conditions: Reactions can often be run at temperatures from room temperature to ~110 °C.
-
High Throughput: Reaction times are typically shorter (1-24 hours).
-
Broad Substrate Scope: Palladium catalysts, especially with modern ligands, are highly tolerant of other functional groups.
-
Difficult Substrates: Particularly effective for less reactive aryl chlorides.
The mechanism proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) center, followed by association of the nucleophile (hydroxide) and reductive elimination to form the product and regenerate the Pd(0) catalyst.[8]
| Catalyst Precursor | Recommended Ligand | Typical Base | Solvent | Key Advantages & Considerations |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | Excellent for C-O coupling. Xantphos ligand is robust and promotes efficient reductive elimination.[7] |
| Pd(OAc)₂ | RuPhos, BrettPhos | K₂CO₃, LiHMDS | t-BuOH, Toluene | Utilizes highly active, sterically hindered phosphine ligands. Effective for challenging substrates. |
| [(CyPF-tBu)PdCl₂] | (Internal) | NaOtBu, K₂CO₃ | Dioxane, THF | An air-stable, pre-formed catalyst that simplifies reaction setup and improves reproducibility.[9] |
Materials:
-
2-Chloro-6-(trifluoromethyl)pyridine (1.0 equiv)
-
Pd₂(dba)₃ (0.01 equiv, 1 mol%)
-
Xantphos (0.02 equiv, 2 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv), finely ground and dried
-
Toluene (anhydrous)
-
Water (1.5 equiv)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-6-(trifluoromethyl)pyridine, K₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe, followed by degassed water.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
B. Copper-Catalyzed C-O Coupling (Ullmann Condensation)
The Ullmann reaction is the classic method for copper-promoted C-O bond formation.[10] While traditional protocols required stoichiometric copper and very high temperatures (>200 °C), modern variations use catalytic copper with specific ligands, allowing for milder conditions.[11][12]
Q: What are the primary advantages of a Copper-based system?
A: A Copper catalyst is often preferred for:
-
Cost-Effectiveness: Copper is significantly cheaper than palladium, making it highly attractive for large-scale industrial synthesis.
-
Simplicity: The ligands and precursors are often simpler and more readily available.
-
Robustness: Less sensitive to air and moisture compared to some Pd(0) systems.
The mechanism is believed to involve the formation of a copper(I) hydroxide or alkoxide species, which then reacts with the aryl halide.[10]
| Condition | Classic Ullmann Reaction | Modern Ligand-Assisted Ullmann |
| Copper Source | Copper powder, Cu₂O (stoichiometric) | CuI, Cu₂O, CuO-NPs (catalytic, 1-10 mol%) |
| Ligand | None | 1,10-Phenanthroline, L-Proline, Diamines |
| Temperature | 180-250 °C | 80-140 °C |
| Solvent | DMF, NMP, Nitrobenzene | Dioxane, Toluene, DMSO |
| Drawbacks | Harsh conditions, poor yields, difficult workup | Can still require higher temperatures than Pd systems |
Materials:
-
2-Chloro-6-(trifluoromethyl)pyridine (1.0 equiv)
-
Copper(I) Iodide (CuI, 0.05 equiv, 5 mol%)
-
1,10-Phenanthroline (0.10 equiv, 10 mol%)
-
Potassium Hydroxide (KOH, 2.5 equiv)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
Procedure:
-
To a reaction vessel, add CuI, 1,10-phenanthroline, and KOH.
-
Add 2-chloro-6-(trifluoromethyl)pyridine and anhydrous DMSO.
-
Seal the vessel and heat the mixture to 120-130 °C with efficient stirring.
-
Monitor the reaction for completion by TLC or LC-MS (typically 24-48 hours).
-
Cool the reaction to room temperature and carefully quench by pouring it into cold water.
-
Acidify the aqueous solution to pH ~5-6 with concentrated HCl. The product may precipitate.
-
Extract the aqueous phase multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product as required.
Visualization: Catalyst Selection Workflow
This diagram provides a logical framework for choosing the most appropriate catalytic system for your specific needs.
Caption: Catalyst selection decision tree based on cost and substrate.
Part 3: Troubleshooting Guide
Even with optimized protocols, challenges can arise. This section provides a logical approach to diagnosing and solving common issues.
Q1: My reaction shows very low or no conversion. What should I check first?
A1: Low conversion is the most common issue. Systematically investigate the following potential causes:
-
Catalyst Inactivity (Most Common Cause):
-
Palladium Systems: Pd(0) species are oxygen-sensitive. Ensure your reaction setup is truly inert. Use freshly opened, high-purity pre-catalysts and ligands. Degas your solvents thoroughly.
-
Copper Systems: While more robust, the purity of the copper source (e.g., CuI) is still important. Ensure it has not been excessively oxidized.
-
-
Reagent Purity & Stoichiometry:
-
Base: The base is critical. Ensure it is anhydrous and finely powdered for maximum surface area. An old or clumpy base will be ineffective. For Pd-catalysis, weak bases like K₂CO₃ can be slow; a stronger base like K₃PO₄ or NaOtBu may be needed.
-
Water: In Pd-catalyzed hydrolysis, the stoichiometry of water is important. Too little will limit the reaction, while too much can sometimes hinder catalyst performance.
-
Starting Material: Verify the purity of your 2-halo-6-(trifluoromethyl)pyridine. Impurities can sometimes poison the catalyst.
-
-
Temperature: Ensure your reaction is reaching the target temperature. Use an external thermometer to verify the oil bath or heating mantle temperature.
Q2: I am observing significant byproduct formation, primarily the de-halogenated starting material.
A2: The formation of 6-(trifluoromethyl)pyridine (hydrodehalogenation) is a known side reaction, especially in palladium catalysis.[6]
-
Causality: This occurs when a palladium-hydride species, formed from side reactions, intercepts the catalytic cycle and reduces the aryl halide instead of coupling it.
-
Solutions:
-
Change the Ligand: Bulkier, more electron-rich ligands (like RuPhos or BrettPhos) often form more stable catalytic complexes that are less prone to generating hydride species.
-
Scrutinize the Base: Some bases, particularly alkoxides in the presence of trace water or alcohols, can promote this side reaction. Consider switching from NaOtBu to a carbonate or phosphate base.
-
Lower the Temperature: Hydrodehalogenation pathways can have a different activation energy than the desired C-O coupling. Running the reaction at the lowest possible temperature that still allows for reasonable conversion can suppress the byproduct.
-
Q3: The reaction starts well but stalls at ~50-70% conversion.
A3: Reaction stalling often points to catalyst decomposition or inhibition.
-
Causality: The active catalyst may not be stable for the entire reaction duration under the chosen conditions. Alternatively, a byproduct could be forming that inhibits the catalyst.
-
Solutions:
-
Add Fresh Catalyst/Ligand: In some cases, a second charge of the catalyst and/or ligand midway through the reaction can restart the conversion.
-
Increase Initial Catalyst Loading: While not ideal for cost, increasing the initial loading from 1 mol% to 2-3 mol% can sometimes be enough to drive the reaction to completion.
-
Change the Solvent: Solvents like dioxane or toluene are generally robust. If you are using THF, be aware that it can degrade at higher temperatures and may not be the best choice for long, heated reactions.
-
Visualization: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the cause of low reaction yield.
References
- 1. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1 [chemicalbook.com]
- 2. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalysed Synthesis and Transformation of Quinolones | MDPI [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 6-(Trifluoromethyl)pyridin-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Structural Duality: Pyridin-2-ol vs. Pyridin-2-one Tautomerism
A crucial aspect of the structure of 6-(Trifluoromethyl)pyridin-2-ol is its existence as a tautomeric equilibrium between the pyridin-2-ol and the pyridin-2(1H)-one forms. While the "ol" form has an aromatic pyridine ring with a hydroxyl group, the "one" form features a pyridinone ring with a carbonyl group. In most solvents and in the solid state, the equilibrium heavily favors the pyridin-2-one tautomer due to the aromaticity of the pyridinone ring and the strength of the carbon-oxygen double bond. Spectroscopic analysis will therefore primarily reflect the structure of the pyridin-2-one tautomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound derivatives. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of the molecule's connectivity and electronic environment.
¹H NMR Spectroscopy
¹H NMR provides information on the number of different types of protons and their neighboring atoms. For 6-(Trifluoromethyl)pyridin-2(1H)-one, the spectrum is expected to show distinct signals for the protons on the pyridine ring and the N-H proton.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.
-
Acquire the spectrum at a standard temperature, typically 298 K (25 °C).
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm or CHCl₃ at δ 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule. Due to the presence of the trifluoromethyl group, C-F coupling will be observed, which can be a valuable diagnostic tool.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Acquire the spectrum on the same spectrometer used for ¹H NMR.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H coupling.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm or CDCl₃ at δ 77.16 ppm).
-
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that is essential for confirming the presence and electronic environment of the trifluoromethyl group.
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: The same sample can be used.
-
Instrument Setup:
-
The spectrometer must be equipped with a fluorine probe or be tunable to the fluorine frequency.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
The chemical shift range for ¹⁹F is much larger than for ¹H, so a wider spectral width is necessary.
-
A common external reference is CFCl₃ (δ 0 ppm).
-
-
Data Processing: Process the data as with other NMR experiments.
Table 1: Typical NMR Data for 6-(Trifluoromethyl)pyridin-2(1H)-one
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~12.5 | br s | - | N-H |
| ~7.5 | t | ~8 | H-4 | |
| ~6.5 | d | ~8 | H-5 | |
| ~6.3 | d | ~8 | H-3 | |
| ¹³C | ~160 | s | - | C=O (C-2) |
| ~145 | q | JCF ≈ 35 | C-6 | |
| ~140 | s | - | C-4 | |
| ~120 | q | JCF ≈ 275 | CF₃ | |
| ~110 | s | - | C-5 | |
| ~105 | s | - | C-3 | |
| ¹⁹F | ~ -68 | s | - | CF₃ |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Coupling constants are also approximate.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. For this compound, electrospray ionization (ESI) is a suitable "soft" ionization technique that typically yields the protonated molecule, [M+H]⁺.
Expected Fragmentation Pattern
Under electron ionization (EI) or collision-induced dissociation (CID) in tandem MS, the pyridin-2-one ring is expected to undergo characteristic fragmentation. The molecular ion would be observed at m/z 163. Common fragmentation pathways may include the loss of CO, CF₃, or other small neutral molecules.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µM) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Instrument Setup:
-
Use a mass spectrometer equipped with an ESI source.
-
Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to maximize the signal of the ion of interest.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule ([C₆H₄F₃NO + H]⁺ at m/z 164.03).
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural insights.
-
X-ray Crystallography: The Definitive Structure in the Solid State
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.[1][2] For this compound, this technique would definitively confirm the pyridin-2-one tautomer in the crystalline form.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable crystal (typically 0.1-0.3 mm in each dimension) on a goniometer head.
-
Data Collection:
-
Use a single-crystal X-ray diffractometer.
-
Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate structure.[2]
-
Table 2: Comparison of Analytical Techniques for Structural Confirmation
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity, electronic environment of atoms, tautomeric form in solution. | Non-destructive, provides rich structural detail, good for dynamic studies. | Requires relatively large sample amounts, can be complex to interpret. |
| Mass Spectrometry | Molecular weight, elemental composition (with high resolution), fragmentation patterns. | High sensitivity, small sample requirement, can be coupled with chromatography. | Provides limited connectivity information, "soft" ionization may not induce fragmentation. |
| X-ray Crystallography | Unambiguous 3D structure in the solid state, bond lengths and angles, packing. | Provides definitive structural proof. | Requires suitable single crystals, structure may differ from solution phase. |
Conclusion: A Synergistic Approach
While each of these techniques provides invaluable information, a combination of all three is the gold standard for the complete and unambiguous structural confirmation of this compound derivatives. NMR spectroscopy elucidates the structure in solution, mass spectrometry confirms the molecular weight and provides fragmentation clues, and X-ray crystallography gives a definitive picture of the solid-state structure. By employing these methods in a complementary fashion, researchers can have the utmost confidence in the structure of these important molecules, paving the way for further development in medicinal and agricultural chemistry.
References
A Comparative Guide to the Bioactivity of 6-(Trifluoromethyl)pyridin-2-ol and 6-(Trifluoromethyl)pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone for enhancing pharmacological properties. The trifluoromethyl group (–CF₃), in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and modulate the electronic character of a molecule, often leading to enhanced biological activity.[1][2][3] Pyridine derivatives, being a prevalent motif in numerous bioactive compounds, are frequently functionalized with this group to explore novel therapeutic agents.[4]
Physicochemical Properties: The Foundation of Bioactivity
The seemingly subtle shift of the hydroxyl group from the 2- to the 3-position on the pyridine ring can significantly alter the molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.
| Property | 6-(Trifluoromethyl)pyridin-2-ol | 6-(Trifluoromethyl)pyridin-3-ol | Predicted Impact of Isomeric Position |
| Molecular Formula | C₆H₄F₃NO | C₆H₄F₃NO | Identical |
| Molecular Weight | 163.10 g/mol [5] | 163.10 g/mol [2] | Identical |
| Hydrogen Bonding | Potential for both H-bond donation (OH) and acceptance (N, O, F) | Potential for both H-bond donation (OH) and acceptance (N, O, F) | The relative positioning of the OH and N atoms influences intramolecular vs. intermolecular hydrogen bonding, which can affect solubility and target binding. |
| Acidity (pKa) | The pyridin-2-ol exists in tautomeric equilibrium with its pyridin-2(1H)-one form. The proximity of the electron-withdrawing CF₃ group is expected to increase the acidity of the N-H proton in the pyridone tautomer. | The hydroxyl group is further from the ring nitrogen. Its acidity will be influenced by the CF₃ group's electron-withdrawing effect through the aromatic system. | Differences in pKa will affect the ionization state at physiological pH, influencing solubility, membrane permeability, and the nature of interactions with biological targets. |
| Lipophilicity (logP) | Likely to have a different logP value due to the influence of tautomerism and intramolecular interactions. | The position of the polar hydroxyl group relative to the lipophilic trifluoromethyl group will determine the overall logP. | Variations in logP are critical for absorption, distribution, metabolism, and excretion (ADME) properties. The enhanced lipophilicity imparted by the trifluoromethyl group is a known strategy to improve a drug's ability to cross biological membranes.[1] |
Comparative Bioactivity: A-Structure-Activity Relationship (SAR) Perspective
In the absence of direct comparative data, we can infer potential bioactivities by examining the structural features of each isomer and the known activities of similar compounds. The trifluoromethylpyridine scaffold is a key component in a variety of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and androgen receptor modulators.[6][7]
This compound: This isomer exists in a tautomeric equilibrium with 6-(trifluoromethyl)pyridin-2(1H)-one. This pyridone structure is a known pharmacophore that can mimic the hydrogen bonding patterns of nucleic acid bases and can be crucial for binding to the ATP-binding site of kinases. The proximity of the trifluoromethyl group to the nitrogen atom can influence the electronic distribution and steric profile of this region, potentially leading to selective interactions with specific protein targets.
6-(Trifluoromethyl)pyridin-3-ol: In this isomer, the hydroxyl group is a more distinct phenolic moiety. This arrangement allows for different hydrogen bonding interactions with target proteins compared to the 2-ol isomer. The hydroxyl group in the meta-position relative to the trifluoromethyl group may act as a key hydrogen bond donor or acceptor, while the trifluoromethyl group can engage in hydrophobic or other non-covalent interactions within a binding pocket. Derivatives of 6-(trifluoromethyl)pyridin-3-ol have been investigated as intermediates in the synthesis of lipoprotein-associated phospholipase A2 inhibitors, suggesting a potential role in cardiovascular disease research.[8]
The differential positioning of the hydroxyl and trifluoromethyl groups creates distinct electronic and steric environments, which is a fundamental principle in structure-activity relationship (SAR) studies.[9][10] This will likely lead to different biological targets and potencies for each isomer.
Figure 1: A conceptual diagram illustrating the potential differing bioactivity pathways of the two isomers based on their key structural features.
Experimental Protocols for Comparative Bioactivity Assessment
To empirically determine and compare the bioactivities of this compound and 6-(Trifluoromethyl)pyridin-3-ol, a systematic screening approach is recommended. Below are detailed, step-by-step methodologies for key assays.
In Vitro Kinase Inhibition Assay
Given that pyridone structures are common in kinase inhibitors, this assay is a logical starting point.[11]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each isomer against a panel of protein kinases.
Materials:
-
Kinase of interest (e.g., a panel of representative kinases from different families)
-
Substrate for the kinase (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (specific to the kinase)
-
Test compounds (this compound and 6-(Trifluoromethyl)pyridin-3-ol) dissolved in DMSO
-
Positive control inhibitor
-
Microplate reader capable of detecting the assay signal (e.g., luminescence, fluorescence, or radioactivity)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and a known inhibitor (positive control) in DMSO. A typical starting concentration range is 100 µM to 1 nM.
-
Assay Plate Setup: In a 96- or 384-well plate, add the kinase, substrate, and assay buffer.
-
Compound Addition: Add the diluted test compounds, positive control, and a DMSO vehicle control to the appropriate wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time.
-
Reaction Termination and Detection: Stop the reaction and measure the remaining kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production via a luminescent signal).[1][12][13][14]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Figure 2: A streamlined workflow for the in vitro kinase inhibition assay.
Cell Viability (MTT) Assay
This assay provides a broader screen for cytotoxic or anti-proliferative effects against various cell lines.[15][16][17][18]
Objective: To determine the concentration of each isomer that inhibits cell growth by 50% (GI₅₀) in a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., a panel representing different tissue origins)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add the medium containing the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ value.
Conclusion and Future Directions
While a definitive comparison of the bioactivity of this compound and 6-(Trifluoromethyl)pyridin-3-ol is hampered by a lack of direct comparative studies, a rational analysis based on SAR principles suggests that these isomers likely possess distinct biological profiles. The pyridin-2-ol isomer, with its pyridone tautomer, presents as a promising scaffold for kinase inhibition. The pyridin-3-ol isomer offers a different spatial arrangement of hydrogen bonding groups that may be favorable for other enzyme or receptor targets.
The experimental protocols provided in this guide offer a clear and robust framework for researchers to empirically investigate and compare the bioactivities of these and other novel trifluoromethylpyridine derivatives. Such studies are essential to unlock the full therapeutic potential of this important class of heterocyclic compounds. It is strongly recommended that future research efforts focus on a systematic comparison of these isomers against a broad panel of biological targets to elucidate their specific mechanisms of action and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-(trifluoromethyl)pyridin-3-ol [allbiopharm.com]
- 3. Solid forms of 2-methyl-1-[(4-[6-(trifluoromethyl)pyridin-2-yl]-6-{[2-(trifluoromethyl)pyridin-4-yl]amino}-1,3,5-triazin-2-yl) amino]propan-2-ol - Patent US-12215094-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reliable Target Prediction of Bioactive Molecules Based on Chemical Similarity Without Employing Statistical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Trifluoromethyl-pyridin-2-ol [oakwoodchemical.com]
- 6. Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases - Google Patents [patents.google.com]
- 8. 6-(TRIFLUOROMETHYL)PYRIDIN-3-OL Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. benchchem.com [benchchem.com]
- 12. In vitro kinase assay [protocols.io]
- 13. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
A Comparative Spectroscopic Guide to the Structural Validation of 6-(Trifluoromethyl)pyridin-2-ol
In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. For researchers working with trifluoromethyl-substituted heterocycles, a class of compounds with significant therapeutic and industrial potential, this validation is of paramount importance. This guide provides an in-depth comparative analysis of the spectroscopic techniques required to validate the structure of 6-(Trifluoromethyl)pyridin-2-ol, a molecule of interest in medicinal chemistry.
This document moves beyond a simple recitation of methods. It is designed to provide a framework for critical thinking in structural elucidation, emphasizing the "why" behind experimental choices and the interpretation of the resulting data. We will explore the key spectroscopic signatures of this compound and compare them with those of the structurally analogous 6-methylpyridin-2-ol to highlight the profound influence of the trifluoromethyl group on the molecule's spectral properties. A crucial aspect of this analysis is the consideration of the tautomeric equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms, a phenomenon common to 2-hydroxypyridines.
The Tautomeric Challenge: Pyridinol vs. Pyridone
Before delving into the spectroscopic data, it is essential to address the tautomerism inherent to 2-hydroxypyridine derivatives. This compound can exist in equilibrium with its keto tautomer, 6-(Trifluoromethyl)pyridin-2(1H)-one. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. Spectroscopic analysis, therefore, provides a snapshot of the predominant tautomeric form under the specific experimental conditions.
Caption: Tautomeric equilibrium of this compound.
A Multi-faceted Spectroscopic Approach
A comprehensive structural validation relies on the convergence of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. For this compound, the core techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Caption: Experimental workflow for spectroscopic validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule, as well as insights into the electronic environment of other NMR-active nuclei like ¹⁹F.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Expected ¹H NMR Data:
| Compound | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | 6.3 - 6.5 | d | ~8-9 |
| H-4 | 7.4 - 7.6 | t | ~8-9 | |
| H-5 | 6.5 - 6.7 | d | ~8-9 | |
| OH/NH | 10.0 - 13.0 | br s | - | |
| 6-Methylpyridin-2-ol [1] | H-3 | 6.0 - 6.2 | d | ~7-8 |
| H-4 | 7.3 - 7.5 | t | ~7-8 | |
| H-5 | 6.3 - 6.5 | d | ~7-8 | |
| CH₃ | 2.2 - 2.4 | s | - | |
| OH/NH | 11.0 - 12.0 | br s | - |
The strong electron-withdrawing effect of the trifluoromethyl group in this compound is expected to deshield the adjacent ring protons, causing them to appear at a lower field (higher ppm) compared to the methyl-substituted analogue. The broad singlet for the OH/NH proton is characteristic of the pyridinol/pyridone tautomerism and its position can be highly dependent on solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Expected ¹³C NMR Data:
| Compound | Carbon | Expected Chemical Shift (δ, ppm) |
| This compound | C-2 (C-OH/C=O) | 160 - 165 |
| C-3 | 105 - 110 | |
| C-4 | 138 - 142 | |
| C-5 | 115 - 120 | |
| C-6 (C-CF₃) | 145 - 150 (q, ²JCF ≈ 35 Hz) | |
| CF₃ | 120 - 125 (q, ¹JCF ≈ 275 Hz) | |
| 6-Methylpyridin-2-ol [2][3] | C-2 (C-OH/C=O) | 163 - 166 |
| C-3 | 103 - 106 | |
| C-4 | 137 - 140 | |
| C-5 | 118 - 121 | |
| C-6 (C-CH₃) | 150 - 153 | |
| CH₃ | 18 - 22 |
A key feature in the ¹³C NMR spectrum of this compound will be the splitting of the C-6 and CF₃ signals into quartets due to coupling with the three fluorine atoms. The one-bond carbon-fluorine coupling constant (¹JCF) is typically large, while the two-bond coupling (²JCF) to the ring carbon is smaller.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms.
Expected ¹⁹F NMR Data:
| Compound | Fluorine | Expected Chemical Shift (δ, ppm) | Multiplicity |
| This compound | -CF₃ | -60 to -70 | s |
The ¹⁹F NMR spectrum is expected to show a single sharp singlet in the characteristic region for a trifluoromethyl group attached to an aromatic ring. The chemical shift can be influenced by the solvent and the tautomeric form present.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected FT-IR Data:
| Compound | Functional Group | Expected Wavenumber (cm⁻¹) |
| This compound | O-H/N-H stretch (H-bonded) | 3200 - 2500 (broad) |
| C=O stretch (pyridone form) | 1650 - 1680 | |
| C=C/C=N stretch (aromatic) | 1600 - 1450 | |
| C-F stretch | 1350 - 1100 (strong, multiple bands) | |
| 6-Methylpyridin-2-ol [1] | O-H/N-H stretch (H-bonded) | 3200 - 2500 (broad) |
| C=O stretch (pyridone form) | 1640 - 1670 | |
| C=C/C=N stretch (aromatic) | 1600 - 1470 | |
| C-H stretch (methyl) | 2980 - 2850 |
The presence of a broad absorption in the 3200-2500 cm⁻¹ region and a strong carbonyl (C=O) absorption around 1650 cm⁻¹ would strongly suggest that the pyridone tautomer is the major form in the solid state. The most distinguishing feature for this compound will be the very strong and complex absorptions in the 1350-1100 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation.
Expected Mass Spectrometry Data:
| Compound | Ion | Expected m/z |
| This compound | [M]⁺ | 163.03 |
| [M-CF₃]⁺ | 94.04 | |
| [M-CO]⁺ | 135.03 | |
| 6-Methylpyridin-2-ol [1] | [M]⁺ | 109.05 |
| [M-CH₃]⁺ | 94.04 | |
| [M-CO]⁺ | 81.06 |
In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) at m/z 163 for this compound would confirm its molecular formula. A characteristic fragmentation would be the loss of a trifluoromethyl radical to give a peak at m/z 94. This fragmentation pattern would be significantly different from that of 6-methylpyridin-2-ol, which would show a loss of a methyl radical.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. Use an appropriate spectral width to cover the expected chemical shift range for the trifluoromethyl group.
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range to detect the molecular ion and key fragment ions.
Conclusion
The structural validation of this compound requires a synergistic application of multiple spectroscopic techniques. By comparing the expected data with that of a structurally similar compound, 6-methylpyridin-2-ol, the profound electronic influence of the trifluoromethyl group becomes evident across all spectroscopic methods. The characteristic quartets in the ¹³C NMR spectrum, the unique chemical shift in the ¹⁹F NMR spectrum, the strong C-F stretching vibrations in the FT-IR spectrum, and the distinct fragmentation pattern in the mass spectrum all serve as critical fingerprints for the unambiguous identification of this important heterocyclic compound. This guide provides the foundational knowledge and experimental framework for researchers to confidently and rigorously confirm the structure of this compound and related molecules.
References
A Senior Application Scientist's Guide to the Structural Analysis of 6-(Trifluoromethyl)pyridin-2-ol Derivatives: A Comparative Crystallographic Perspective
Introduction: The Strategic Importance of the 6-(Trifluoromethyl)pyridin-2-ol Scaffold
To the researchers, scientists, and drug development professionals at the forefront of innovation, the selection of a core chemical scaffold is a decision of paramount importance. The this compound moiety and its derivatives represent a class of compounds with significant and growing interest in both agrochemical and pharmaceutical development.[1][2] The strategic placement of a trifluoromethyl (-CF3) group on the pyridin-2-one core dramatically alters the molecule's physicochemical properties. This group enhances lipophilicity, improves metabolic stability, and can profoundly influence binding affinity to biological targets.[3]
However, these molecular-level advantages can only be fully exploited when the solid-state properties of the compound are thoroughly understood. Polymorphism, solubility, and stability are not governed by the molecule in isolation, but by the intricate network of intermolecular interactions that dictate its crystal packing. X-ray crystallography remains the gold standard for elucidating this three-dimensional architecture, providing an unambiguous map of the atomic positions and the forces that govern the crystalline state.[4]
This guide provides a comparative framework for understanding the X-ray crystallography of this important scaffold. Due to the limited publicly available crystallographic data on a homologous series of this compound derivatives, we will first establish a predictive model for the parent compound based on fundamental principles of crystal engineering. We will then compare this model to the experimentally determined structure of a foundational analogue, 2-pyridone, to highlight the profound influence of the -CF3 substituent. Finally, we will provide robust, field-proven protocols for the synthesis, crystallization, and structural analysis of these compounds, empowering research teams to generate the critical data needed for their development programs.
Part 1: The Prototypical System: Predicting the Solid-State Architecture of this compound
The this compound molecule exists in a tautomeric equilibrium with its 6-(trifluoromethyl)pyridin-2(1H)-one form. In the solid state, spectroscopic and crystallographic evidence from countless analogues confirms that the pyridone tautomer is overwhelmingly favored.[3][5] This preference is the first critical piece of information for predicting its crystal structure.
The Primary Supramolecular Synthon: The Pyridone Homodimer
The defining feature of 2-pyridone derivatives in the crystalline state is their propensity to form a robust, centrosymmetric homodimer via a pair of N-H···O hydrogen bonds.[6] This interaction creates a characteristic ring motif that is described by the graph-set notation R²₂(8). This synthon is exceptionally stable and is conserved across a vast range of substituted pyridones, acting as the primary organizing force in the crystal lattice. We can confidently predict that the 6-(trifluoromethyl)pyridin-2(1H)-one will adopt this dimeric structure as its core building block.
Secondary Interactions: The Directive Influence of the Trifluoromethyl Group
While the N-H···O dimer sets the primary structure, the -CF3 group orchestrates the finer details of the crystal packing. Its strong electronegativity and steric bulk introduce a secondary set of weaker, yet highly directional, intermolecular interactions that determine the overall three-dimensional assembly.
-
Hydrogen Bonds Involving Fluorine: The polarized C-H bonds of the pyridone ring can act as weak hydrogen bond donors to the highly electronegative fluorine atoms of a neighboring molecule's -CF3 group (C-H···F-C). These interactions, though weaker than the primary N-H···O bonds, are numerous and play a crucial role in stabilizing the lattice.
-
Halogen-Halogen Contacts: Close F···F contacts between adjacent -CF3 groups are also anticipated. These interactions are driven by dipole-dipole effects and contribute to the overall cohesive energy of the crystal.
-
Modified π-π Stacking: The electron-withdrawing nature of the -CF3 group polarizes the π-system of the pyridone ring. This influences how the aromatic rings stack on top of one another, often favoring offset or "slipped" stacking arrangements to minimize electrostatic repulsion and maximize favorable quadrupole interactions.
These combined interactions dictate the final crystal packing, influencing key macroscopic properties like crystal morphology, density, and melting point.
Table 1: Predicted Crystallographic Parameters for a Prototypical 6-(Trifluoromethyl)pyridin-2(1H)-one Derivative
(Note: This table presents hypothetical, yet realistic, data based on known structures of analogous compounds for predictive and comparative purposes.)
| Parameter | Predicted Value / Type | Rationale & Significance |
| Crystal System | Monoclinic or Orthorhombic | These systems are highly common for organic molecules of this symmetry and allow for efficient packing of the predicted hydrogen-bonded dimers. |
| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are expected due to the high probability of forming centrosymmetric N-H···O dimers. |
| Z (Molecules/Unit Cell) | 4 (for P2₁/c) or 2 (for P-1) | Represents the number of molecules within the fundamental repeating unit of the crystal. |
| Key Intermolecular Forces | Primary: N-H···O Hydrogen Bond (Dimer) | Forms the robust R²₂(8) supramolecular homosynthon, the principal building block of the crystal structure.[6] |
| Secondary: C-H···F, F···F, π-π stacking | These weaker interactions, directed by the -CF3 group, will govern the three-dimensional arrangement of the primary dimers, influencing polymorphism and stability. | |
| Density | ~1.6 - 1.8 g/cm³ | The presence of heavy fluorine atoms and likely efficient packing would lead to a relatively high crystal density compared to the non-fluorinated analogue. |
Part 2: A Comparative Case Study: The Experimental Structure of 2-Pyridone
To understand the impact of the 6-trifluoromethyl group, it is invaluable to compare our predicted model to the experimentally determined crystal structure of the parent scaffold, 2-pyridone. The structure of 2-pyridone provides a baseline, revealing the inherent packing preferences of the core ring system in the absence of a powerful directing group like -CF3.
An Unexpected Packing Motif: The Catenated Helix
Contrary to many of its substituted derivatives, the crystal structure of unsubstituted 2-pyridone does not feature the expected dimeric motif. Instead, the molecules are linked by single N-H···O hydrogen bonds to form infinite helical chains that propagate through the crystal.[5][7] This demonstrates a critical principle in crystal engineering: the final observed structure is the result of a delicate balance of competing interactions, and even seemingly minor changes (like the addition of a substituent) can tip this balance in favor of a completely different supramolecular arrangement.
Table 2: Experimental Crystallographic Data for 2-Pyridone
(Data derived from the Cambridge Structural Database, CCDC Number: 132036)[8]
| Parameter | Experimental Value | Reference |
| Crystal System | Orthorhombic | [8] |
| Space Group | Pna2₁ | [8] |
| Z (Molecules/Unit Cell) | 4 | [8] |
| Key Intermolecular Forces | N-H···O Hydrogen Bond (Helical Chain) | The absence of substituents allows for the formation of a simple, repeating catenated chain, a less common but energetically favorable motif for the unsubstituted core.[5][7] |
| Density | 1.33 g/cm³ | Significantly lower than the predicted density for the fluorinated analogue, reflecting the absence of heavy atoms and potentially less compact packing. |
Comparative Analysis: Why the Difference Matters
The comparison between the helical chain of 2-pyridone and the predicted dimer of its 6-CF3 derivative is striking. It powerfully illustrates the role of the substituent as a "crystal engineering control element."
-
Synthon Robustness: The -CF3 group, through its steric and electronic influence, appears to favor the formation of the more compact and highly stable R²₂(8) dimeric synthon over the extended helical chain.
-
Packing Efficiency: The predicted density of the 6-CF3 derivative is substantially higher, suggesting that the dimer, along with secondary C-H···F interactions, allows for a more space-efficient packing arrangement.
-
Property Implications: This fundamental difference in packing will have direct consequences on physical properties. The strong, discrete dimers in the 6-CF3 derivative might lead to different dissolution kinetics and mechanical properties compared to the interlinked helical chains of pure 2-pyridone. For drug development, such differences are critical and can impact everything from formulation to bioavailability.
Part 3: Experimental Workflow for Structural Elucidation
The following protocols provide a comprehensive workflow for the synthesis, crystallization, and structural determination of this compound derivatives. These methods are based on established literature procedures and best practices in synthetic and crystallographic chemistry.
Diagram 1: Overall Experimental Workflow
Caption: Workflow from synthesis to final structural analysis.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methodologies for the hydrolysis of halopyridines.[9]
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-fluoro-6-(trifluoromethyl)pyridine (1.0 eq).
-
Reagent Addition: Add an aqueous solution of an alkali metal hydroxide, such as potassium hydroxide (2.0-3.0 eq, in a 10-50% w/v solution). The use of an aqueous solution is critical for the hydrolysis reaction.
-
Reaction: Heat the reaction mixture to a temperature between 90°C and 130°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-8 hours).
-
Workup - Acidification: Cool the reaction mixture to room temperature, then further cool in an ice bath to 5-15°C. Carefully acidify the mixture to a pH of ~4-5 using concentrated hydrochloric acid. This step must be done at a controlled temperature (e.g., 35-45°C) to ensure precipitation of the product without decomposition.
-
Isolation: The product, 2-hydroxy-6-trifluoromethylpyridine, will precipitate as a solid. Collect the solid by vacuum filtration.
-
Purification: Wash the crude solid with cold water and dry under vacuum. For X-ray quality material, the product must be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).
Protocol 2: Single Crystal Growth
-
Solvent Selection (Causality): The key to successful crystallization is finding a solvent system in which the compound has moderate solubility. High solubility prevents crystallization, while very low solubility hinders the transport of molecules to the growing crystal face. Screen a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, and mixtures with anti-solvents like hexanes or water).
-
Method: Slow Evaporation (Self-Validating System): a. Prepare a nearly saturated solution of the purified compound in a chosen solvent (e.g., ethyl acetate) in a clean vial. b. Loosely cap the vial or cover it with parafilm perforated with a few pinholes. c. Place the vial in a vibration-free environment (e.g., a desiccator or a quiet corner of a fume hood). d. Allow the solvent to evaporate slowly over several days to weeks. The slow process is critical as it allows molecules to deposit onto the crystal lattice in an ordered fashion, minimizing defects.
-
Crystal Harvesting: Once well-formed, optically clear crystals are observed, carefully remove them from the solution using a spatula or loop and dry them on filter paper.
Protocol 3: X-ray Data Collection and Analysis
-
Crystal Mounting: Select a high-quality single crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible cracks. Mount the crystal on a cryoloop using a suitable oil (e.g., Paratone-N).
-
Data Collection: Mount the crystal on a single-crystal X-ray diffractometer. A stream of cold nitrogen (typically 100 K) is used to flash-cool the crystal, which minimizes thermal motion and protects it from radiation damage. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Structure Solution: The collected diffraction pattern is used to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods (solving the "phase problem").
-
Structure Refinement: The atomic model is refined against the experimental data using a full-matrix least-squares technique. This iterative process adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction intensities.
-
Validation: The final structural model is validated using software tools like CHECKCIF to ensure it is chemically sensible and accurately represents the data. The final data is typically deposited in a crystallographic database like the CCDC.
Part 4: Implications for Rational Drug Design
A definitive crystal structure is more than an academic curiosity; it is a critical asset in drug development.
-
Polymorph Identification: The this compound scaffold, with its potential for multiple hydrogen bonding and other weak interactions, is a prime candidate for polymorphism—the ability to exist in multiple crystal forms. Each polymorph is, in effect, a different solid-state material with unique properties (solubility, stability, melting point). X-ray crystallography is the only technique that can unambiguously identify and characterize different polymorphs, which is a regulatory requirement and essential for intellectual property protection.[4]
-
Structure-Property Relationships: By comparing the crystal structures of different derivatives (e.g., with additional substituents), researchers can establish clear structure-property relationships. For example, one can correlate specific hydrogen bonding networks with improved thermal stability or link a particular packing motif to desired dissolution characteristics.
-
Informing Formulation: Knowledge of the crystal habit and mechanical properties, which are derived from the underlying crystal structure, can guide formulation scientists in developing robust and manufacturable drug products.
Diagram 2: Key Intermolecular Interactions
Caption: Predicted N-H···O dimer and secondary C-H···F interaction.
Conclusion
While a comprehensive comparative database for the crystal structures of this compound derivatives is yet to be established in the public domain, the principles of crystal engineering provide a powerful predictive framework. The robust N-H···O pyridone homodimer is the anticipated primary organizing synthon, with the -CF3 group introducing a rich variety of secondary interactions that fine-tune the crystal packing. By contrasting this predictive model with the known helical structure of unsubstituted 2-pyridone, we gain a profound appreciation for the substituent's role in directing supramolecular assembly. The detailed experimental protocols provided herein offer a clear pathway for researchers to elucidate the precise solid-state structures of their target compounds, generating the essential data required to accelerate the transition from molecular design to innovative, real-world applications.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 6. Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wikiwand.com [wikiwand.com]
- 8. 2-Pyridone | C5H5NO | CID 8871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
Comparative study of different synthesis routes for 6-(Trifluoromethyl)pyridin-2-ol
An In-depth Guide for Researchers and Process Chemists
Introduction: The Significance of 6-(Trifluoromethyl)pyridin-2-ol
This compound, and its tautomeric form 6-(trifluoromethyl)-2-pyridone, is a pivotal intermediate in the synthesis of a wide array of high-value compounds, particularly in the agrochemical and pharmaceutical industries. The incorporation of the trifluoromethyl group (–CF3) into the pyridone scaffold imparts unique physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and altered receptor-binding affinities. These attributes have led to its use in the development of herbicides, fungicides, and various therapeutic agents. Given its industrial importance, the development of efficient, scalable, and economically viable synthetic routes is a subject of considerable interest. This guide provides a comparative study of the most prominent synthetic routes to this compound, offering an objective analysis of their respective strengths and weaknesses, supported by experimental data and mechanistic insights.
Comparative Overview of Synthetic Routes
Three primary synthetic strategies for the construction of the this compound core have been extensively investigated: the Trifluoroacetic Anhydride (TFAA) route, the β-Keto Ester route, and the Cyclocondensation route employing a trifluoromethylated building block. The choice of a particular route is often dictated by factors such as raw material availability, scalability, overall yield, and purity requirements.
| Synthetic Route | Key Starting Materials | Overall Yield | Scalability | Key Advantages | Key Disadvantages |
| TFAA Route | Trifluoroacetic anhydride, Alkyl vinyl ether, Cyanoacetamide | Good to Excellent | Commercially Proven (kg to ton scale)[1] | High purity product (>99.5%) without separate purification, Good yields and productivity.[1] | Involves a challenging decarboxylation step at high temperatures. |
| β-Keto Ester Route | Ethyl 4,4,4-trifluoroacetoacetate, Cyanoacetamide | Poor to Moderate | Difficult | Readily available starting materials. | Poor yields at multiple stages, significant scale-up challenges.[1] |
| Cyclocondensation Route | (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, Malononitrile/Cyanoacetamide | Good | Potentially scalable | Utilizes a versatile trifluoromethyl building block.[2] | May require the synthesis of the specialized enone starting material. |
Route 1: The Trifluoroacetic Anhydride (TFAA) Route: A Commercially Viable Pathway
This four-stage approach has been successfully scaled up to the multi-hundred kilogram scale, demonstrating its robustness and commercial viability. The synthesis culminates in a challenging but high-yielding decarboxylation step.[1]
Reaction Scheme & Mechanism
The TFAA route involves the initial reaction of trifluoroacetic anhydride with an alkyl vinyl ether, followed by cyclization with cyanoacetamide to form a substituted nicotinic acid derivative. The final step is a thermal decarboxylation to yield the desired pyridone.
The key to this route is the controlled construction of the pyridine ring, incorporating the trifluoromethyl group from the outset. The final decarboxylation of 2-hydroxy-6-(trifluoromethyl)nicotinic acid is a critical and challenging transformation. The reaction proceeds via a concerted mechanism involving a cyclic transition state, where the carboxylic acid proton is transferred to the carbonyl oxygen, facilitating the elimination of carbon dioxide. The presence of the electron-withdrawing trifluoromethyl group can influence the electronic distribution within the ring and impact the energetics of this process.
Experimental Protocol
Stage 1-3: Synthesis of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid
A detailed, multi-step experimental protocol for the synthesis of the nicotinic acid intermediate from trifluoroacetic anhydride, an alkyl vinyl ether, and cyanoacetamide would be presented here, based on process chemistry literature. This would include specific reaction conditions, solvents, catalysts, and purification methods for each intermediate.
Stage 4: Decarboxylation of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid
-
Apparatus: A reaction vessel equipped with a mechanical stirrer, a thermometer, and a distillation setup is charged with 2-hydroxy-6-(trifluoromethyl)nicotinic acid.
-
Heating: The vessel is heated to 250 °C.
-
Reaction: The reaction mixture is maintained at this temperature for approximately 2.5 hours. During this time, the evolution of carbon dioxide is observed.
-
Work-up: After cooling to room temperature, the solidified product is obtained.
-
Purity and Yield: This process can afford this compound in approximately 80% yield with a purity exceeding 99.5% without the need for further purification.[1]
Causality and Optimization
The high temperature required for the decarboxylation is necessary to overcome the activation energy for the cleavage of the C-C bond. The reaction is driven by the entropically favorable release of gaseous carbon dioxide. The high purity of the final product obtained directly from the melt is a significant advantage for industrial-scale production, as it eliminates a costly and time-consuming purification step. The choice of a high-boiling solvent like quinoline can also be employed to facilitate the reaction at a controlled reflux temperature of 230 °C.[3]
Workflow Diagram
Figure 1. Workflow for the TFAA Route.
Route 2: The β-Keto Ester Route: A Challenging Precursor Approach
This route utilizes the readily available ethyl 4,4,4-trifluoroacetoacetate as the source of the trifluoromethyl group. While seemingly straightforward, this pathway is hampered by low yields and difficulties in scaling up, rendering it less attractive for commercial production.[1]
Reaction Scheme & Mechanism
The synthesis involves the condensation of ethyl 4,4,4-trifluoroacetoacetate with a suitable C2-N synthon, typically cyanoacetamide, to construct the pyridone ring. This is a variation of the Hantzsch pyridine synthesis.[4] The reaction proceeds through a series of condensation and cyclization steps. The initial Knoevenagel condensation between the β-keto ester and cyanoacetamide is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyridone ring.
Experimental Protocol
A detailed experimental protocol for the condensation of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide would be presented here. This would include information on catalysts (e.g., piperidine or other bases), solvents, reaction temperatures, and purification methods.
Causality and Challenges
The primary challenge in this route lies in controlling the multiple reactive sites and preventing the formation of side products, which contributes to the observed low yields. The electron-withdrawing nature of the trifluoromethyl group can affect the reactivity of the adjacent carbonyl group, potentially leading to undesired side reactions. The purification of the final product from a complex reaction mixture can also be problematic, especially at a larger scale. These factors collectively contribute to the difficulties encountered during scale-up.[1]
Logical Relationship Diagram
Figure 2. Challenges in the β-Keto Ester Route.
Route 3: The Cyclocondensation Route with a Trifluoromethylated Building Block
This approach utilizes a pre-formed trifluoromethylated building block, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, which undergoes cyclocondensation with a suitable partner like malononitrile or cyanoacetamide to form the pyridone ring. This method is employed in the synthesis of various agrochemicals.[2]
Reaction Scheme & Mechanism
The reaction involves the nucleophilic attack of the active methylene compound (e.g., the carbanion of malononitrile) on the β-carbon of the enone, followed by an intramolecular cyclization and elimination of ethanol to form the substituted pyridine ring. The regioselectivity of the cyclization is crucial for obtaining the desired 6-(trifluoromethyl) isomer.
Experimental Protocol
A detailed experimental protocol for the cyclocondensation of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with a suitable C2-N synthon would be presented here, including reaction conditions, catalysts, and work-up procedures.
Causality and Advantages
The use of a pre-functionalized trifluoromethyl building block offers a more direct and often cleaner route to the desired product. The reactivity of the enone is tailored for efficient cyclization. This method can offer good yields and may be amenable to scale-up, as demonstrated by its application in the synthesis of other complex molecules.[2] A potential drawback is the availability and cost of the starting enone, which may need to be synthesized in a separate step.
Reaction Pathway Diagram
Figure 3. Pathway of the Cyclocondensation Route.
Conclusion and Future Outlook
The synthesis of this compound presents a fascinating case study in process development, where multiple synthetic strategies have been explored to achieve the optimal balance of efficiency, scalability, and cost-effectiveness.
-
The TFAA route stands out as the most industrially proven method, delivering high yields and exceptional purity on a large scale. Its primary challenge, the high-temperature decarboxylation, has been successfully addressed in a manufacturing setting.
-
The β-Keto Ester route , despite its use of readily available starting materials, is plagued by low yields and scale-up issues, making it less favorable for commercial production.
-
The Cyclocondensation route offers a promising alternative, particularly if the trifluoromethylated building block is readily accessible. Its application in the synthesis of other complex molecules suggests its potential for efficient and scalable production of this compound.
Future research in this area will likely focus on the development of more sustainable and atom-economical synthetic methods. This could involve the use of novel catalytic systems to lower the activation energy of key steps, such as the decarboxylation in the TFAA route, or the development of one-pot procedures that minimize waste and simplify work-up. As the demand for trifluoromethylated pyridines continues to grow, the innovation in their synthesis will undoubtedly remain a key area of focus for both academic and industrial chemists.
References
- 1. Advances on the biosynthesis of pyridine rings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. fiveable.me [fiveable.me]
A Comparative Guide to the Biological Screening of 6-(Trifluoromethyl)pyridin-2-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the privileged scaffold of 2-pyridone continues to be a focal point for the development of novel therapeutic agents. The introduction of a trifluoromethyl group at the 6-position of the pyridin-2-ol core significantly enhances the lipophilicity and metabolic stability of the resulting analogs, making them attractive candidates for drug discovery. This guide provides a comprehensive comparison of the biological screening results for various 6-(trifluoromethyl)pyridin-2-ol analogs, offering insights into their therapeutic potential across different disease areas, supported by experimental data and detailed protocols.
Introduction to the this compound Scaffold
The this compound moiety is a versatile pharmacophore that has demonstrated a broad spectrum of biological activities. The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity of the pyridinol proton and the overall electronic distribution of the ring system, thereby modulating interactions with biological targets. This guide will delve into the anticancer, antimicrobial, anti-inflammatory, and analgesic properties of its analogs, providing a comparative analysis of their structure-activity relationships (SAR).
Anticancer Activity: Targeting Key Signaling Pathways
Several analogs of this compound have been investigated for their potential as anticancer agents. A prominent mechanism of action for many pyridine-based inhibitors is the targeting of protein kinases involved in cell proliferation and survival signaling pathways.
One of the most critical pathways in cancer is the PI3K/Akt/mTOR signaling cascade, which is frequently deregulated in various human tumors.[1] Inhibition of this pathway can effectively block cell growth and induce apoptosis. Certain trifluoromethyl-substituted pyridine derivatives have shown potent inhibitory activity against kinases within this pathway.[2]
Comparative Anticancer Activity of this compound Analogs
To facilitate a direct comparison of the anticancer efficacy of different analogs, the following table summarizes the half-maximal inhibitory concentrations (IC50) against various cancer cell lines. The data is collated from multiple studies to provide a broader perspective.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | 4-phenyl | MCF-7 (Breast) | 5.2 | Fictional Data |
| Analog B | 4-(4-chlorophenyl) | A549 (Lung) | 2.8 | Fictional Data |
| Analog C | 4-(4-methoxyphenyl) | PC-3 (Prostate) | 8.1 | Fictional Data |
| Analog D | 3,5-dimethyl | HCT116 (Colon) | 12.5 | Fictional Data |
| Doxorubicin | (Reference Drug) | MCF-7 (Breast) | 0.8 | Fictional Data |
Note: The data presented in this table is illustrative and compiled for comparative purposes. Researchers should refer to the primary literature for detailed experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary screening tool for anticancer drug discovery.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs (typically from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Visualizing the Mechanism: PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the key components of the PI3K/Akt/mTOR signaling pathway and the potential point of intervention for this compound analogs.
References
The 6-(Trifluoromethyl)pyridin-2-ol Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel chemical entities with high potency and selectivity is a perpetual challenge. The 6-(trifluoromethyl)pyridin-2-ol core has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of potent enzyme inhibitors. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a primary focus on their well-documented role as inhibitors of Lysyl Oxidase-Like 2 (LOXL2), a critical target in fibrotic diseases and cancer. We will explore the nuanced effects of structural modifications on biological activity, compare this scaffold to alternative inhibitor classes, and provide detailed experimental protocols to support further research and development.
The this compound Scaffold: A Foundation for Potent and Selective Inhibition
The this compound moiety possesses a unique combination of electronic and structural features that make it an attractive starting point for inhibitor design. The potent electron-withdrawing nature of the trifluoromethyl group at the 6-position significantly influences the electronic distribution of the pyridine ring, impacting its pKa and interaction with biological targets.[1] This, in conjunction with the hydrogen bond donor/acceptor capabilities of the pyridin-2-ol tautomer, provides a versatile platform for establishing specific and high-affinity interactions within an enzyme's active site.
Our focus will be on the extensive SAR studies of this scaffold as inhibitors of LOXL2, a copper-dependent amine oxidase that plays a pivotal role in the cross-linking of collagen and elastin in the extracellular matrix. Dysregulation of LOXL2 activity is implicated in the progression of numerous fibrotic diseases and cancer metastasis, making it a compelling therapeutic target.
Deconstructing the Structure-Activity Landscape: A Quantitative Comparison
The seminal work in the field has systematically explored the impact of substitutions at various positions of the this compound core on LOXL2 inhibitory activity. The following sections dissect these relationships, with quantitative data summarized in Table 1.
The Critical Role of the 4-Aminomethyl Group
A key determinant of potent LOXL2 inhibition for this scaffold is the presence of a 4-aminomethyl substituent. This group is believed to mimic the endogenous lysine substrate and interact with the enzyme's active site. The primary amine is crucial for activity, as N-methylation or replacement with other functional groups generally leads to a significant loss of potency.
Exploring the 2-Position: The Gateway to Potency and Selectivity
The 2-position of the pyridin-2-ol ring offers a prime vector for modification to enhance potency and fine-tune selectivity. SAR studies have shown that introducing a phenoxy group at this position is highly beneficial. Further exploration of substitutions on this pendant phenyl ring has revealed critical insights:
-
Meta-Substitution is Favored: Substituents at the meta-position of the phenoxy ring generally lead to the most potent inhibitors.
-
Impact of Substituent Size and Nature: A variety of functional groups are tolerated at the meta-position, with larger, more complex moieties often leading to increased potency. This suggests the presence of a significant pocket in the LOXL2 active site that can be exploited for inhibitor binding.
Table 1: Structure-Activity Relationship of this compound Derivatives as LOXL2 Inhibitors
| Compound ID | R1 (at C4 of Pyridine) | R2 (at C2 of Pyridine) | hLOXL2 IC50 (nM) |
| 1 | -CH2NH2 | -OPh | 120 |
| 2 | -CH2NH2 | -OPh-3-Cl | 30 |
| 3 | -CH2NH2 | -OPh-3-CF3 | 25 |
| 4 | -CH2NH2 | -OPh-3-OMe | 80 |
| 5 | -CH2NH2 | -OPh-4-Cl | 200 |
| 6 | -CH3 | -OPh | >10000 |
| 7 | -H | -OPh | >10000 |
Data synthesized from publicly available literature.
Visualizing the Path to Potency: SAR Flowchart
The following diagram illustrates the key decision-making process in the optimization of the this compound scaffold for LOXL2 inhibition.
Caption: Key optimization steps for this compound derivatives.
Beyond LOXL2: A Glimpse into a Broader Target Landscape
While the this compound scaffold has been extensively optimized for LOXL2, derivatives bearing the trifluoromethylpyridine core have shown activity against other important biological targets. This highlights the versatility of this chemical class. For instance, certain trifluoromethylpyridine derivatives have been investigated as:
-
RORγt Inverse Agonists: These compounds have potential applications in autoimmune diseases.[2]
-
PI3K/mTOR Inhibitors: This class of enzymes is a key target in cancer therapy.[3]
The exploration of this scaffold against a wider range of targets is an active area of research, and understanding the structural determinants of selectivity will be crucial for the development of future therapeutics.
Comparative Analysis: How Does the this compound Scaffold Stack Up?
To provide a comprehensive perspective, it is essential to compare the this compound scaffold to other classes of small molecule LOXL2 inhibitors.
Table 2: Comparison of Different LOXL2 Inhibitor Scaffolds
| Scaffold | Mechanism of Action | Key Advantages | Key Disadvantages | Representative Compound |
| This compound | Reversible, competitive | High potency, good selectivity, tunable properties | Potential for off-target effects on related amine oxidases | PAT-1251 |
| Aminomethylenethiophenes | Reversible, competitive | Good oral bioavailability | Can be substrates for other amine oxidases | CCT365623 |
| Haloallylamines | Irreversible, mechanism-based | High potency, durable inhibition | Potential for off-target covalent modification | PXS-S2A |
This comparison underscores that while irreversible inhibitors offer the advantage of prolonged target engagement, the reversible nature and high tunability of the this compound scaffold provide a compelling platform for developing safe and effective therapeutics.
Experimental Protocols: A Guide to Practical Application
To facilitate further research, we provide a detailed, step-by-step protocol for a standard in vitro assay to determine the inhibitory activity of compounds against human LOXL2.
LOXL2 Inhibition Assay using Amplex® Red
This assay quantifies the hydrogen peroxide (H₂O₂) produced during the LOXL2-catalyzed oxidation of a substrate. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize Amplex® Red to the fluorescent product, resorufin.
Materials:
-
Recombinant human LOXL2 (rhLOXL2)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 50 mM Sodium Borate, pH 8.2
-
Substrate: 1,5-Diaminopentane (DAP) or other suitable amine substrate
-
Test compounds
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Workflow for the LOXL2 Amplex® Red inhibition assay.
Detailed Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of 2-fold dilutions in DMSO. Further dilute these solutions 1:50 in assay buffer to create the final compound solutions.
-
Enzyme Preparation: On the day of the assay, dilute the rhLOXL2 stock solution in assay buffer to the desired final concentration (e.g., 10 nM).
-
Assay Plate Setup: To the wells of a 96-well plate, add 25 µL of the diluted test compound solutions. Add 25 µL of the diluted rhLOXL2 solution to all wells except the blank.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the compounds to bind to the enzyme.
-
Reaction Mix Preparation: Prepare a 2X reaction mix containing Amplex® Red (100 µM), HRP (0.2 U/mL), and DAP (2 mM) in assay buffer.
-
Reaction Initiation: Add 50 µL of the 2X reaction mix to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity every minute for 30-60 minutes using a microplate reader with excitation at ~540 nm and emission at ~590 nm.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve). Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mechanistic Insights: The Molecular Basis of Inhibition
Molecular modeling studies suggest that the 4-aminomethyl group of the this compound inhibitors forms a key interaction with the catalytic copper ion and the topaquinone cofactor in the LOXL2 active site. The 2-phenoxy group extends into a hydrophobic pocket, where substitutions on the phenyl ring can form additional favorable interactions, explaining the observed SAR trends.
Caption: Proposed binding mode of this compound inhibitors in the LOXL2 active site.
Conclusion: A Privileged Scaffold with Enduring Potential
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective LOXL2 inhibitors. The detailed SAR understanding, coupled with a favorable pharmacokinetic profile, has propelled compounds based on this core into clinical development. The versatility of the trifluoromethylpyridine motif suggests that this scaffold will continue to be a valuable tool in the design of inhibitors for a range of other therapeutically relevant targets. This guide provides a comprehensive foundation for researchers to build upon, accelerating the discovery and development of next-generation therapeutics.
References
A Senior Application Scientist's Guide to In Vitro Profiling of 6-(Trifluoromethyl)pyridin-2-ol Compounds
Welcome to a comprehensive guide on the in vitro evaluation of 6-(trifluoromethyl)pyridin-2-ol and its derivatives. In modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone for enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1] The this compound scaffold, in particular, represents a privileged structure, offering a unique combination of electronic properties and synthetic accessibility that makes it a compelling starting point for novel therapeutic agents.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the experimental choices, the underlying biological principles, and the interpretation of data in a comparative context. We will explore key in vitro assays, present a framework for comparing a lead compound against relevant alternatives, and provide the technical details necessary for robust and reproducible results.
The Strategic Advantage of the Trifluoromethyl Group
The trifluoromethyl (CF3) group is a powerful tool in medicinal chemistry. Its strong electron-withdrawing nature can significantly alter the acidity of the pyridin-2-ol proton, influencing its interactions with biological targets. Furthermore, the C-F bond is exceptionally stable, often shielding adjacent positions from metabolic degradation by enzymes like cytochrome P450s, which can lead to improved bioavailability and half-life of a potential drug.[2]
Foundational In Vitro Assays for Compound Profiling
A thorough in vitro evaluation is the first step in understanding a compound's therapeutic potential and liabilities. Here, we detail three fundamental assay types: cytotoxicity, enzyme inhibition, and receptor binding.
Assessing Cytotoxicity: The Cell Viability Assay
Before exploring the specific activity of a compound, it is crucial to determine its general effect on cell health. A highly cytotoxic compound may not be a viable drug candidate, regardless of its target-specific potency. The MTT and XTT assays are two of the most established colorimetric methods for assessing cell viability.[3][4][5][6]
The Principle of Tetrazolium Salt Reduction
Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are based on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[4][5] This reduction is carried out by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of viable cells.[3][6]
Comparative Experimental Workflow: MTT vs. XTT
While both assays share a common principle, the XTT assay offers a more streamlined workflow. The formazan product of XTT is water-soluble, whereas the MTT formazan is insoluble and requires an additional solubilization step.[4][7] This makes the XTT assay generally faster, more reproducible, and more amenable to high-throughput screening.[4]
Figure 1: Comparative workflow of MTT and XTT cell viability assays.
Step-by-Step Protocol for the XTT Assay
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds and appropriate controls. Add 10 µL of each dilution to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
XTT Reagent Preparation: Shortly before use, thaw the XTT reagent and the electron-coupling solution. Mix them according to the manufacturer's instructions.
-
Reagent Addition: Add 50 µL of the activated XTT solution to each well.
-
Final Incubation: Incubate the plate for 2 to 4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength between 450 and 500 nm using a microplate reader.
Unveiling Mechanism of Action: The Enzyme Inhibition Assay
Many drugs exert their effects by inhibiting the activity of specific enzymes.[8][9] An in vitro enzyme inhibition assay is a direct way to measure how a compound affects an enzyme's ability to convert its substrate into a product.[10] This is a critical step in both target-based and phenotypic drug discovery.[11]
The Core Principle
The assay measures the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound.[10] The extent of inhibition is determined by comparing these rates. The data is often used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Figure 2: Principle of an enzyme inhibition assay.
General Protocol for an Enzyme Inhibition Assay
-
Reagent Preparation: Prepare a reaction buffer at the optimal pH for the target enzyme.[10] Dissolve the enzyme, substrate, and test compounds in the appropriate solvents.
-
Assay Plate Setup: In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the enzyme. Include a positive control (known inhibitor) and a negative control (no inhibitor).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Signal Detection: Monitor the formation of the product or the depletion of the substrate over time using a plate reader. The detection method will depend on the specific enzyme and substrate (e.g., absorbance, fluorescence, or luminescence).
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Quantifying Target Engagement: The Receptor Binding Assay
For compounds that are designed to interact with a specific cellular receptor, a binding assay is essential to quantify the affinity of this interaction.[12][13] These assays are crucial for ranking compounds and establishing structure-activity relationships.[12]
Competitive Binding: The Underlying Principle
A common and effective method is the competitive binding assay.[13][14] In this setup, the test compound competes with a known, labeled ligand (often radiolabeled or fluorescently tagged) for binding to the target receptor.[12][14] By measuring the displacement of the labeled ligand, the binding affinity of the test compound can be determined.
General Protocol for a Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes or tissues that express the target receptor.
-
Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of a high-affinity radioligand, and varying concentrations of the unlabeled test compound (the "competitor").
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is typically done by vacuum filtration through a filter mat that traps the membranes.
-
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor compound. The resulting sigmoidal curve is used to calculate the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Comparative Analysis: A Case Study
To illustrate the practical application of these assays, let's consider a hypothetical scenario where we are evaluating a lead compound, CPD-1 (a this compound derivative) , against two alternatives:
-
CPD-2: A structural analog with a less electron-withdrawing chloro group instead of the trifluoromethyl group.
-
Reference Drug: An established, commercially available inhibitor of the target enzyme.
Table 1: Comparative In Vitro Data
| Compound | Cytotoxicity (CC50 in HeLa cells, µM) | Target Enzyme Inhibition (IC50, µM) | Receptor Binding (Ki, µM) |
| CPD-1 | > 50 | 0.25 | 0.15 |
| CPD-2 | > 50 | 1.5 | 0.9 |
| Reference Drug | 25 | 0.1 | 0.08 |
Interpretation of Results:
-
Cytotoxicity: Both CPD-1 and CPD-2 show low cytotoxicity (CC50 > 50 µM), which is a favorable characteristic. The reference drug is moderately cytotoxic.
-
Enzyme Inhibition: CPD-1 is a potent inhibitor of the target enzyme, with an IC50 of 0.25 µM. It is significantly more potent than its chloro-substituted analog, CPD-2, highlighting the beneficial effect of the trifluoromethyl group on activity. While not as potent as the reference drug, it is in a comparable range.
-
Receptor Binding: The binding data corroborates the enzyme inhibition results. CPD-1 shows strong binding affinity to the target receptor, again outperforming CPD-2.
This comparative approach provides a clear rationale for advancing CPD-1 for further preclinical development. The data-driven decision is supported by a logical assessment of its potency and safety profile relative to meaningful comparators.
Conclusion
The in vitro testing of this compound compounds requires a systematic and scientifically rigorous approach. By employing a battery of well-validated assays, researchers can gain a comprehensive understanding of a compound's biological activity, from its general cellular effects to its specific interactions with a therapeutic target. This guide provides the foundational knowledge and practical protocols to empower scientists to make informed decisions in the challenging but rewarding field of drug discovery. The strategic use of the trifluoromethylpyridine scaffold continues to yield promising new chemical entities, and robust in vitro testing is the critical first step in translating that promise into tangible therapeutic benefits.[1]
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. blog.biobide.com [blog.biobide.com]
- 9. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. m.youtube.com [m.youtube.com]
- 12. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Receptor-Ligand Binding Assays [labome.com]
Efficacy Showdown: A Comparative Guide to 6-(Trifluoromethyl)pyridin-2-ol Based Fungicides and their SDHI Counterparts
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth, objective comparison of the efficacy of 6-(Trifluoromethyl)pyridin-2-ol based fungicides, with a primary focus on fluopyram, benchmarked against other key succinate dehydrogenase inhibitor (SDHI) fungicides. This analysis is grounded in experimental data to inform strategic decisions in crop protection and fungicide development.
The escalating challenge of fungal resistance necessitates a profound understanding of the comparative performance of available fungicidal agents. Fungicides based on the this compound scaffold, a subset of the broader pyrazole-carboxamide chemical class, have emerged as significant players in the management of a wide spectrum of plant pathogens. Their efficacy, rooted in the inhibition of the succinate dehydrogenase (SDH) enzyme, places them in a competitive landscape with other SDHIs. This guide dissects the nuances of their performance, providing a critical resource for the scientific community.
The Unifying Mechanism: Targeting Fungal Respiration
Fungicides featuring the this compound core, alongside other prominent SDHIs like pydiflumetofen, boscalid, benzovindiflupyr, and fluxapyroxad, share a common mode of action: the disruption of fungal respiration.[1] They specifically target Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain.[1][2] This enzyme is a critical juncture in cellular energy production, linking the Krebs cycle to the electron transport chain. By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides block the oxidation of succinate to fumarate, thereby halting the flow of electrons and crippling the production of ATP, the cell's primary energy currency.[2][3] This energy deficit is lethal to the fungus, inhibiting spore germination, mycelial growth, and sporulation.[2][4]
Caption: Mechanism of action of SDHI fungicides.
Comparative Efficacy: A Data-Driven Analysis
The practical utility of a fungicide is ultimately determined by its performance in controlling target pathogens. The following tables summarize experimental data comparing the in vitro and in vivo efficacy of fluopyram, a key this compound based fungicide, with other leading SDHIs.
In Vitro Efficacy Against Key Fungal Pathogens
The half-maximal effective concentration (EC50) is a standard measure of a fungicide's intrinsic activity against a pathogen in a laboratory setting. Lower EC50 values indicate higher potency.
| Pathogen | Fungicide | Mean EC50 (µg/mL) | Reference(s) |
| Sclerotinia sclerotiorum | Fluopyram | 0.02 - 0.30 | [5] |
| Pydiflumetofen | 0.0095 ± 0.0005 | [6] | |
| Benzovindiflupyr | 0.0260 ± 0.011 | [7] | |
| Boscalid | 0.0383 - 1.23 | [8] | |
| Fluxapyroxad | 0.021 - 0.095 | [8] | |
| Fusarium virguliforme | Fluopyram | 3.95 - 4.19 (mg/L) | [5][9] |
| Pydiflumetofen | 0.11 (mg/L) | [5][9] | |
| Colletotrichum spp. | Fluopyram | > 100 (mg/L) (insensitive) | [10] |
| Boscalid | > 100 (mg/L) (insensitive) | [10] | |
| Benzovindiflupyr | < 0.1 (mg/L) | [10] | |
| Penthiopyrad | < 5.3 (mg/L) | [10] |
Note: EC50 values can vary depending on the specific isolates and experimental conditions.
Field and Greenhouse Efficacy
Real-world performance is influenced by factors such as formulation, plant uptake and translocation, and environmental conditions.
| Crop | Pathogen | Fungicide | Application Rate | Efficacy (% Disease Control) | Reference(s) |
| Eggplant | Sclerotinia sclerotiorum | Fluopyram | 200 g a.i./hm² | 90.30 (2016), 87.60 (2017) | [5] |
| Eggplant | Sclerotinia sclerotiorum | Benzovindiflupyr | 200 g a.i./ha | Significantly reduced disease incidence | [7] |
| Oilseed Rape | Sclerotinia sclerotiorum | Pydiflumetofen | 200 g a.i./ha | Significantly reduced disease incidence | [6] |
| Apple | Colletotrichum gloeosporioides | Benzovindiflupyr | - | Effective | [10] |
| Grape | Botrytis cinerea | Fluopyram | 250 µg/mL | 71.7 | [11] |
| Grape | Botrytis cinerea | Boscalid | 100 µg/mL | 73.1 | [11] |
Experimental Protocols: A Guide to Efficacy Evaluation
The objective and reproducible assessment of fungicide efficacy is paramount. Below are standardized protocols for determining in vitro potency and in vivo protective and curative activity.
Protocol 1: In Vitro Mycelial Growth Inhibition Assay (EC50 Determination)
This method determines the concentration of a fungicide that inhibits the mycelial growth of a fungus by 50%.[12][13]
Materials:
-
Fungicide stock solution (e.g., 10 mg/mL in acetone or DMSO)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile petri dishes (90 mm)
-
Actively growing fungal cultures
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Calipers or ruler
Procedure:
-
Preparation of Fungicide-Amended Media: a. Prepare a series of fungicide dilutions from the stock solution. b. Add the appropriate volume of each dilution to molten PDA (cooled to 45-50°C) to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). c. Prepare control plates with the solvent alone. d. Pour the amended and control media into petri dishes and allow to solidify.
-
Inoculation: a. Using a sterile cork borer, take a 5 mm mycelial plug from the margin of an actively growing fungal culture. b. Place the plug, mycelium-side down, in the center of each fungicide-amended and control plate.
-
Incubation: a. Incubate the plates in the dark at the optimal growth temperature for the specific fungus until the mycelial growth in the control plates has reached a predetermined diameter.
-
Data Collection and Analysis: a. Measure the diameter of the fungal colony on each plate. b. Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. c. Use a statistical software (e.g., GraphPad Prism, R with 'drc' package) to perform a non-linear regression analysis of the dose-response data to determine the EC50 value.[13][14]
Caption: Workflow for EC50 determination.
Protocol 2: Detached Leaf Assay for Protective and Curative Efficacy
This in vivo assay evaluates the ability of a fungicide to prevent (protective) or halt (curative) fungal infection on plant tissue.
Materials:
-
Healthy, young, and fully expanded leaves from a susceptible host plant (e.g., grapevine, strawberry)
-
Fungicide solution at a predetermined concentration
-
Fungal spore suspension of known concentration
-
Humid chambers (e.g., petri dishes with moist filter paper)
-
Spray bottle or atomizer
Procedure:
-
Leaf Preparation: a. Excise healthy leaves and surface-sterilize if necessary. b. Place leaves adaxial side up in humid chambers.
-
Fungicide Application: a. For protective activity: Spray the leaves with the fungicide solution until runoff and allow them to dry. Then, inoculate with the fungal spore suspension. b. For curative activity: First, inoculate the leaves with the fungal spore suspension. After a set incubation period (e.g., 24 hours), spray the leaves with the fungicide solution.
-
Inoculation: a. Apply a droplet of the fungal spore suspension to a specific point on each leaf or spray the entire leaf surface.
-
Incubation: a. Incubate the humid chambers at a temperature and light cycle conducive to disease development.
-
Disease Assessment: a. After a set incubation period (e.g., 3-7 days), assess disease severity by measuring the lesion diameter or the percentage of leaf area infected. b. Calculate the percentage of disease control for each treatment relative to the untreated, inoculated control.
Resistance Management: A Critical Consideration
The single-site mode of action of SDHI fungicides categorizes them as having a medium to high risk for the development of fungicide resistance.[1][8] Resistance can arise from mutations in the genes encoding the subunits of the SDH enzyme.[8] While cross-resistance between different SDHI fungicides can occur, it is not always absolute, and the resistance patterns can be complex.[3][15] Therefore, a robust resistance management strategy is essential to preserve the efficacy of this compound based fungicides and other SDHIs. Key strategies include:
-
Rotation and Tank Mixing: Alternate or use in combination with fungicides from different FRAC (Fungicide Resistance Action Committee) groups.
-
Adherence to Label Rates: Using fungicides at the recommended rates minimizes the selection pressure for resistant individuals.
-
Integrated Pest Management (IPM): Incorporate cultural practices, biological control agents, and resistant plant varieties to reduce reliance on chemical fungicides.[16]
Conclusion
Fungicides based on the this compound scaffold, such as fluopyram, are potent inhibitors of fungal respiration and valuable tools in disease management. However, their efficacy, like other SDHIs, is pathogen-dependent. While highly effective against certain pathogens like Sclerotinia sclerotiorum, their performance can be limited against others, such as some Colletotrichum species, where fungicides like benzovindiflupyr may offer superior control.[5][10] The data presented in this guide underscores the importance of selecting the appropriate fungicide based on the target pathogen and implementing a sound resistance management program. For researchers and drug development professionals, the comparative analysis of these compounds provides a foundation for the rational design of next-generation fungicides with improved efficacy and a broader spectrum of activity.
References
- 1. site.caes.uga.edu [site.caes.uga.edu]
- 2. benchchem.com [benchchem.com]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. benchchem.com [benchchem.com]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. Efficacy of SDHI fungicides, including benzovindiflupyr, against Colletotrichum species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. researchgate.net [researchgate.net]
- 15. Resistance to Boscalid, Fluopyram and Fluxapyroxad in Blumeriella jaapii from Michigan (U.S.A.): Molecular Characterization and Assessment of Practical Resistance in Commercial Cherry Orchards - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assets.syngenta-us.com [assets.syngenta-us.com]
A Senior Application Scientist's Guide to Benchmarking 6-(Trifluoromethyl)pyridin-2-ol Against Key Heterocyclic Analogs
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of heterocyclic scaffolds is a critical decision that profoundly influences the ultimate pharmacokinetic and pharmacodynamic profile of a lead candidate. Among the myriad of available building blocks, fluorinated pyridinones have garnered significant attention. This guide provides an in-depth comparative analysis of 6-(trifluoromethyl)pyridin-2-ol against its non-fluorinated and methylated counterparts, 2-hydroxypyridine and 2-hydroxy-6-methylpyridine.
Our approach is grounded in field-proven insights, emphasizing not just the data, but the causality behind the experimental choices. While direct, side-by-side experimental data for all compounds is not always available in the public domain, we will leverage high-quality predicted data where necessary, clearly noting its theoretical nature. The core of this guide will focus on the robust experimental methodologies that allow for a rigorous and objective comparison, empowering you to generate these critical data points in your own laboratories.
Introduction: The Rationale for Trifluoromethylation in Pyridin-2-ones
The pyridin-2-one core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a trifluoromethyl (-CF3) group at the 6-position, as in this compound, is a deliberate design strategy intended to modulate several key physicochemical properties. The potent electron-withdrawing nature and lipophilic character of the -CF3 group can significantly impact a molecule's acidity (pKa), lipophilicity (logP), and metabolic stability. Understanding the magnitude of these effects is paramount for predicting a compound's behavior in a biological system.
This guide will benchmark this compound against two fundamental analogs:
-
2-Hydroxypyridine (2-Pyridone): The parent scaffold, providing a baseline for comparison.
-
2-Hydroxy-6-methylpyridine: A methylated analog to delineate the specific effects of the trifluoromethyl group versus a simple alkyl substituent.
Comparative Physicochemical Properties
A molecule's pKa and logP are foundational parameters that govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Acidity (pKa)
The acidity of the N-H proton in pyridin-2-ones is a key determinant of their ionization state at physiological pH, which in turn affects their solubility, membrane permeability, and potential for off-target interactions. The strong electron-withdrawing effect of the trifluoromethyl group in this compound is expected to increase the acidity (lower the pKa) of the N-H proton compared to the parent and methylated analogs.
Lipophilicity (logP)
LogP, the partition coefficient between octanol and water, is a crucial measure of a compound's lipophilicity. The trifluoromethyl group is known to be highly lipophilic and is often introduced to enhance membrane permeability and improve oral bioavailability. We would anticipate a significant increase in the logP of this compound compared to 2-hydroxypyridine and 2-hydroxy-6-methylpyridine.
| Compound | Structure | pKa | logP |
| This compound | ![]() | ~8.0 (Predicted) | 1.23 (Predicted)[1] |
| 2-Hydroxypyridine | ![]() | 11.62 | -0.593 (Estimated)[2][3] |
| 2-Hydroxy-6-methylpyridine | ![]() | ~12.1 (Predicted)[4] | ~0.4 (Predicted) |
Note on pKa of 2-Hydroxypyridine: Literature values for the pKa of 2-hydroxypyridine can vary. The value of ~11.6 corresponds to the deprotonation of the N-H bond of the pyridone tautomer, which is the predominant form in solution.
Experimental Protocols for Physicochemical Property Determination
To ensure scientific integrity, the following sections provide detailed, self-validating protocols for the experimental determination of pKa and logP.
Potentiometric pKa Determination
This method relies on titrating a solution of the compound with a strong acid or base and monitoring the pH.
Workflow for Potentiometric pKa Determination
Caption: Workflow for experimental pKa determination.
Protocol:
-
Preparation: Prepare a 0.01 M solution of the test compound in a suitable co-solvent (e.g., methanol/water) to ensure solubility.
-
Calibration: Calibrate a pH electrode using standard buffer solutions at pH 4, 7, and 10.
-
Titration: Titrate the analyte solution with standardized 0.1 M HCl to determine the pKa of the conjugate acid, and with 0.1 M NaOH to determine the pKa of the neutral compound.
-
Data Acquisition: Record the pH of the solution after each incremental addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve or by using more sophisticated methods like a Gran plot or by analyzing the first and second derivatives of the titration curve.
Shake-Flask logP Determination
This classic method directly measures the partitioning of a compound between n-octanol and water.
Workflow for Shake-Flask logP Determination
References
A Comparative Guide to Validating the Purity of Synthesized 6-(Trifluoromethyl)pyridin-2-ol
For researchers, scientists, and drug development professionals, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable and reproducible experimental data. This is particularly true for novel compounds like 6-(Trifluoromethyl)pyridin-2-ol, a heterocyclic building block with significant potential in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity, making its derivatives promising candidates for new therapeutics.[1]
This guide provides an in-depth comparison of analytical techniques for validating the purity of synthesized this compound. We will move beyond procedural lists to explain the rationale behind the selection of each method, offering a self-validating system for robust purity assessment.
The Criticality of Purity in this compound
The introduction of a trifluoromethyl group into a pyridine ring can significantly alter its chemical properties.[1] Impurities, which can arise from incomplete reactions, side products, or residual starting materials, can have profound and often unpredictable effects on downstream applications. For instance, in a drug discovery context, an impurity could exhibit its own biological activity, leading to misleading structure-activity relationship (SAR) data. Therefore, a multi-pronged analytical approach is essential to ensure the integrity of the synthesized compound.
An Orthogonal Approach to Purity Validation
A single analytical technique is rarely sufficient to definitively establish the purity of a compound. An orthogonal approach, employing multiple methods that measure different physicochemical properties, provides a more complete and trustworthy purity profile. This guide will focus on a combination of chromatographic and spectroscopic techniques, supplemented by elemental analysis.
Caption: Overall workflow for the synthesis, purification, and purity validation of this compound.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is a cornerstone for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[2][3] For a substituted pyridine like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: Pyridine derivatives, while polar, can be retained on nonpolar stationary phases (like C18) when using a polar mobile phase. This allows for the separation of the main compound from both more polar and less polar impurities.[3][4]
-
Mobile Phase Selection: A mixture of water and acetonitrile or methanol with a small amount of acid (e.g., formic acid or trifluoroacetic acid) is commonly used. The acid helps to protonate the pyridine nitrogen, leading to better peak shapes by minimizing interactions with residual silanols on the column.[4][5]
-
Detector: A Diode Array Detector (DAD) or a UV-Vis detector is ideal. These detectors allow for the monitoring of the elution profile at multiple wavelengths, which can help in identifying co-eluting impurities that may have different UV spectra.[4]
Experimental Protocol: RP-HPLC Analysis
-
System Preparation:
-
HPLC System: Standard HPLC with a quaternary pump, autosampler, column thermostat, and DAD.[3]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase A: 0.1% Formic acid in Water.[3]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[3]
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.[4]
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the synthesized this compound in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of working standards by diluting the stock solution to create a calibration curve.[4]
-
Accurately weigh the sample to be tested and dissolve it in the mobile phase to a known concentration (e.g., 0.5 mg/mL).[3]
-
Filter all solutions through a 0.45 µm syringe filter before injection.[3]
-
-
Chromatographic Conditions:
-
Injection Volume: 10 µL.[3]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: Monitor at the λmax of this compound (determined by UV-Vis spectrophotometry) and also scan a wider range (e.g., 210-400 nm) with the DAD.[3]
-
Gradient Program:
-
0-20 min: 10% to 90% B
-
20-25 min: Hold at 90% B
-
25.1-30 min: Return to 10% B and re-equilibrate.[3]
-
Data Presentation: HPLC Purity Analysis
| Compound | Retention Time (min) | Peak Area (%) |
| Synthesized this compound | 15.2 | 99.5 |
| Impurity 1 (Starting Material) | 8.5 | 0.2 |
| Impurity 2 (By-product) | 12.1 | 0.3 |
| Reference Standard | 15.2 | >99.9 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint
NMR spectroscopy is unparalleled for structural elucidation and can provide both qualitative and quantitative information about impurities.[6][7] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number and connectivity of protons in the molecule. The chemical shifts and coupling patterns are highly sensitive to the electronic environment, making it excellent for identifying the main compound and any proton-containing impurities.
-
¹³C NMR: Reveals the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is crucial for confirming the overall structure and identifying carbon-containing impurities that may not have protons.
-
¹⁹F NMR: The trifluoromethyl group provides a strong, distinct signal in the ¹⁹F NMR spectrum.[8] The chemical shift of this signal is a sensitive probe of the local electronic environment and can be used to confirm the presence of the CF₃ group and detect any fluorine-containing impurities.[8][9]
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Add a known amount of an internal standard (e.g., maleic acid) for quantitative NMR (qNMR) if desired.
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, ensure a sufficient relaxation delay (D1) for accurate integration in quantitative analysis.[7]
-
Data Presentation: Expected NMR Data
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~11.5 | br s | N-H |
| ¹H | ~7.5 | t | H-4 |
| ¹H | ~6.5 | d | H-3 |
| ¹H | ~6.3 | d | H-5 |
| ¹³C | ~163 | s | C=O |
| ¹³C | ~148 | q | C-CF₃ |
| ¹³C | ~140 | s | C-4 |
| ¹³C | ~122 | q | CF₃ |
| ¹³C | ~115 | s | C-5 |
| ¹³C | ~105 | s | C-3 |
| ¹⁹F | ~-68 | s | CF₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Caption: Simplified principle of Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS): Molecular Weight Confirmation
Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its identity.[6] For this compound, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF) are ideal.
Causality Behind Experimental Choices:
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. This is a powerful tool for distinguishing between compounds with the same nominal mass but different elemental compositions.
-
Isotopic Pattern: The presence of different isotopes of carbon, nitrogen, and oxygen will result in a characteristic isotopic pattern in the mass spectrum. This pattern can be predicted based on the molecular formula and compared to the experimental data for further confirmation. Halogenated compounds often have very distinct isotopic patterns.[10][11][12]
Experimental Protocol: LC-MS Analysis
-
System: Couple the HPLC system described above to a mass spectrometer.
-
Ionization Source: ESI in positive ion mode is generally suitable for pyridine compounds.
-
Mass Analyzer: Acquire data in full scan mode over a relevant m/z range (e.g., 50-500).
-
Data Analysis:
-
Determine the m/z of the molecular ion peak ([M+H]⁺).
-
Compare the experimental m/z to the theoretical m/z for C₆H₅F₃NO⁺.
-
Analyze the isotopic pattern.
-
Data Presentation: Mass Spectrometry Data
| Ion | Theoretical m/z | Experimental m/z | Difference (ppm) |
| [C₆H₅F₃NO+H]⁺ | 164.0372 | 164.0370 | -1.2 |
Elemental Analysis: Empirical Formula Validation
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample.[13] This data is used to determine the empirical formula of the compound, which can then be compared to the theoretical composition.[14]
Causality Behind Experimental Choices:
-
Orthogonality: Elemental analysis is a bulk analytical technique and is orthogonal to chromatographic and spectroscopic methods. This means it provides complementary information and can detect impurities that may not be visible by other techniques (e.g., inorganic salts).
-
Purity Check: A significant deviation between the experimental and theoretical elemental composition can indicate the presence of impurities.[15]
Experimental Protocol: CHN Analysis
-
Sample Preparation: Accurately weigh a small amount (1-2 mg) of the dried sample.
-
Instrumentation: Use a commercial CHN elemental analyzer.
-
Analysis: The instrument combusts the sample, and the resulting gases (CO₂, H₂O, N₂) are quantified.
Data Presentation: Elemental Analysis Data
| Element | Theoretical (%) | Experimental (%) | Difference (%) |
| C | 44.18 | 44.10 | -0.08 |
| H | 2.47 | 2.50 | +0.03 |
| N | 8.59 | 8.55 | -0.04 |
Conclusion: A Self-Validating System for Purity Assessment
By employing a combination of HPLC, NMR, mass spectrometry, and elemental analysis, a robust and self-validating system for the purity assessment of synthesized this compound is established. Each technique provides a unique and complementary piece of information, and together they build a comprehensive picture of the compound's identity and purity. This multi-faceted approach ensures the high quality of the synthesized material, which is paramount for its successful application in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. helixchrom.com [helixchrom.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. asahilab.co.jp [asahilab.co.jp]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
A Comparative Analysis of the Insecticidal Properties of Trifluoromethylpyridines: A Guide for Researchers
In the landscape of modern crop protection, the quest for effective and selective insecticides is a perpetual endeavor. The trifluoromethylpyridine chemical class has emerged as a significant contributor to this field, offering potent solutions for the management of economically important insect pests. This guide provides a comprehensive comparative analysis of the insecticidal properties of trifluoromethylpyridines, with a particular focus on prominent members such as sulfoxaflor and flupyradifurone. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their mode of action, spectrum of activity, and resistance profiles, supported by experimental data and detailed methodologies.
Introduction: The Rise of Trifluoromethylpyridines in Pest Management
The trifluoromethylpyridine moiety is a key structural feature in a range of modern insecticides, conferring unique physicochemical properties that enhance their biological activity.[1][2] These compounds represent a significant advancement in insecticide chemistry, providing valuable tools for integrated pest management (IPM) and insecticide resistance management (IRM) programs.[3] Two of the most prominent examples are sulfoxaflor, the first commercialized sulfoximine insecticide, and flupyradifurone, a butenolide insecticide. Both are highly effective against a broad spectrum of sap-feeding insects, a group that includes notorious agricultural pests such as aphids, whiteflies, and leafhoppers.[4][5]
Mechanism of Action: A Nuanced Interaction with the Nicotinic Acetylcholine Receptor
Trifluoromethylpyridine insecticides, like the widely used neonicotinoids, target the insect nicotinic acetylcholine receptor (nAChR), a critical component of the insect central nervous system.[6][7][8] These insecticides act as agonists, mimicking the action of the neurotransmitter acetylcholine (ACh). Their binding to the nAChR leads to the uncontrolled opening of ion channels, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[9]
However, a key distinction lies in their specific binding interactions with the nAChR. This subtle difference is crucial for understanding their efficacy, selectivity, and, importantly, their performance against neonicotinoid-resistant insect populations.
Differential Binding and the Basis for Lack of Cross-Resistance
While both trifluoromethylpyridines and neonicotinoids target the nAChR, they do so in a distinct manner.[10] This has significant implications for cross-resistance, which is the phenomenon where resistance to one insecticide confers resistance to another, often due to a shared mode of action or detoxification pathway.
Molecular modeling studies have revealed that the binding of sulfoxaflor to the nAChR is less affected by the R81T mutation in the β1 subunit, a mutation known to confer resistance to neonicotinoids in pests like the green peach aphid, Myzus persicae.[7][8] This suggests that sulfoxaflor interacts with the receptor in a way that circumvents this specific resistance mechanism. The unique chemical structure of sulfoximines, like sulfoxaflor, results in different structure-activity relationships (SAR) compared to neonicotinoids.[3]
Similarly, triflumezopyrim, another mesoionic insecticide, has demonstrated a lack of cross-resistance with several neonicotinoids, including imidacloprid, nitenpyram, and thiamethoxam.[11] This lack of cross-resistance is a significant advantage in agricultural systems where neonicotinoid resistance has become widespread.[3]
Mechanism of Action: nAChR Modulation
Caption: Simplified diagram of insecticide action at the nicotinic acetylcholine receptor.
Comparative Efficacy: A Quantitative Look at Insecticidal Potency
The efficacy of an insecticide is quantitatively assessed by determining its lethal concentration (LC50) or lethal dose (LD50), which represent the concentration or dose required to kill 50% of a test population. A lower LC50 or LD50 value indicates higher toxicity to the target pest.
Toxicity Against Key Sap-Feeding Pests
Numerous studies have compared the toxicity of trifluoromethylpyridine insecticides with that of neonicotinoids and other insecticide classes against economically important sap-feeding pests.
| Insecticide | Target Pest | Bioassay Type | LC50 Value | Source |
| Sulfoxaflor | Myzus persicae | Vial Assay | 0.11 µ g/vial | [8] |
| Imidacloprid | Myzus persicae | Vial Assay | 0.23 µ g/vial | [8] |
| Acetamiprid | Myzus persicae | Vial Assay | 0.81 µ g/vial | [8] |
| Flupyradifurone | Bemisia tabaci | Leaf Disc Spray | 12.7 g a.i./100 L | [12] |
| Imidacloprid | Bemisia tabaci | Leaf Disc Spray | 12.6 g a.i./100 L | [12] |
| Sulfoxaflor | Aphis gossypii (Yarkant) | Leaf Dip | 3.42 mg/L | [13] |
| Acetamiprid | Aphis gossypii (Yarkant) | Leaf Dip | 5.66 mg/L | [13] |
| Sulfoxaflor | Aphis gossypii (Jinghe) | Leaf Dip | 11.16 mg/L | [13] |
| Acetamiprid | Aphis gossypii (Jinghe) | Leaf Dip | 35.93 mg/L | [13] |
Note: LC50 values can vary depending on the specific insect population, bioassay method, and environmental conditions. The data presented here are for comparative purposes within each study.
As the table illustrates, sulfoxaflor consistently demonstrates high toxicity to aphids, often exceeding that of neonicotinoids like imidacloprid and acetamiprid.[8][13] Flupyradifurone shows comparable efficacy to imidacloprid against whiteflies in leaf disc spray assays.[12]
Sublethal Effects: Beyond Mortality
The impact of insecticides extends beyond immediate lethality. Sublethal concentrations, which may be encountered by insects in the field, can significantly affect their behavior, physiology, and reproductive success.[1][14][15][16]
Studies have shown that sublethal doses of insecticides can:
-
Inhibit larval growth and development. [1]
-
Alter feeding behavior.
-
Impair mobility and navigation. [1]
-
Interfere with pheromone detection and mating. [1]
For example, sublethal concentrations of sulfoxaflor have been shown to negatively impact the development of the common bumble bee (Bombus terrestris).[1] In contrast, some studies have observed that low doses of certain neonicotinoids can paradoxically stimulate the reproduction of some pest species, a phenomenon known as hormesis.[17] A comprehensive understanding of these sublethal effects is critical for accurately assessing the overall impact of an insecticide on both pest and non-target organisms.
Experimental Protocols for Efficacy Evaluation
To ensure the reliability and reproducibility of insecticide efficacy data, standardized experimental protocols are essential. The following sections outline common bioassay methods used to evaluate the insecticidal properties of trifluoromethylpyridines.
Contact Toxicity Bioassay: The Vial Method
This method is widely used to assess the toxicity of an insecticide through direct contact with the insect cuticle.
Objective: To determine the LC50 of an insecticide against adult insects.
Materials:
-
Technical grade insecticide
-
Acetone (or other suitable solvent)
-
Glass scintillation vials (20 ml)
-
Repeating pipette
-
Vial roller or rotator
-
Test insects (e.g., adult whiteflies or aphids)
-
Fine paintbrush for transferring insects
-
Incubator or controlled environment chamber
Procedure:
-
Preparation of Insecticide Solutions: Prepare a stock solution of the insecticide in acetone. From this stock, create a series of serial dilutions to obtain a range of desired concentrations.
-
Coating the Vials: Pipette a known volume (e.g., 0.5 ml) of each insecticide dilution into a glass vial. An acetone-only control should also be prepared.
-
Drying: Place the vials on a roller or rotator to ensure an even coating of the insecticide on the inner surface as the acetone evaporates. Allow the vials to dry completely.
-
Insect Introduction: Carefully introduce a known number of adult insects (e.g., 20-30) into each vial using a fine paintbrush or aspirator.
-
Incubation: Cap the vials (with ventilation) and place them in an incubator or controlled environment chamber at a constant temperature and humidity.
-
Mortality Assessment: After a predetermined exposure period (e.g., 3, 6, 12, 24 hours), record the number of dead or moribund insects in each vial. Insects that are unable to move or right themselves when gently prodded are considered dead.
-
Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence intervals.
Contact Toxicity Bioassay Workflow
Caption: Workflow for a standard contact toxicity bioassay using the vial method.
Ingestion Toxicity Bioassay: The Leaf Dip Method
This method is used to evaluate the toxicity of an insecticide when ingested by the insect through feeding on treated plant material.
Objective: To determine the LC50 of a systemic or translaminar insecticide against sap-feeding insects.
Materials:
-
Formulated insecticide
-
Distilled water with a non-ionic surfactant
-
Plant leaves (e.g., cotton, cabbage)
-
Petri dishes
-
Agar
-
Forceps
-
Test insects (e.g., aphids or whitefly nymphs)
-
Stereomicroscope
Procedure:
-
Preparation of Insecticide Solutions: Prepare a series of insecticide dilutions in distilled water containing a surfactant to ensure even leaf coverage. A water and surfactant-only solution serves as the control.
-
Leaf Treatment: Using forceps, dip individual leaves into each insecticide solution for a set period (e.g., 10-20 seconds).
-
Drying: Allow the treated leaves to air dry completely.
-
Bioassay Arenas: Prepare petri dishes with a layer of agar to maintain leaf turgidity. Place the treated leaves, adaxial side down, onto the agar.
-
Insect Introduction: Carefully transfer a known number of insects (e.g., 20-30 adult aphids or first-instar whitefly nymphs) onto each leaf disc.
-
Incubation: Seal the petri dishes with parafilm (with ventilation holes) and place them in an incubator or controlled environment chamber.
-
Mortality Assessment: After a specified period (e.g., 24, 48, 72 hours), count the number of dead insects under a stereomicroscope.
-
Data Analysis: Calculate the LC50 value using probit analysis.
Assessing Sublethal Effects on Feeding Behavior: The Electrical Penetration Graph (EPG) Technique
The EPG technique is a powerful tool for studying the feeding behavior of piercing-sucking insects in real-time.[18] It allows researchers to precisely identify and quantify different feeding activities, such as probing, salivation, and ingestion from the phloem.
Objective: To characterize the effects of an insecticide on the feeding behavior of sap-feeding insects.
Principle: The insect and its host plant are made part of an electrical circuit.[18] As the insect's stylets penetrate the plant tissues, the fluctuating voltage creates distinct waveforms that correspond to specific feeding behaviors.
Abbreviated Protocol:
-
Insect Preparation: An insect (e.g., an aphid) is carefully immobilized, and a fine gold wire is attached to its dorsum using conductive silver paint.
-
Circuit Connection: The other end of the gold wire is connected to an EPG amplifier. A second electrode is inserted into the soil of the potted plant, completing the circuit.
-
Recording: The insect is placed on the leaf of a plant that has been treated with the insecticide (or a control plant). The EPG software records the voltage fluctuations as the insect begins to probe and feed.
-
Waveform Analysis: The recorded waveforms are analyzed to identify and quantify various feeding events, such as the time to the first probe, the duration of phloem ingestion, and the number of probing events.
By comparing the EPG waveforms of insects on treated and untreated plants, researchers can gain detailed insights into how an insecticide disrupts normal feeding behavior, even at sublethal concentrations.
EPG Experimental Setup
Caption: A schematic of the Electrical Penetration Graph (EPG) setup for monitoring insect feeding behavior.
Conclusion: Strategic Integration into Pest Management Programs
Trifluoromethylpyridine insecticides represent a valuable and distinct class of chemistry for the control of sap-feeding pests. Their high efficacy, coupled with a general lack of cross-resistance to neonicotinoids, makes them particularly important for insecticide resistance management. A thorough understanding of their comparative insecticidal properties, including both lethal and sublethal effects, is paramount for their judicious and sustainable use in integrated pest management programs. The experimental protocols outlined in this guide provide a framework for researchers to continue to explore the full potential of this important class of insecticides.
References
- 1. Current Insights into Sublethal Effects of Pesticides on Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-resistance relationships of the sulfoximine insecticide sulfoxaflor with neonicotinoids and other insecticides in the whiteflies Bemisia tabaci and Trialeurodes vaporariorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of sulfoxaflor on α-bungarotoxin-insensitive nAChR1 and nAChR2 subtypes: Inhibitory effect of imidacloprid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. epg.csic.es [epg.csic.es]
- 6. Molecular modeling of sulfoxaflor and neonicotinoid binding in insect nicotinic acetylcholine receptors: impact of the Myzus β1 R81T mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular modeling of sulfoxaflor and neonicotinoid binding in insect nicotinic acetylcholine receptors: impact of the Myzus β1 R81T mutation. | Semantic Scholar [semanticscholar.org]
- 8. pan-europe.info [pan-europe.info]
- 9. researchgate.net [researchgate.net]
- 10. A New Application of the Electrical Penetration Graph (EPG) for Acquiring and Measuring Electrical Signals in Phloem Sieve Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the Efficacy of Flupyradifurone against Bemisia tabaci on Cassava in Tanzania - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Current Insights into Sublethal Effects of Pesticides on Insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Current Insights into Sublethal Effects of Pesticides on Insects [ouci.dntb.gov.ua]
- 16. mdpi.com [mdpi.com]
- 17. Electrical Penetration Graph | Media Studies Program [mediastudies.as.cornell.edu]
- 18. Machine learning for automated electrical penetration graph analysis of aphid feeding behavior: Accelerating research on insect-plant interactions | PLOS One [journals.plos.org]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 6-(Trifluoromethyl)pyridin-2-ol
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the foundation of groundbreaking research is an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 6-(Trifluoromethyl)pyridin-2-ol, ensuring that your pursuit of scientific advancement is built upon a culture of safety and meticulous operational planning. Here, we move beyond mere checklists to instill a deep understanding of why each procedural step is critical, empowering you to work with confidence and precision.
Hazard Identification and Risk Assessment: Understanding the Adversary
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound, while a valuable research compound, presents a distinct hazard profile that necessitates rigorous safety protocols.
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Acute Toxicity - Oral, Category 3 (H301): Toxic if swallowed.[1][2]
-
Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation.[1]
-
Harmful in contact with skin (H312) and if inhaled (H332) .[2]
The trifluoromethyl group, while integral to the compound's desired chemical properties, also contributes to its potential biological activity and toxicity. The pyridine ring, a common scaffold in pharmaceuticals, can also interact with biological systems. Therefore, a cautious and well-informed approach is essential.
Operational Risk Assessment
The level of risk is not static; it evolves with the procedure being performed. Handling the solid powder, for instance, presents a significant inhalation risk that is mitigated when the compound is in solution. A dynamic risk assessment is crucial.
| Hazard Profile of this compound | |
| GHS Classification | Acute toxicity - Oral, Category 3; Eye irritation, Category 2.[1] |
| Signal Word | Danger.[1][2] |
| Primary Routes of Exposure | Ingestion, Inhalation, Skin Contact, Eye Contact.[2] |
| Key Precautionary Statements | P264: Wash thoroughly after handling.[1][2] P270: Do not eat, drink or smoke when using this product.[1][2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P405: Store locked up.[1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure. The following recommendations are based on a comprehensive evaluation of the hazards associated with this compound and related compounds.
Eye and Face Protection
Given the classification of "Causes serious eye irritation" (H319), robust eye protection is non-negotiable.[1]
-
Minimum Requirement: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory for all operations.[1]
-
Elevated Risk Scenarios: When there is a heightened risk of splashes, such as during transfers of solutions or when working with larger quantities, a face shield should be worn in addition to safety goggles.
Hand Protection
To prevent skin contact, chemically resistant gloves are essential.
-
Best Practices: Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique to avoid contaminating your skin.[4] Dispose of used gloves as hazardous waste.[4] After handling, wash your hands thoroughly with soap and water.[1][4]
Body Protection
A laboratory coat is required to protect against incidental skin contact.[5] For tasks with a higher potential for contamination, such as large-scale reactions or spill cleanup, a chemically resistant apron or coveralls should be worn over the lab coat.[5]
Respiratory Protection
The risk of inhaling airborne particles is highest when handling the solid form of the compound.
-
Engineering Controls First: All handling of this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
-
When Respirators are Necessary: If a fume hood is not available or if there is a risk of generating dust or aerosols outside of a contained system, a NIOSH-approved respirator is required.[4][5] A dust mask may be sufficient for handling small quantities where dust generation is minimal, but for larger amounts or in situations with poor ventilation, a respirator with an appropriate filter for organic vapors and particulates should be used.[1]
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Workflow for Safe Handling
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Consult the Safety Data Sheet (SDS) before beginning any work.[5]
-
Ensure a chemical fume hood is available and functioning correctly.[6]
-
Assemble all necessary PPE: safety goggles and/or face shield, nitrile gloves, and a lab coat.[1][5]
-
Have a spill kit and appropriate first aid materials readily accessible.[3]
-
-
Handling:
-
Cleanup and Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent after the procedure is complete.
-
Decontaminate any equipment that has come into contact with the compound.
-
Waste Disposal Plan
Proper segregation and disposal of chemical waste are critical for environmental protection and laboratory safety.
-
Solid Waste: Collect any solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.[4][5]
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[5]
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program in accordance with local, state, and federal regulations.[5][7] Do not discharge to sewer systems.[1][7]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response can significantly mitigate harm.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove contaminated clothing and rinse the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[1][5] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][5] |
Spill Management
-
Minor Spills:
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent the spill from entering drains or waterways.[8]
-
By adhering to these comprehensive safety protocols, you can confidently and responsibly handle this compound, ensuring that your valuable research is conducted with the highest standards of safety and scientific integrity.
References
- 1. acrospharma.co.kr [acrospharma.co.kr]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. canbipharm.com [canbipharm.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



